molecular formula C21H16ClN2NaO6 B1191985 TM 5441

TM 5441

Katalognummer: B1191985
Molekulargewicht: 450.8
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Plasminogen activator inhibitor-1 (PAI-1) inhibitor (IC50 = 3.58 - 60.3 μM). Increases apoptosis in human cancer cell lines. Reduces senescence and increases lifespan in mouse models of ageing (kl/kl). Inhibits L-NAME induced systolic blood pressure increases, telomere length reduction and cardiac hypertrophy in mice. Renoprotective. Orally bioavailable.

Eigenschaften

Molekularformel

C21H16ClN2NaO6

Molekulargewicht

450.8

Synonyme

5-Chloro-2-[[2-[2-[[3-(3-furanyl)phenyl]amino]-2-oxoethoxy]acetyl]amino]benzoic acid sodium salt

Herkunft des Produkts

United States

Foundational & Exploratory

Decoding TM 5441: Mechanism of Action, Pharmacokinetics, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper

Introduction: The PAI-1 Axis and TM 5441

Core Mechanism of Action: Structural and Functional Disinhibition

  • Downstream Cellular Effects: The disinhibition of tPA and uPA promotes the conversion of plasminogen to plasmin, driving fibrinolysis and extracellular matrix (ECM) degradation[2]. Beyond the coagulation cascade, TM 5441 induces intrinsic apoptosis in cancer cells (via Caspase 3/7 activation) and attenuates vascular senescence in endothelial cells[3].

Pathway TM5441 TM 5441 (PAI-1 Inhibitor) PAI1 PAI-1 (Active Inhibitor) TM5441->PAI1 Binds flexible joint Apoptosis Intrinsic Apoptosis (Caspase 3/7 Activation) TM5441->Apoptosis Induces in Cancer Cells Senescence Vascular Senescence (Attenuated) TM5441->Senescence Reduces in Endothelial Cells tPA_uPA tPA / uPA (Active Proteases) PAI1->tPA_uPA Inhibits (Blocked by TM 5441) Plasminogen Plasminogen tPA_uPA->Plasminogen Cleaves Plasmin Plasmin (Active Fibrinolysin) Plasminogen->Plasmin Activates

Quantitative Profiling: Potency and Pharmacokinetics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of TM 5441 is critical for designing robust experimental models. The table below synthesizes key quantitative metrics across various studies.

ParameterValueModel / Cell LineReference
IC₅₀ (Apoptosis Induction) 13.9 – 51.1 μMHT1080, HCT116, Daoy, MDA-MB-231, Jurkat[3],[4]
IC₅₀ (Enzymatic Inhibition) 3.58 – 60.3 μMPAI-1 Inhibition Assays[5],
Peak Plasma Conc. (Cmax) 11.4 μMMice (1 hour post-dose, 20 mg/kg PO)[3]
Plasma Clearance Undetectable at 23hMice (In vivo PK profile)[3]
Standard In Vivo Dosing 20 mg/kg/dayXenograft, L-NAME, NAFLD murine models[1],[3]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, experimental protocols must account for the physicochemical properties of TM 5441. As a lipophilic small molecule, improper formulation will lead to precipitation, erratic absorption, and irreproducible in vivo data.

Protocol 1: Optimized In Vivo Formulation and Administration

Rationale: TM 5441 requires a multi-component co-solvent system to remain in solution when transitioning from the vial to the physiological aqueous environment[3].

  • Stock Preparation (10%): Dissolve TM 5441 powder in 100% DMSO to create a highly concentrated master stock (e.g., 25.0 mg/mL).

    • Causality: DMSO disrupts the crystal lattice of the hydrophobic compound, ensuring complete initial solubilization.

  • Co-solvent Addition (40%): Add PEG300 to the DMSO stock and vortex thoroughly.

    • Causality: PEG300 acts as a stabilizing co-solvent, preventing the compound from crashing out when aqueous solutions are introduced.

  • Surfactant Integration (5%): Add Tween-80 and mix until fully clarified.

    • Causality: Tween-80 reduces surface tension and forms micelles, keeping the hydrophobic drug suspended in the upcoming aqueous phase.

  • Aqueous Dilution (45%): Slowly add Saline (or PBS) dropwise while vortexing to reach the final volume.

    • Causality: Saline provides the isotonicity necessary for oral gavage or injection without causing osmotic shock to the gastrointestinal lining.

  • Administration: Administer via oral gavage at 20 mg/kg/day. The resulting solution should be completely clear[3][4].

Protocol Stock 1. Stock Solution (10% DMSO) Cosolvent 2. Co-solvents (40% PEG300 + 5% Tween-80) Stock->Cosolvent Prevent precipitation Aqueous 3. Aqueous Phase (45% Saline) Cosolvent->Aqueous Isotonic adjustment Dosing 4. Oral Administration (20 mg/kg/day) Aqueous->Dosing In Vivo Delivery

Fig 2: Step-by-step in vivo formulation workflow for TM 5441 to ensure optimal bioavailability.

Protocol 2: In Vitro Apoptosis and Viability Assay

Rationale: TM 5441 induces intrinsic apoptosis in cancer cell lines. Measuring Caspase 3/7 activity provides a direct, specific readout of this apoptotic pathway[3].

  • Cell Seeding: Seed HT1080 or HCT116 cells in a 96-well plate at a density of 5,000 cells/well in complete media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare working concentrations of TM 5441 (0, 10, 25, 50, 100 μM) by diluting a 50 mM DMSO stock into culture media. Ensure the final DMSO concentration does not exceed 0.2% to avoid solvent toxicity. Treat cells for 48 hours[4].

  • Caspase 3/7 Activation Assay: Add a luminescent Caspase-3/7 substrate directly to the wells.

    • Causality: The cleavage of the substrate by active Caspase 3/7 releases aminoluciferin, generating a luminescent signal strictly proportional to intrinsic apoptotic activity[3].

  • Validation: Use an MTT assay on a parallel replicate plate to correlate the increase in apoptosis with the overall reduction in cell viability, ensuring the self-validating nature of the protocol.

Conclusion

References

  • [1] Smolecule - Buy TM5441 | 1190221-43-2 | >98% Source: Smolecule URL:

  • [3] MedChemExpress - TM5441 | PAI-1 Inhibitor Source: MedChemExpress URL:

  • [4] TargetMol - TM5441 | PAI-1 inhibitor | Apoptosis | Anticancer Source: TargetMol URL:

  • [5] R&D Systems / Tocris - TM 5441 | PAI-1 Inhibitors Source: R&D Systems URL:

  • Tocris Bioscience - TM 5441 | Plasminogen Activator Inhibitor-1 Source: Tocris Bioscience URL:

  • [2] Tocris Bioscience - Plasminogen Activator Inhibitor-1 | Proteases Source: Tocris Bioscience URL:

Sources

Unlocking Fibrinolysis and Extracellular Matrix Remodeling: The Mechanistic and Experimental Utility of TM 5441

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to PAI-1 and Fibrinolytic Regulation

Mechanistic Pathway: Allosteric Disinhibition

G TM5441 TM 5441 (Small Molecule) PAI1 PAI-1 (Active Inhibitor) TM5441->PAI1 Binds & Inactivates tPA_uPA tPA / uPA (Plasminogen Activators) PAI1->tPA_uPA Inhibits (Blocked by TM 5441) Plasminogen Plasminogen tPA_uPA->Plasminogen Cleaves Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activates Fibrin Fibrin Clot Plasmin->Fibrin Degrades FDP Fibrin Degradation Products Fibrin->FDP Fibrinolysis

Quantitative Data & Pharmacokinetics

To design robust experiments, understanding the pharmacological profile of TM 5441 is essential. The table below summarizes key quantitative metrics derived from preclinical validation studies (, 3[3]).

ParameterValue / RangeExperimental Context
Target Specificity PAI-1 (Flexible joint region)Does not inhibit α2-antiplasmin or antithrombin III
IC50 (PAI-1 Inhibition) 3.58 – 60.3 μMVaries by cell line (e.g., HT1080, HCT116) and assay type
Peak Plasma Conc. (Cmax) ~11.4 μMAchieved 1 hour post-oral administration in murine models
Plasma Half-life Transient (< 23 hours)Undetectable in plasma at 23 hours post-dose
In Vivo Dosing 10 – 20 mg/kg/dayAdministered orally via gavage or dietary admixture

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. When studying fibrinolysis and apoptosis with TM 5441, experimental artifacts must be strictly minimized through careful timing and vehicle controls.

Workflow Formulation Formulation (0.5% CMC or DMSO/Honey) Dosing Oral Administration (10-20 mg/kg/day) Formulation->Dosing Monitoring PK & PD Monitoring (Blood Collection at 1h) Dosing->Monitoring Endpoint Tissue Harvest (Fibrinolysis Assays) Monitoring->Endpoint

In vivo experimental workflow for evaluating TM 5441 efficacy and pharmacokinetics.

Protocol 1: In Vitro Assessment of TM 5441-Induced Apoptosis and Disinhibition
  • Reagent Preparation: Dissolve TM 5441 powder in DMSO to create a 50 mM stock. Store at -20°C. Ensure the final DMSO concentration in culture media does not exceed 0.1% to prevent vehicle-induced cytotoxicity (5[5]).

  • Cell Seeding: Plate target cells (e.g., HT1080 or HCT116) in 6-well plates at 120,000 cells/well. Allow overnight adherence.

  • Treatment: Expose cells to a concentration gradient of TM 5441 (0, 10, 25, 50, 100 μM) for 48 hours. Include a vehicle-only (0.1% DMSO) control. Crucially, include a positive control for mitochondrial depolarization (e.g., 50 μM FCCP for 10 minutes) to validate the dynamic range of the assay (4[4]).

  • Mitochondrial Assay (JC-1): Remove media, wash gently with warm PBS, and add JC-1 working solution. Incubate for 20-30 minutes at 37°C protected from light.

  • Flow Cytometry Analysis: Harvest cells and analyze immediately. A shift from red fluorescence (J-aggregates in healthy mitochondria) to green fluorescence (monomers in depolarized mitochondria) validates TM 5441-induced target engagement at the cellular level.

Protocol 2: In Vivo Fibrinolysis and Pharmacokinetic Profiling

Causality Check: Standard oral gavage can induce significant physiological stress in mice, which temporarily alters coagulation profiles and confounds fibrinolysis data. Administering TM 5441 via a palatable mixture ensures voluntary ingestion, preserving baseline physiological states for accurate hematological readouts (5[5]).

  • Formulation: Dissolve TM 5441 in a minimal volume of DMSO, then homogeneously incorporate it into a peanut butter and honey mixture. (Alternatively, formulate in 0.5% carboxymethyl cellulose (CMC) for standard gavage if voluntary feeding fails).

  • Dosing: Administer 10–20 mg/kg of TM 5441 daily to the murine cohort. Ensure complete consumption of the mixture by housing mice individually during the feeding window.

  • PK Sampling: Collect blood samples exactly at 1 hour post-ingestion. This timing is critical because TM 5441 reaches its peak plasma concentration (~11.4 μM) at this exact window, and drops to undetectable levels by 23 hours (3[3]).

References

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Executive Summary

Introduction: PAI-1, The Convergence of Fibrinolysis, Senescence, and Aging

The Aging Connection: A Marker and a Mediator

Signaling Pathway: PAI-1's Role in Cellular Senescence

PAI1_Senescence_Pathway cluster_stress Cellular Stressors Replicative Exhaustion Replicative Exhaustion p53 p53 Activation Replicative Exhaustion->p53 DNA Damage DNA Damage DNA Damage->p53 Oncogenic Stress Oncogenic Stress Oncogenic Stress->p53 PAI1 PAI-1 (SERPINE1) Upregulation p53->PAI1 Transcriptional Activation IGFBP3 IGFBP3 Accumulation PAI1->IGFBP3 Inhibits Proteolytic Clearance Senescence Cellular Senescence (Growth Arrest, SASP) PAI1->Senescence Direct Promotion IGFBP3->Senescence

TM5441: A Targeted Pharmacological Probe for PAI-1

Mechanism of Inhibition

TM5441_Mechanism cluster_normal Normal PAI-1 Function cluster_inhibition Inhibition by TM5441 PAI1_active Active PAI-1 Complex Stable Inhibitory Complex PAI1_active->Complex PA t-PA / u-PA PA->Complex Fibrinolysis_Blocked Fibrinolysis Blocked Senescence Promoted Complex->Fibrinolysis_Blocked PAI1_active2 Active PAI-1 NoComplex No Complex Formation PAI1_active2->NoComplex TM5441 TM5441 TM5441->NoComplex Binds & Prevents Conformational Change Fibrinolysis_Active Fibrinolysis Active Senescence Attenuated NoComplex->Fibrinolysis_Active

Preclinical Validation: Evidence for TM5441 as a Senotherapeutic Agent

The therapeutic potential of TM5441 in the context of aging is supported by robust preclinical data. Studies in various mouse models of accelerated and pathological aging have demonstrated its ability to improve healthspan and, in some cases, extend lifespan.

Summary of Key Preclinical Findings
Animal Model Treatment Regimen Key Outcomes References
Klotho-deficient (kl/kl) Mice TM5441 administered in daily feed- Quadrupled lifespan compared to untreated controls- Protected against senescence and aging-like phenotypes (e.g., arteriosclerosis, emphysema)[9][14]
L-NAME-Induced Hypertension Oral administration of TM5441 concurrently with L-NAME for 8 weeks- Attenuated the development of hypertension and cardiac hypertrophy- Reduced periaortic fibrosis by 34%- Prevented the increase in p16Ink4a expression in aortic tissue- Maintained telomere length in aortic and hepatic tissues[7][15][16]
High-Fat Diet (HFD)-Induced NAFLD Oral TM5441 administered either as prevention or treatment- Prevented and ameliorated hepatic steatosis, inflammation, and fibrosis- Improved hepatic insulin resistance[12]
Cigarette Smoke-Induced COPD Oral TM5441 administered for 22 days- Suppressed airway inflammation and emphysema- Reduced neutrophil and macrophage numbers in bronchoalveolar lavage fluid[17][18]

Core Methodologies: A Practical Guide

Part A: In Vitro Assessment

Caption: Experimental workflow for in vitro assessment.

  • Materials:

    • Single-chain tissue-type plasminogen activator (t-PA)

    • Human plasminogen

    • Chromogenic plasmin substrate (e.g., S-2251)

    • TM5441 (stock solution in DMSO)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Methodology:

    • Prepare Reagents: Prepare serial dilutions of TM5441 in Assay Buffer from the DMSO stock. Include a vehicle control (assay buffer + same final DMSO concentration).

      • Add the serial dilutions of TM5441 or vehicle control to the respective wells.

    • Stage 2: t-PA Addition and Plasmin Generation:

      • Immediately add plasminogen (e.g., 0.1 mg/mL) to each well.

      • Add the chromogenic plasmin substrate.

    • Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm in a microplate reader at 37°C, taking readings every 60 seconds for 15-30 minutes.

Protocol 2: Detection of Cellular Senescence

  • Materials:

    • Human primary fibroblasts (e.g., IMR-90, WI-38)

    • Cell culture reagents

    • Senescence-Associated β-Galactosidase Staining Kit

    • Primary antibodies: anti-p16INK4a, anti-p21WAF1/Cip1, anti-β-actin

    • Appropriate secondary antibodies

    • Western blot and microscopy equipment

  • Methodology (SA-β-Gal Staining): [19]

    • Cell Plating and Treatment: Plate cells in a 6-well plate. Induce senescence (e.g., treat with 100 µM H2O2 for 2 hours, then recover) and treat with TM5441 or vehicle for 48-72 hours.

    • Fixation: Wash cells with PBS and fix with the provided fixation solution for 10-15 minutes at room temperature.

    • Staining: Wash cells twice with PBS. Add the Staining Solution Mix (containing X-gal) to each well, ensuring cells are completely covered.

    • Incubation: Incubate the plate at 37°C (without CO2) for 12-24 hours. Protect from light. Check for the development of a blue color periodically.

    • Imaging: Acquire images using a light microscope. Quantify the percentage of blue, senescent cells by counting at least 200 cells per condition.

  • Methodology (Western Blot for p16/p21): [19][22]

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies (anti-p16, anti-p21, anti-β-actin) overnight at 4°C.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control (β-actin).

Part B: In Vivo Assessment in a Murine Model
  • Rationale for Experimental Choices: To translate in vitro findings, a robust in vivo model is essential. The L-NAME-induced model of hypertension and vascular senescence is chosen for its relatively short duration and its recapitulation of key aspects of human vascular aging, including fibrosis and increased senescence marker expression.[7][15] This allows for a focused investigation of TM5441's protective effects on the cardiovascular system.

Caption: Experimental workflow for in vivo assessment.

Protocol 3: L-NAME-Induced Vascular Aging Model

  • Animals: 8-10 week old male C57BL/6J mice.

  • Reagents: Nω-nitro-L-arginine methyl ester (L-NAME), TM5441.

  • Methodology: [7][15]

    • Acclimation: Acclimate mice for at least one week before the start of the experiment.

    • Grouping: Randomly assign mice to three groups (n=8-10 per group):

      • Group 1: Control (vehicle treatment).

      • Group 2: L-NAME (e.g., 0.5 mg/mL in drinking water).

      • Group 3: L-NAME + TM5441 (L-NAME in water + TM5441 via oral gavage, e.g., 10 mg/kg/day).

    • Treatment Period: Administer treatments for 8 weeks. Refresh L-NAME water every 2-3 days.

    • Monitoring: Measure systolic blood pressure every two weeks using a non-invasive tail-cuff system. Monitor animal weight and general health throughout the study.

    • Termination: At the end of the 8-week period, euthanize the animals and collect blood (for plasma) and tissues (aorta, heart) for downstream analysis.

Protocol 4: Tissue and Plasma Biomarker Analysis

  • Methodology (Masson's Trichome for Fibrosis): [7]

    • Fix the aortic arch in 10% neutral buffered formalin.

    • Process and embed the tissue in paraffin.

    • Cut 5 µm sections and mount on slides.

    • Perform Masson's Trichome staining according to a standard protocol. Collagen will stain blue, nuclei black, and muscle/cytoplasm red.

    • Capture images and quantify the ratio of the blue-stained fibrotic area to the total vascular area using image analysis software (e.g., ImageJ).

  • Methodology (qPCR for Senescence Markers): [7]

    • Isolate total RNA from the thoracic aorta using a suitable kit (e.g., RNeasy Kit).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR using SYBR Green master mix and primers specific for mouse Cdkn2a (p16), Cdkn1a (p21), and a housekeeping gene (e.g., Gapdh).

    • Calculate relative gene expression using the ΔΔCt method.

    • Collect blood via cardiac puncture into EDTA-containing tubes.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

Conclusion and Future Directions

References

  • Wikipedia. (n.d.). TM5441. Retrieved March 7, 2026, from [Link]

  • Chen, C., Li, X., Liu, C., & Zhang, C. (2018). Aging, Plasminogen Activator Inhibitor 1, Brain Cell Senescence, and Alzheimer's Disease. Journal of Alzheimer's Disease, 62(3), 1021-1036. [Link]

  • Wang, Y., et al. (2024). Revolutionizing Senescence Detection: Advancements from Traditional Methods to Cutting-Edge Techniques. International Journal of Molecular Sciences, 25(1), 1-20. [Link]

  • Schleef, R. R., & Chuang, T. L. (2000). Plasminogen activator inhibitor 1: Physiological and pathophysiological roles. Journal of Biological Chemistry, 275(33), 25061-25064. [Link]

  • Basisty, N., et al. (2020). Detecting cellular senescence in vivo. Aging and Cancer, 1(1), 11-26. [Link]

  • Gorgoulis, V., et al. (2019). Methods for the detection of cellular senescence in vitro and in vivo. Nature Protocols, 14(6), 1798-1806. [Link]

  • González-Gualda, E., et al. (2021). A guide to assessing cellular senescence in vitro and in vivo. The FEBS Journal, 288(1), 56-80. [Link]

  • Boe, A. E., et al. (2013). Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence. Circulation, 128(21), 2318-24. [Link]

  • ScienceDaily. (2014, May 1). Experimental drug prolongs life span in mice. [Link]

  • Khoddam, A., et al. (2025). Plasminogen activator inhibitor 1 promotes aortic aging–like pathophysiology in humans and mice. Journal of Clinical Investigation, 135(23). [Link]

  • Ganse, B., et al. (2021). A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target?. International Journal of Molecular Sciences, 22(5), 2721. [Link]

  • Lebl, R., et al. (2021). Real‐Time In Vivo Detection of Cellular Senescence through the Controlled Release of the NIR Fluorescent Dye Nile Blue. Angewandte Chemie International Edition, 60(28), 15371-15375. [Link]

  • Lijnen, H. R. (2021). A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role. Lirias. [Link]

  • Declerck, P. J., et al. (1988). Standardization of methods for measuring plasminogen activator inhibitor activity in human plasma. Thrombosis and Haemostasis, 59(3), 443-449. [Link]

  • de Cabo, R., et al. (2017). The road ahead for health and lifespan interventions. Aging Cell, 16(2), 198-203. [Link]

  • SciTechDaily. (2025, October 14). Scientists Extend Lifespan by over 70% in Elderly Male Mice with New Treatment. [Link]

  • BioSperix. (2025, September 24). Top Experimental Models Used In Anti-Aging Drug Pre-Clinical Research. [Link]

  • Ladiges, W. (2024). A change is needed in the landscape of preclinical models to test drugs that target aging. Aging Pathobiology and Therapeutics, 6(4), 162-164. [Link]

  • Madonna, R., et al. (2016). Models for preclinical studies in aging-related disorders: One is not for all. Translational Medicine @ UniSa, 14, 1-13. [Link]

  • Madonna, R., et al. (2025). Models for preclinical studies in aging-related disorders: One is not for all. ResearchGate. [Link]

Sources

The Structure-Activity Relationship of TM-5441: A Technical Guide to a Novel PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of PAI-1 in Health and Disease

The Genesis of TM-5441: A Journey of a Thousand Molecules

Subsequent structure-activity relationship studies on TM5007 led to the development of TM5275, a derivative with an improved inhibitory profile and enhanced oral bioavailability.[7] TM-5441 emerged from further optimization of TM5275, boasting superior pharmacokinetic properties and a wider volume of distribution.[6][8] This evolutionary path highlights a clear directive in the drug discovery process: the refinement of a chemical scaffold to not only enhance target engagement but also to improve the drug-like properties essential for in vivo efficacy.

Unraveling the Mechanism of Action: An Allosteric Approach to PAI-1 Inhibition

Figure 1: Proposed Mechanism of TM-5441 Action TM5441 TM-5441 Active_PAI1 Active PAI-1 TM5441->Active_PAI1 Binds to flexible joint region Substrate Cleaved PAI-1 (Inactive) TM5441->Substrate Induces substrate behavior (low conc.) Latent Latent PAI-1 (Inactive) TM5441->Latent Promotes conversion to latent form (high conc.) Complex Stable PAI-1/PA Complex (Inhibited Fibrinolysis) Active_PAI1->Complex Inhibits Active_PAI1->Substrate Active_PAI1->Latent PA tPA / uPA PA->Complex

Figure 1: Proposed Mechanism of TM-5441 Action

Decoding the Structure-Activity Relationship of TM-5441

While a comprehensive quantitative SAR table for a large series of TM-5441 analogs is not publicly available, the existing literature provides valuable qualitative insights into the key structural features that govern its activity. The TM-5441 molecule can be conceptually divided into three key moieties:

  • The linker region: The nature and length of the linker connecting the benzoic acid moiety to the furan-containing phenyl group are critical for optimal positioning of the molecule within the binding pocket. The evolution from TM5275 to TM-5441 involved modifications to this linker, resulting in improved pharmacokinetic properties.[6][9]

The optimization from earlier compounds like TM5007 and TM5275 to TM-5441 focused on enhancing oral bioavailability and improving the volume of distribution, underscoring the importance of ADME (Absorption, Distribution, Metabolism, and Excretion) properties in the development of a successful drug candidate.[6][8]

Table 1: Comparative Biological Activity of TM-5441 and Precursor TM5275

Cell LineCell TypeTM5275 IC50 (µM)TM-5441 IC50 (µM)
HT1080Fibrosarcoma21.713.9
HCT 116Colorectal Carcinoma37.427.3
DaoyMedulloblastoma9.7029.1
MDA-MB-231Breast Adenocarcinoma60.347.0
JurkatT-cell leukemia25.351.1
Data adapted from Placencio et al., 2015[9]

Experimental Protocols for Evaluating PAI-1 Inhibitors

In Vitro PAI-1 Activity Assay (Chromogenic Method)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., TM-5441) in a suitable solvent (e.g., DMSO).

  • Incubation with Inhibitor:

    • Add serial dilutions of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (no inhibitor).

  • tPA Addition and Plasmin Generation:

    • Add a fixed, excess amount of tPA to each well.

    • Immediately add plasminogen to each well.

    • Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C to allow the uninhibited tPA to convert plasminogen to plasmin.

  • Chromogenic Reaction and Measurement:

    • Add the chromogenic plasmin substrate to each well.

    • Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm) in a microplate reader at regular intervals.

  • Data Analysis:

    • Calculate the rate of the chromogenic reaction (change in absorbance per unit time) for each well.

    • Plot the reaction rate against the inhibitor concentration.

Figure 2: Workflow for Chromogenic PAI-1 Activity Assay cluster_plate 96-Well Plate A 1. Add PAI-1 and Test Compound (TM-5441) B 2. Incubate to allow binding A->B C 3. Add tPA and Plasminogen B->C D 4. Incubate for Plasmin Generation C->D E 5. Add Chromogenic Substrate D->E F 6. Measure Absorbance over time E->F Data 7. Data Analysis: Calculate IC50 F->Data

Sources

A Comprehensive Technical Guide to the Pharmacological Properties of TM5441, a Potent and Orally Active PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction to PAI-1: The Target

TM5441: A Specific, Next-Generation PAI-1 Inhibitor

Mechanism of Action

The causality behind designing an inhibitor with this mechanism is to achieve high specificity. By targeting a unique conformational region rather than the active site common to many proteases, the risk of off-target effects is minimized. The success of this approach is demonstrated by the high specificity of TM5441.

Experimental Validation: In vitro chromogenic assays confirm that TM5441 inhibits PAI-1 activity in a dose-dependent manner. Crucially, these same assays demonstrate that TM5441 does not significantly inhibit other key serpins, such as α2-antiplasmin and antithrombin III, validating its specificity.[1]

Caption: Mechanism of TM5441 action on the fibrinolytic cascade.

Pharmacokinetics and Safety Profile

A critical aspect of any drug candidate is its absorption, distribution, metabolism, and excretion (ADME) profile, along with its safety. TM5441 was specifically optimized for better pharmacokinetic properties compared to its predecessors.[6]

Pharmacokinetic Data

Pharmacokinetic studies in male Wistar rats following oral administration provide key insights into the drug's behavior in vivo.

ParameterValue (for 5 mg/kg oral dose)Reference
Cmax (Maximum Concentration)17.9 µM[1]
Tmax (Time to Max Concentration)2 hours[1]
T1/2 (Half-life)Not explicitly stated for TM5441 in the provided text, but improved from TM5275's 2.5h[1]

Table 1: Pharmacokinetic Properties of TM5441 in Rats.

Safety and Tolerability

Preclinical safety studies are designed to identify potential toxicities before human trials. TM5441 has demonstrated a favorable safety profile.

  • General Toxicity: A 2-week repeated-dose toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) at 100 mg/kg in males and 30 mg/kg in females.[1]

  • Genotoxicity: The reverse mutation Ames test for TM5441 was negative, indicating a lack of mutagenic potential.[1]

  • Cardiotoxicity: TM5441 showed no effect on the hERG electrical current up to a concentration of 10 mM, suggesting a low risk for drug-induced cardiac arrhythmias.[1]

Preclinical Efficacy in Disease Models

Cardiovascular and Age-Related Diseases
  • Hypertension and Vascular Senescence: The L-NAME (Nω-nitro-L-arginine methyl ester) induced hypertension model is a standard for studying endothelial dysfunction. Chronic L-NAME administration inhibits nitric oxide synthase, leading to hypertension, cardiac hypertrophy, fibrosis, and accelerated vascular aging.[1][13] In this model, co-administration of TM5441:

    • Attenuated the development of hypertension and cardiac hypertrophy.[1][13]

    • Reduced periaortic fibrosis by 34% compared to L-NAME alone.[13]

    • Prevented vascular senescence by inhibiting the increase of the aging marker p16Ink4a and preventing the shortening of telomeres in aortic tissue.[1][13]

  • Fibrosis: In addition to vascular fibrosis, TM5441 has shown anti-fibrotic effects in other tissues. In a rat laminectomy model, TM5441 treatment significantly reduced the thickness and severity of epidural fibrosis.[14]

Metabolic Disorders
  • Diabetic Nephropathy: In streptozotocin (STZ)-induced diabetic mice, a model that mimics Type 1 diabetes, TM5441 treatment for 16 weeks effectively prevented diabetic kidney injury.[7] It achieved this by reducing the accumulation of extracellular matrix proteins like collagen I and fibronectin and inhibiting kidney inflammation.[7]

  • Non-Alcoholic Fatty Liver Disease (NAFLD): Using a high-fat diet (HFD)-induced mouse model of NAFLD, studies showed that both early (preventive) and delayed (interventional) treatment with TM5441 ameliorated hepatic steatosis.[5] Notably, early treatment also prevented the progression of hepatic inflammation and fibrosis, key hallmarks of NAFLD progression.[5]

  • Obesity and Insulin Resistance: In HFD-fed mice, daily oral administration of TM5441 prevented body weight gain and systemic insulin resistance.[8] Mechanistically, it attenuated macrophage infiltration into adipose tissue and prevented the downregulation of genes involved in mitochondrial biogenesis, suggesting it preserves adipocyte health.[8]

Oncology
  • Anti-Tumorigenic Effects: In vitro, TM5441 decreased cell viability and induced apoptosis in several human cancer cell lines, including HT1080 (fibrosarcoma) and HCT116 (colon cancer), with IC50 values ranging from 9.7 to 60.3 μM.[4]

  • Anti-Angiogenic Effects: In vivo, oral administration of TM5441 to mice with tumor xenografts had a significant disruptive effect on the tumor vasculature.[4][12] While this led to a trend of decreased tumor growth and increased survival, the results were not always statistically significant, suggesting that more potent inhibitors or combination therapies may be required for robust anti-cancer efficacy.[4][12]

Inflammatory Lung Disease
  • Chronic Obstructive Pulmonary Disease (COPD): In a murine model where COPD-like pathology was induced by cigarette smoke extract (CSE), TM5441 treatment significantly suppressed emphysema and airway inflammation.[9][15] It reduced the number of inflammatory cells (neutrophils and macrophages) in the bronchoalveolar lavage fluid and inhibited the activity of neutrophil elastase, a key driver of lung tissue destruction in COPD.[9][11][15]

Key Experimental Protocols and Workflows

The trustworthiness of scientific claims rests on robust and reproducible methodologies. Below are outlines of key experiments used to characterize TM5441.

Protocol: In Vitro PAI-1 Inhibition Chromogenic Assay

Step-by-Step Methodology:

  • Preparation: Prepare a reaction buffer (e.g., 50 mmol/L Tris-HCl pH 8, 0.15 mol/L NaCl, 0.1% PEG-6000).

  • Substrate Addition: Add a tPA-specific chromogenic substrate (e.g., Spectrozyme tPA) to a final concentration of 0.2 mmol/L.

  • Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a plate reader.

Workflow: In Vivo L-NAME-Induced Hypertension Model

LNAME_Workflow cluster_groups Treatment Groups (8 weeks) cluster_analysis Ex Vivo Analysis start Start: 6-8 week old C57BL/6J mice G1 Group 1: Control (WT) start->G1 G2 Group 2: WT + TM5441 (20 mg/kg in chow) start->G2 G3 Group 3: WT + L-NAME (1 mg/mL in water) start->G3 G4 Group 4: WT + L-NAME + TM5441 start->G4 measurement Bi-weekly Measurement: Systolic Blood Pressure (Tail-cuff method) G1->measurement Throughout study endpoint Endpoint (8 weeks): Euthanasia & Tissue Collection G1->endpoint After 8 weeks G2->measurement Throughout study G2->endpoint After 8 weeks G3->measurement Throughout study G3->endpoint After 8 weeks G4->measurement Throughout study G4->endpoint After 8 weeks A1 Heart: Cardiac Hypertrophy (LV wall thickness, myocyte area) endpoint->A1 A2 Aorta: Perivascular Fibrosis (Masson's Trichrome) endpoint->A2 A3 Aorta & Liver: Vascular Senescence (p16Ink4a expression, Telomere length) endpoint->A3

Caption: Experimental workflow for assessing TM5441 in a model of hypertension.

Clinical Landscape and Future Directions

The extensive preclinical data for TM5441 suggests its potential applicability in a wide range of human diseases characterized by fibrosis, thrombosis, and metabolic dysregulation. Future research should focus on long-term safety studies and exploring its efficacy in more complex, multifactorial disease models that more closely mimic human pathology.

Conclusion

References

  • TM5441 - Wikipedia. [Link]

  • Jeong, B. Y., et al. (2016). Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model. PLOS ONE. [Link]

  • Lee, S. M., et al. (2017). TM5441, a plasminogen activator inhibitor-1 inhibitor, protects against high fat diet-induced non-alcoholic fatty liver disease. Oncotarget. [Link]

  • Placencio-Hickok, V. R., et al. (2015). Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity. PLOS ONE. [Link]

  • Kuru, B. P., et al. (2021). The Antifibrotic Effects of Plasminogen Activator Inhibitor-1 Antagonists are Observed in Rats with Epidural Fibrosis. World Neurosurgery. [Link]

  • El-Marakby, A., et al. (2012). Pharmacological Targeting of Plasminogen Activator Inhibitor-1 Decreases Vascular Smooth Muscle Cell Migration and Neointima Formation. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Boe, A. E., et al. (2013). Plasminogen Activator inhibitor-1 Antagonist TM5441 Attenuates Nω-nitro-L-arginine Methyl Ester-Induced Hypertension and Vascular Senescence. Circulation. [Link]

  • Placencio-Hickok, V. R., et al. (2015). Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity. PLOS ONE. [Link]

  • Jung, I., et al. (2016). A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice. British Journal of Pharmacology. [Link]

Sources

Exploring the Biological Functions of Plasminogen Activator Inhibitor-1 (PAI-1) with the Specific Inhibitor TM5441: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The PAI-1 Paradox: From Fibrinolysis Regulator to Disease Driver

TM5441: A Potent and Specific Tool for PAI-1 Interrogation

The utility of TM5441 has been validated in numerous preclinical models, where it has been shown to:

  • Attenuate hypertension, cardiac hypertrophy, and vascular senescence.[12][16][17]

  • Prevent diabetic kidney injury and reduce fibrosis.[15]

  • Ameliorate emphysema and airway inflammation in models of COPD.[14]

  • Exhibit anti-tumorigenic and anti-angiogenic properties.[18]

  • Protect against high-fat diet-induced obesity and improve insulin sensitivity.[19][20]

Core Experimental Workflows for PAI-1 Functional Analysis

In Vitro Assessment of PAI-1 Activity
  • Reagent Preparation:

    • Prepare a stock solution of TM5441 in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of TM5441 to determine the IC50 value.

  • Incubation:

    • Add the different concentrations of TM5441 (and a vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Add a fixed amount of tPA or uPA to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the colorimetric reaction by adding the chromogenic substrate.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader in kinetic or endpoint mode.[21]

    • Plot the percentage of inhibition against the log of the TM5441 concentration and determine the IC50 value using non-linear regression analysis.

Cellular Models of PAI-1 Function

Choosing a Cell Model:

  • Cell Culture:

    • Culture your chosen cell line to confluence in a 6-well plate.

    • Create a "wound" by scratching the cell monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

  • Treatment:

    • Replace the media with fresh media containing different concentrations of TM5441 or a vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure over time for each treatment condition.

    • Compare the rate of migration in TM5441-treated cells to the control.

In Vivo Models to Probe Pathophysiological Roles of PAI-1

Model Selection Rationale:

Experimental Protocol: General Workflow for an In Vivo Study

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the facility for at least one week.

    • Randomly assign animals to different treatment groups (e.g., Vehicle Control, Disease Model + Vehicle, Disease Model + TM5441).

  • Disease Induction and Treatment:

    • Induce the disease model as per established protocols.

    • Administer TM5441 orally at a predetermined dose and schedule (e.g., 20 mg/kg daily).[14][18][19] The vehicle control group should receive the same volume of the vehicle solution (e.g., 0.25% carboxymethyl cellulose).[19]

  • Monitoring and Endpoint Analysis:

    • Monitor animal health and relevant physiological parameters throughout the study (e.g., blood pressure, body weight, blood glucose).

    • At the end of the study, collect blood and tissues for analysis.

  • Ex Vivo Analyses:

    • Histology: Use stains like Masson's trichrome to assess fibrosis in tissues like the heart, lungs, or kidneys.[16]

    • Immunohistochemistry (IHC): Stain tissue sections for markers of inflammation (e.g., F4/80 for macrophages), proliferation (e.g., Ki-67), or apoptosis (e.g., cleaved caspase-3).

Data Presentation

Parameter Vehicle Control Disease Model + Vehicle Disease Model + TM5441
Systolic Blood Pressure (mmHg)
Heart Weight/Body Weight (mg/g)
Percent Fibrotic Area (%)
Plasma PAI-1 Activity (ng/mL)

Table 1: Example of a data summary table for a study on hypertension.

Visualizing PAI-1 Signaling and Experimental Design

PAI1_Signaling cluster_Extracellular Extracellular Space tPA tPA Plasmin Plasmin tPA->Plasmin activates uPA uPA uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation ECM Extracellular Matrix (ECM) ECM->ECM_Degradation PAI1 PAI-1 PAI1->tPA PAI1->uPA TM5441 TM5441 TM5441->PAI1 inhibits

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Models cluster_ExVivo Ex Vivo Analysis Activity_Assay PAI-1 Activity Assay (IC50 Determination) Cell_Culture Cell-Based Assays (Migration, Senescence) Activity_Assay->Cell_Culture Animal_Model Disease Model Induction (e.g., Hypertension, Fibrosis) Cell_Culture->Animal_Model Treatment Oral Administration of TM5441 vs. Vehicle Animal_Model->Treatment Monitoring Physiological Monitoring (BP, Body Weight) Treatment->Monitoring Endpoint Endpoint Tissue & Blood Collection Monitoring->Endpoint Histology Histology (Fibrosis) Endpoint->Histology IHC IHC (Inflammation) Endpoint->IHC qPCR qPCR (Gene Expression) Endpoint->qPCR Western_ELISA Western/ELISA (Protein) Endpoint->Western_ELISA start Hypothesis: Inhibiting PAI-1 with TM5441 will ameliorate disease phenotype start->Activity_Assay

Conclusion and Future Directions

References

  • Jeong, B. Y., et al. (2016). Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model. PLOS ONE. Available at: [Link]

  • Placencio, V. R., et al. (2015). Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing. Cancer Research. Available at: [Link]

  • Kubala, M. H., et al. (2018). The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding. Cancers. Available at: [Link]

  • Hisamatsu, T., et al. (2020). Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice. Scientific Reports. Available at: [Link]

  • Song, C., et al. (2017). Causal Effect of Plasminogen Activator Inhibitor Type 1 on Coronary Heart Disease. Journal of the American Heart Association. Available at: [Link]

  • Wikipedia. Plasminogen activator inhibitor-1. Available at: [Link]

  • Wikipedia. TM5441. Available at: [Link]

  • Placencio, V. R., et al. (2015). Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing. Molecular Cancer Therapeutics. Available at: [Link]

  • Vasan, R. S., et al. (2007). Plasminogen Activator Inhibitor and the Risk of Cardiovascular Disease: The Framingham Heart Study. Circulation. Available at: [Link]

  • De Taeye, B., et al. (2011). Use of mouse models to study plasminogen activator inhibitor-1. Thrombosis Research. Available at: [Link]

  • Placencio, V. R., et al. (2015). Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity. PLOS ONE. Available at: [Link]

  • Creative Diagnostics. Plasminogen Activator Inhibitor-1 Signaling Pathway. Available at: [Link]

  • Li, G., et al. (2023). Plasminogen activator inhibitor-1 promotes immune evasion in tumors by facilitating the expression of programmed cell death-ligand 1. Frontiers in Immunology. Available at: [Link]

  • Singh, S., & Bardoloi, A. (2014). Functional Stability of Plasminogen Activator Inhibitor-1. BioMed Research International. Available at: [Link]

  • Tsoy, N., et al. (2024). Chemical Adjustment of Fibrinolysis. International Journal of Molecular Sciences. Available at: [Link]

  • Woo, S. Y., et al. (2016). A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice. British Journal of Pharmacology. Available at: [Link]

  • Woo, S. Y., et al. (2016). A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high fat diet-induced obesity and adipocyte injury in mice. ResearchGate. Available at: [Link]

  • Abendschein, D. R., et al. (1995). High Concentrations of Active Plasminogen Activator Inhibitor-1 in Porcine Coronary Artery Thrombi. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Eren, M., et al. (2025). Plasminogen activator inhibitor 1 promotes aortic aging–like pathophysiology in humans and mice. Journal of Clinical Investigation. Available at: [Link]

  • Gaikwad, A. B., et al. (2024). Role of plasminogen activated inhibitor-1 in the pathogenesis of anticoagulant related nephropathy. Frontiers in Medicine. Available at: [Link]

  • Boe, A. E., et al. (2013). Plasminogen Activator inhibitor-1 Antagonist TM5441 Attenuates Nω-nitro-L-arginine Methyl Ester-Induced Hypertension and Vascular Senescence. Circulation. Available at: [Link]

  • Dunne, E., & Lavin, M. (2022). “Going with the flow” in modeling fibrinolysis. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • Storey, R. F. (2022). Fibrinolysis in Platelet Thrombi. International Journal of Molecular Sciences. Available at: [Link]

Sources

Methodological & Application

Application Note: TM 5441 Dosage and Administration for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals.

Pharmacological Rationale & Mechanism of Action

MOA TM5441 TM 5441 (PAI-1 Inhibitor) PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) TM5441->PAI1 Inhibits AMPK AMPK / PGC-1α (Mitochondrial Biogenesis) TM5441->AMPK Activates (Metabolic Models) Apoptosis Intrinsic Apoptosis (Cancer Cells) TM5441->Apoptosis Induces (Tumor Models) tPA_uPA tPA / uPA (Active Proteases) PAI1->tPA_uPA Blocks Plasminogen Plasminogen tPA_uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Converts to Fibrinolysis Fibrinolysis & ECM Remodeling Plasmin->Fibrinolysis Promotes

Fig 1. TM 5441 Mechanism of Action and Downstream Signaling Pathways.

Pharmacokinetics & Evidence-Based Dosage Strategy

Understanding the pharmacokinetic (PK) profile of TM 5441 is critical for designing dosing schedules. Following a standard 20 mg/kg oral administration in mice, the average peak plasma concentration (


) reaches approximately 11.4 μM at 1 hour post-dose[1][5]. However, the compound undergoes rapid clearance, with plasma levels becoming undetectable by 23 hours post-administration[1][6].

Standardized In Vivo Dosage Parameters
Disease ModelAnimal StrainRoute of AdminDaily DoseDurationKey Therapeutic Readouts
NAFLD / NASH C57BL/6J (HFD-fed)Oral Gavage20 mg/kg4 – 10 weeksReduced hepatic steatosis, improved p-Akt insulin signaling[4].
Oncology (Xenograft) Nude mice (HT1080/HCT116)Oral Gavage20 mg/kgVariableIncreased tumor apoptosis, disrupted tumor vasculature[1].
Diabetic Nephropathy STZ-induced diabetic miceOral Gavage2 – 10 mg/kg16 weeksDecreased albuminuria, reduced glomerular hypertrophy[3].
COPD / Emphysema Mice (CSE-induced)Oral Gavage20 mg/kg22 daysAttenuated emphysema, reduced neutrophil/macrophage infiltration[4].

Formulation & Vehicle Preparation Protocols

Many preclinical studies fail due to improper drug formulation, leading to precipitation in the gastrointestinal tract and erratic absorption. TM 5441 is highly hydrophobic; therefore, precise vehicle preparation is required. Below are two field-validated self-validating protocols.

Protocol A: Clear Solution Formulation (Recommended for highest bioavailability)

Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[1][2].

  • Step 1: Primary Dissolution. Weigh the required TM 5441 powder and dissolve it completely in 10% volume of DMSO.

    • Causality: DMSO acts as the primary solvent to break the crystal lattice of the hydrophobic compound.

  • Step 2: Co-solvent Addition. Add 40% volume of PEG300 and vortex vigorously.

    • Causality: PEG300 acts as a co-solvent to prevent immediate precipitation when aqueous buffers are introduced later.

  • Step 3: Surfactant Stabilization. Add 5% volume of Tween-80 and mix until fully clarified[2].

    • Causality: Tween-80 is a non-ionic surfactant that stabilizes the drug in a micellar suspension.

  • Step 4: Aqueous Phase. Add 45% volume of Saline (or ddH₂O) dropwise while continuously vortexing[2].

    • Causality: Dropwise addition prevents localized concentration gradients that cause irreversible precipitation.

  • Self-Validation Check: The final working solution (e.g., 2 mg/mL) must be completely clear. If cloudiness persists, sonicate at room temperature. If precipitation settles, discard the batch and restart. Note: Prepare freshly and use on the same day[1].

Protocol B: Suspension Formulation (Alternative for long-term dietary models)

Vehicle Composition: 0.5% Carboxymethyl cellulose (CMC) sodium salt[2][4].

  • Step 1: Weigh TM 5441 powder.

  • Step 2: Gradually add 0.5% CMC solution while mechanically homogenizing or sonicating.

    • Causality: CMC increases the viscosity of the vehicle. While the drug does not fully dissolve, the high viscosity ensures the insoluble TM 5441 particles remain uniformly suspended during the gavage process, preventing dose variability across the cohort[4].

Standardized In Vivo Experimental Workflows

Workflow 1: NAFLD/NASH Efficacy Study (Preventive Regimen)
  • Acclimation: Acclimate C57BL/6J mice for 1 week on a standard normal diet (ND).

  • Grouping: Randomize mice into three groups (n=6-10/group): ND + Vehicle, HFD + Vehicle, HFD + TM 5441[4].

  • Induction & Dosing: Concurrently initiate the High-Fat Diet (HFD) and begin daily oral gavage of TM 5441 at 20 mg/kg/day[4].

  • In-Life Monitoring: Weigh mice twice weekly. Self-Validation: Recalculate the gavage volume (typically 10 µL/g body weight) based on the most recent body weight to ensure exact 20 mg/kg dosing.

Workflow Acclimation Animal Acclimation (1 Week) Grouping Randomization & Grouping Acclimation->Grouping DiseaseInduction Disease Induction (e.g., HFD, Xenograft) Grouping->DiseaseInduction Dosing TM 5441 Dosing (20 mg/kg, PO, Daily) DiseaseInduction->Dosing Monitoring In-Life Monitoring (Weight, Clinical Signs) Dosing->Monitoring Dosing->Monitoring Daily Monitoring->Dosing Volume Adjust Endpoint Endpoint Harvest (Plasma, Tissue Collection) Monitoring->Endpoint

Fig 2. Standard In Vivo Experimental Workflow for TM 5441 Efficacy Studies.

Workflow 2: Oncology Xenograft Model (HT1080 / HCT116)
  • Inoculation: Inject HT1080 or HCT116 human cancer cells subcutaneously into the flank of athymic nude mice[1].

  • Tumor Establishment: Allow tumors to reach a palpable volume of ~100 mm³.

  • Interventional Dosing: Begin daily oral gavage of TM 5441 (20 mg/kg/day)[1].

  • Monitoring: Measure tumor volume using digital calipers every 2-3 days. Monitor for signs of cachexia.

  • Endpoint Analysis: Excise tumors. Perform TUNEL assays or Caspase 3/7 activity assays to validate the induction of intrinsic apoptosis, and CD31 staining to assess the disruption of tumor vasculature[1].

References

  • Buy TM5441 | 1190221-43-2 | >98% . Smolecule. 4

  • TM5441 | TM-5441 | TAP-1 antagonist . DC Chemicals. 6

  • TM5441 | 1190221-43-2 . MOLNOVA. 5

  • American Diabetes Association – 71st Scientific Sessions . Portico. 3

Sources

Application Note: Preparation and In Vitro Utilization of TM 5441

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Physicochemical Properties & Storage Guidelines

Understanding the physicochemical constraints of TM 5441 is critical for maintaining its stability and avoiding experimental artifacts caused by compound degradation or precipitation.

PropertySpecification
Chemical Name 5-Chloro-2-[[2-[2-[[3-(3-furanyl)phenyl]amino]-2-oxoethoxy]acetyl]amino]benzoic acid
CAS Number 1190221-43-2[3]
Molecular Weight 428.82 g/mol [3]
Primary Target Plasminogen Activator Inhibitor-1 (PAI-1)[1]
Solubility Soluble in DMSO (≥ 5.67 mg/mL or ~13.22 mM; up to 50 mM with sonication)[4]
Storage (Solid Powder) -20°C (1 year) or -80°C (2 years), protected from light[1]
Storage (DMSO Stock) -80°C (aliquoted, use within 6-12 months)[1]

Mechanism of Action & Rationale

Pathway TM5441 TM 5441 (PAI-1 Inhibitor) PAI1 PAI-1 (Active Form) TM5441->PAI1 Inhibits tPA_uPA tPA / uPA (Plasminogen Activators) PAI1->tPA_uPA Inhibits Senescence Cellular Senescence & Fibrosis PAI1->Senescence Promotes Plasminogen Plasminogen tPA_uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Activates Fibrinolysis Fibrinolysis & ECM Degradation Plasmin->Fibrinolysis Promotes

Reagent Preparation: Stock and Working Solutions

Expert Insight: Because the effective in vitro doses of TM 5441 range from 10 μM to 100 μM[2], preparing a highly concentrated stock (e.g., 50 mM) is critical. This ensures that the final DMSO concentration in the cell culture medium remains strictly below 0.2% (v/v). Exceeding 0.2% DMSO introduces solvent-induced cytotoxicity, confounding viability and apoptosis readouts.

Protocol: 50 mM DMSO Stock Preparation
  • Equilibration : Allow the lyophilized TM 5441 vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, leading to rapid hydrolysis and degradation of the compound.

  • Dissolution : Add the appropriate volume of anhydrous, cell-culture grade DMSO to the vial. To prepare a 50 mM stock from 5 mg of TM 5441, add exactly 233.2 μL of DMSO[1].

  • Agitation : Vortex gently. If phase separation or micro-precipitation is observed, place the vial in a bath sonicator (20-40 kHz) at room temperature for 5-10 minutes until the solution is completely clear[4].

  • Aliquot & Storage : Divide the 50 mM stock into single-use aliquots (e.g., 10-20 μL) in amber microcentrifuge tubes to protect from light. Store immediately at -80°C[1]. Causality: Repeated freeze-thaw cycles precipitate the compound out of solution and degrade its molecular integrity, leading to artificially inflated IC50 values in downstream assays.

In Vitro Experimental Workflows

Workflow Stock Prepare 50 mM Stock (in 100% DMSO) Dilution Dilute in Media (0 - 100 μM) Stock->Dilution Aliquot & Freeze Treatment Treat Cells (48 Hours, 37°C) Dilution->Treatment Max 0.2% DMSO Assay1 MTT / CellTiter-Glo (Viability & IC50) Treatment->Assay1 Assay2 Annexin V / PI (Apoptosis) Treatment->Assay2 Assay3 RT-qPCR / WB (Fibrosis Markers) Treatment->Assay3

Step-by-step workflow for TM 5441 preparation and in vitro cell culture assays.

Cell Viability and IC50 Determination

TM 5441 induces intrinsic apoptosis and reduces viability in human cancer cell lines[1]. Self-Validating System: Always include a "Vehicle Control" well containing the exact DMSO concentration as your highest TM 5441 dose (e.g., 0.2% DMSO). If the vehicle control shows >5% cell death compared to untreated cells, the solvent is interfering with the assay.

  • Seeding : Plate cells (e.g., 6,000 cells/well) in a 96-well plate and incubate overnight at 37°C, 5% CO2 to allow for adherence[2].

  • Treatment Preparation : Dilute the 50 mM TM 5441 stock directly into pre-warmed complete culture medium to create a concentration gradient (0, 10, 25, 50, 75, 100 μM)[1]. Mix vigorously to prevent localized precipitation.

  • Incubation : Replace the seeding medium with the treatment medium. Incubate for 48 hours[2].

  • Assay : Add MTT reagent or CellTiter-Glo. For CellTiter-Glo, equilibrate plates to room temperature for 30 minutes, add reagent, shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence[2].

Apoptosis Quantification (Annexin V/PI)

TM 5441 increases caspase 3/7 activity and induces mitochondrial depolarization in a dose-dependent manner[1].

  • Seed cells in 6-well plates (120,000 cells/well) and treat with 50 μM TM 5441 for 48 hours[2].

  • Harvesting : Collect the culture media before trypsinizing the adherent cells. Causality: Apoptotic cells detach from the plate and float in the media. Discarding the media will falsely lower the late-stage apoptosis quantification.

  • Wash the combined cell pellet with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature[2]. Analyze via flow cytometry within 1 hour.

Fibrosis and Senescence Modulation
  • Co-treat with TM 5441 (typically 10-20 μM)[5].

  • Extract RNA using standard TRIzol methods and perform RT-qPCR for target genes. Self-Validating System: Normalize expression against at least two stable housekeeping genes (e.g., GAPDH and ACTB) to ensure TM 5441 treatment isn't causing global transcriptional repression.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of TM 5441 across various human cell lines.

Cell LineTissue OriginAssay DurationReported IC50 Range
HT1080 Fibrosarcoma48 hours13.9 - 51.1 μM[1]
HCT116 Colorectal Carcinoma48 hours13.9 - 51.1 μM[1]
MDA-MB-231 Breast Adenocarcinoma48 hours13.9 - 51.1 μM[1]
Jurkat T-cell Leukemia48 hours13.9 - 51.1 μM[1]
Daoy Medulloblastoma48 hours13.9 - 51.1 μM[1]

References

  • American Heart Association (Circulation). Genes That Escape X Chromosome Inactivation Modulate Sex Differences in Valve Myofibroblasts. Retrieved from:[Link]

  • NIH Global Substance Registration System (GSRS). TM-5441. Retrieved from:[Link]

Sources

Application Note: Evaluating TM 5441 in Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Mechanism cluster_tumor Tumor Cell Compartment cluster_endo Endothelial Compartment TM5441 TM 5441 PAI1 PAI-1 TM5441->PAI1 Inhibits Mito Mitochondrial Dysfunction PAI1->Mito Loss of Protection Vasc Vascular Disruption PAI1->Vasc Loss of Pro-angiogenic Signaling Casp Caspase-9 & 3/7 Activation Mito->Casp Apop Intrinsic Apoptosis Casp->Apop AntiAngio Anti-Angiogenesis Vasc->AntiAngio

Fig 1: Dual mechanism of TM 5441: Inducing intrinsic apoptosis and driving vascular disruption.

Pharmacological Profile & Quantitative Efficacy Data

To design a robust xenograft study, researchers must align the in vivo dosing strategy with the established pharmacokinetic (PK) and pharmacodynamic (PD) profile of TM 5441. The table below synthesizes the quantitative benchmarks required for experimental modeling[4],[1].

ParameterValue / MetricBiological & Experimental Significance
Target Plasminogen Activator Inhibitor-1Reverses PAI-1 mediated apoptosis evasion and angiogenesis.
In Vitro IC₅₀ 9.7 – 60.3 μMEffective concentration range for inducing intrinsic apoptosis in human cancer cell lines (e.g., HT1080, HCT116).
In Vivo Dosing 20 mg/kg/day (Oral)Empirically validated dose that achieves therapeutic plasma levels without inducing systemic toxicity or bleeding.
Peak Plasma Conc. (Cₘₐₓ) 11.4 μM (at 1 hour post-dose)Correlates with the lower bound of the in vitro IC₅₀, ensuring target engagement in the tumor microenvironment.
Plasma Half-Life Undetectable at 23 hoursNecessitates a strict daily dosing regimen to maintain target suppression.

In Vivo Experimental Protocol: Cancer Xenograft Model

Phase 1: Cell Preparation & Inoculation
  • Causality Check: Xenograft engraftment relies heavily on the initial viability of the cell suspension and the presence of extracellular matrix support. Because TM 5441 targets angiogenesis, ensuring robust initial vascularization of the tumor plug is critical.

  • Culture HT1080 or HCT116 cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence.

  • Validation Checkpoint: Perform a Trypan blue exclusion assay. Proceed only if cell viability is >95%. Dead cells release damage-associated molecular patterns (DAMPs) that confound baseline apoptosis metrics.

  • Resuspend cells at a concentration of

    
     cells/mL in a 1:1 mixture of sterile PBS and Matrigel. The Matrigel provides a localized scaffold that mimics the extracellular matrix, promoting initial angiogenesis.
    
  • Inject 100 μL (

    
     cells) subcutaneously into the right flank of 6-week-old female athymic nude mice (BALB/c nu/nu).
    
Phase 2: Randomization & Dosing Strategy
  • Causality Check: TM 5441 is highly hydrophobic. Proper formulation is required to ensure consistent gastrointestinal absorption and reproducible pharmacokinetics[3].

  • Monitor tumor growth using digital calipers. Calculate volume using the formula:

    
    .
    
  • Once tumors reach an average volume of 100 mm³ (typically 7-10 days post-inoculation), randomize mice into two groups (n=8 per group): Vehicle Control and TM 5441 Treatment.

  • Formulation: Suspend TM 5441 in 0.5% Carboxymethyl cellulose (CMC) to create a homogenous suspension.

  • Administration: Administer TM 5441 at 20 mg/kg/day via oral gavage. Administer the vehicle (0.5% CMC) to the control group.

  • Dose daily for 21-28 days, monitoring body weight twice weekly to assess systemic toxicity.

Phase 3: Downstream PD Validation (Self-Validating System)

To prove that the observed tumor growth inhibition is mechanistically driven by TM 5441, the protocol must include downstream pharmacodynamic validation[1].

  • Apoptosis Assessment: At the experimental endpoint, excise the tumors. Fix in 10% formalin and embed in paraffin. Perform Immunohistochemistry (IHC) for Cleaved Caspase-3 . A successful TM 5441 blockade will show a statistically significant increase in cleaved caspase-3 positive cells compared to the vehicle.

  • Vascular Disruption Assessment: Stain adjacent tumor sections with CD31 (PECAM-1) . Do not merely count vessel density; evaluate vessel morphology. TM 5441 efficacy is characterized by fragmented, discontinuous, and non-functional vascular structures rather than a simple reduction in vessel number[1].

Workflow CellPrep 1. Cell Preparation (HT1080 / HCT116) Inoculation 2. Subcutaneous Inoculation (Nude Mice) CellPrep->Inoculation Note1 Use Matrigel mixture (1:1) Ensure viability >95% CellPrep->Note1 Randomization 3. Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization Dosing 4. TM 5441 Administration (20 mg/kg/day, Oral) Randomization->Dosing Monitoring 5. In Vivo Monitoring (Tumor Vol & Body Weight) Dosing->Monitoring Note2 Vehicle: 0.5% CMC Daily oral gavage Dosing->Note2 Endpoint 6. Endpoint Analysis (IHC, Apoptosis Assays) Monitoring->Endpoint Note3 Assess Caspase-3/7 CD31 for vasculature Endpoint->Note3

Fig 2: Step-by-step in vivo experimental workflow for TM 5441 xenograft studies.

References

  • Placencio VR, Ichimura A, Miyata T, DeClerck YA (2015). "Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity." PLoS ONE 10(7): e0133786. URL: [Link]

  • Placencio VR, DeClerck YA (2012). "Protumorigenic activity of plasminogen activator inhibitor-1 through an antiapoptotic function." Journal of the National Cancer Institute 104(19): 1470–1484. URL: [Link]

Sources

Application Note: Investigating Obesity and Metabolic Syndrome Using the PAI-1 Inhibitor TM 5441

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mechanistic Framework & Rationale

  • Inflammation & Macrophage Infiltration: TM 5441 prevents the formation of "Crown-Like Structures" (CLS)—aggregations of macrophages surrounding necrotic adipocytes—thereby downregulating pro-inflammatory cytokines like iNOS[1][5].

  • Central Leptin Sensitization: TM 5441 alleviates high-fat diet (HFD)-induced hypothalamic leptin resistance, leading to a natural reduction in hyperphagia and subsequent weight stabilization[3].

Pathway HFD High-Fat Diet (HFD) PAI1 Elevated PAI-1 (Adipose & Plasma) HFD->PAI1 Induces Macrophage Macrophage Infiltration (Crown-Like Structures) PAI1->Macrophage Promotes Leptin Hypothalamic Leptin Resistance PAI1->Leptin Aggravates TM5441 TM 5441 (PAI-1 Inhibitor) TM5441->PAI1 Inhibits Lipolysis Adipose Lipolysis (ATGL, p-HSL) TM5441->Lipolysis Stimulates Outcome1 Reduced Adipose Inflammation Macrophage->Outcome1 Attenuated Outcome2 Weight Loss & Insulin Sensitivity Lipolysis->Outcome2 Drives Leptin->Outcome2 Alleviated

Mechanistic pathway of TM 5441 in reversing HFD-induced metabolic syndrome and obesity.

Quantitative Benchmarks for TM 5441 Efficacy

When executing the protocols below, your data should align with the established quantitative benchmarks derived from foundational studies[1][5][]. Use the following table to validate your experimental outcomes.

Biomarker / ParameterHFD (Vehicle) Expected StateHFD + TM 5441 Expected StateMechanistic Driver
Body Weight Gain +15g to +20g over 10 weeksSignificantly attenuated (+5g to +10g)Alleviation of leptin resistance; increased lipolysis
Hepatic Steatosis Severe lipid droplet accumulationRapid reversal/clearance of lipid dropletsReduced ectopic lipid deposition
Adipose ATGL Expression Suppressed>2-fold upregulationDirect stimulation of adipose tissue lipolysis
Macrophage CLS Count High density in epididymal fat>50% reduction in CLS densityPrevention of adipocyte necrosis and iNOS signaling
Insulin Sensitivity (ITT) Severe resistance (AUC elevated)Normalized to near-lean levelsRestoration of Akt phosphorylation in adipocytes

Experimental Protocols

Protocol A: In Vivo Diet-Induced Obesity (DIO) Modeling & Dosing

Workflow Acclimation Acclimation C57BL/6J Mice Split Diet Allocation (Week 0) Acclimation->Split ND Normal Diet (ND) 18% Fat Split->ND HFD High-Fat Diet (HFD) 60% Fat Split->HFD Endpoint Endpoint Assays (Metabolic & Histology) ND->Endpoint Prophylactic Prophylactic Cohort TM 5441 (20 mg/kg) Day 0 to Wk 10 HFD->Prophylactic Prevention Therapeutic Therapeutic Cohort TM 5441 (20 mg/kg) Wk 8 to Wk 16 HFD->Therapeutic Reversal Prophylactic->Endpoint Therapeutic->Endpoint

In vivo experimental workflow for prophylactic and therapeutic TM 5441 dosing.

Step-by-Step Methodology:

  • Animal Acclimation: House 8-week-old male C57BL/6J mice in a temperature-controlled environment (22±2°C) with a 12h light/dark cycle. Acclimate for 2 weeks on a standard chow diet.

  • Diet Initiation (Week 0): Randomize mice into Normal Diet (ND; 18% kcal fat) and High-Fat Diet (HFD; 60% kcal fat) groups.

  • TM 5441 Preparation: TM 5441 is highly soluble in DMSO[]. Prepare a stock solution in DMSO, then dilute in a vehicle (e.g., 0.5% carboxymethylcellulose or corn oil) to achieve a final DMSO concentration of <5% to prevent vehicle toxicity.

  • Dosing Strategy (20 mg/kg/day):

    • Prophylactic Cohort: Begin daily oral gavage of TM 5441 (20 mg/kg) concurrently with the initiation of the HFD[1][2]. Continue for 10 weeks.

    • Therapeutic Cohort: Allow mice to consume the HFD for 8 weeks to establish obesity and hepatic steatosis. At week 8, initiate daily oral gavage of TM 5441 (20 mg/kg) while maintaining the HFD for an additional 8 weeks[5].

  • Metabolic Monitoring: Record body weight and food intake twice weekly. Perform an Insulin Tolerance Test (ITT) and Glucose Tolerance Test (GTT) at week 9 (Prophylactic) or week 15 (Therapeutic) to validate systemic insulin sensitivity[1][2].

Protocol B: Ex Vivo Assessment of Adipose Inflammation and Lipolysis

Causality Check: Weight loss driven by TM 5441 is heavily dependent on the restoration of lipolysis and the clearance of necrotic adipocytes[5][]. Relying solely on systemic weight metrics is insufficient; you must validate the tissue-level mechanism by quantifying Crown-Like Structures (CLS) and lipolytic enzymes (ATGL, p-HSL)[5].

Step-by-Step Methodology:

  • Tissue Harvesting: Euthanize mice following a 6-hour fast. Rapidly excise epididymal white adipose tissue (eWAT) and liver. Flash-freeze half of the tissue in liquid nitrogen for protein extraction, and fix the other half in 10% neutral buffered formalin for 24 hours.

  • Western Blotting for Lipolysis Markers:

    • Homogenize frozen eWAT in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-HSL).

    • Resolve 30 µg of protein via SDS-PAGE. Probe with primary antibodies against ATGL (1:1000), p-HSL (Ser563) (1:1000), and total HSL (1:1000)[5].

    • Validation: An effective TM 5441 response will show a significant increase in the p-HSL/total HSL ratio compared to the HFD vehicle group[5].

  • Immunohistochemistry (IHC) for Crown-Like Structures:

    • Embed formalin-fixed eWAT in paraffin and section at 5 µm.

    • Perform antigen retrieval (citrate buffer, pH 6.0) and stain with anti-F4/80 or anti-Mac-2 antibodies (macrophage markers).

    • Quantification: Under 20x magnification, count the number of CLS (adipocytes completely encircled by F4/80+ macrophages) per field. TM 5441 treatment should yield a >50% reduction in CLS density, validating the attenuation of adipose tissue inflammation[1][2][5].

References

  • Piao, L., et al. (2016). "A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice." British Journal of Pharmacology. Available at:[Link]

  • Nakabayashi, T., et al. (2017). "TM5441, a plasminogen activator inhibitor-1 inhibitor, protects against high fat diet-induced non-alcoholic fatty liver disease." Oncotarget. Available at:[Link]

  • Yahagi, K., et al. (2020). "Inhibition of Plasminogen Activator Inhibitor-1 Activation Suppresses High Fat Diet-Induced Weight Gain via Alleviation of Hypothalamic Leptin Resistance." Frontiers in Endocrinology. Available at:[Link]

Sources

Application Note: Evaluating TM 5441 Efficacy in a Cigarette Smoke-Induced COPD Murine Model

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Mechanism CSE Cigarette Smoke Extract (CSE) PAI1 Elevated PAI-1 Activity CSE->PAI1 Induces Inflammation Neutrophil & Macrophage Infiltration PAI1->Inflammation Promotes NE Neutrophil Elastase (NE) Upregulation Inflammation->NE Releases COPD Airway Inflammation & Emphysema NE->COPD Drives Damage Recovery Attenuated Emphysema & Preserved Lung Function COPD->Recovery Prevented by TM5441 TM 5441 (PAI-1 Inhibitor) TM5441->PAI1 Inhibits TM5441->Recovery Enables

Fig 1: Mechanistic pathway of CSE-induced COPD and targeted inhibition by TM 5441.

In Vivo Experimental Workflow

To accurately model the pathophysiology of human COPD, researchers utilize a 22-day murine model employing intratracheal (IT) instillation of CSE[1].

Why Intratracheal Instillation? Whole-body cigarette smoke inhalation models often suffer from variable dosing due to the nasal filtration anatomy of rodents. IT instillation of standardized CSE directly into the lower airways guarantees highly reproducible, localized inflammatory insults that transition into measurable emphysematous tissue remodeling within a compressed 22-day timeframe[1],[3].

Workflow Start Day 0 Acclimation CSE Days 1, 8, 15 Intratracheal CSE Start->CSE TM5441 Days 1 to 22 Oral TM 5441 (20 mg/kg) Start->TM5441 End Day 22 Endpoint Assays CSE->End Disease Progression TM5441->End Therapeutic Intervention

Fig 2: 22-day in vivo experimental workflow for the CSE-induced COPD murine model.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that experimental artifacts do not confound the evaluation of TM 5441's efficacy.

Protocol A: Preparation and QC of Cigarette Smoke Extract (CSE)

Causality Check: CSE composition degrades rapidly. It must be prepared fresh on the day of administration and optically standardized to ensure cohort-to-cohort reproducibility.

  • Combustion: Combust commercial research-grade cigarettes (e.g., 3R4F) using a modified syringe-driven smoking apparatus.

  • Extraction: Bubble the mainstream smoke from 1 cigarette into 10 mL of sterile Phosphate-Buffered Saline (PBS) at a constant rate.

  • Filtration: Pass the resulting suspension through a 0.22 μm sterile filter to remove large particulate matter and ensure sterility.

  • Validation (Critical Step): Measure the optical density (OD) of the CSE at 320 nm using a spectrophotometer. Acceptable batches must fall within an OD

    
     range of 0.9 to 1.0. Adjust with PBS if necessary.
    
Protocol B: TM 5441 Formulation and Dosing

Causality Check: TM 5441 requires an appropriate vehicle to maintain suspension stability for oral gavage, ensuring accurate pharmacokinetics.

  • Vehicle Preparation: Prepare a 0.5% carboxymethylcellulose (CMC) solution in distilled water.

  • Suspension: Suspend TM 5441 powder in the CMC vehicle to achieve a concentration corresponding to a 20 mg/kg dose[1] based on average daily mouse weights (approx. 25g).

  • Homogenization: Sonicate the suspension for 10 minutes prior to dosing to prevent precipitation.

  • Administration: Administer via oral gavage daily from Day 1 to Day 22[1].

Protocol C: Intratracheal Instillation
  • Anesthesia: Lightly anesthetize C57BL/6 mice using isoflurane.

  • Delivery: Using a MicroSprayer® aerosolizer or a fine-gauge angiocatheter, instill 50 μL of the standardized CSE (or PBS for vehicle controls) directly into the trachea on Days 1, 8, and 15[1].

  • Recovery: Hold the mouse upright for 30 seconds to ensure bilateral distribution of the extract into the bronchioles.

Protocol D: Endpoint Assays & Tissue Processing (Day 22)

Causality Check: Lungs must be fixed under constant pressure. Drop-fixing lungs causes artificial alveolar collapse, rendering Mean Linear Intercept (MLI) and Destructive Index (DI) calculations invalid.

  • BALF Collection: Euthanize mice. Cannulate the trachea and lavage the lungs with 3 × 0.5 mL aliquots of cold PBS. Centrifuge to isolate cells for differential counting (Neutrophils/Macrophages)[1].

  • Pressure Fixation: Instill 4% paraformaldehyde (PFA) into the lungs at a constant hydrostatic pressure of 25 cm H₂O for 15 minutes.

  • Histological Analysis: Embed in paraffin, section at 5 μm, and stain with Hematoxylin & Eosin (H&E).

  • Blinded Quantification: Have an independent, blinded researcher calculate the MLI (average distance between alveolar walls) and DI (percentage of destroyed alveolar spaces)[1].

Quantitative Data & Expected Outcomes

Biomarker / ParameterHealthy Control (PBS)Disease Model (CSE + Vehicle)TM 5441 Treated (CSE + 20 mg/kg)Statistical Significance (CSE vs. TM 5441)
Mean Linear Intercept (MLI) ~ 35.0 μm55.8 ± 2.1 μm37.2 ± 1.4 μmp < 0.001 [1]
Destructive Index (DI) ~ 20.0 %41.0 ± 1.7 %23.4 ± 1.4 %p < 0.001 [1]
Airway Resistance (RI) BaselineSignificantly ElevatedNormalizedp < 0.05[1]
BALF Neutrophil Count BaselineSignificantly ElevatedSuppressedp < 0.05[1]
Lung NE mRNA/Protein BaselineHighly UpregulatedSuppressedp < 0.05[1]
Systemic PAI-1 Activity BaselineElevatedReducedp < 0.05[1]
Coagulation Time NormalNormalNormal (Unaffected)N.S.[1]

References

  • PAI-1 Inhibitor TM5441 Attenuates Emphysema and Airway Inflammation in a Murine Model of Chronic Obstructive Pulmonary Disease. International Journal of Molecular Sciences. 2025 Jul 23;26(15):7086. URL:[Link]

  • Experimental animal models for COPD: a methodological review. Tobacco Induced Diseases. 2016. URL:[Link]

Sources

Application Note: In Vitro Assays for Evaluating the Inhibitory Effects of TM 5441 on PAI-1

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

MOA TM5441 TM 5441 (Small Molecule) PAI1 PAI-1 (Active Conformation) TM5441->PAI1 Binds flexible joint region Substrate PAI-1 (Substrate-like Form) PAI1->Substrate Step 1 (Low Dose) Inert PAI-1 (Inert Form) PAI1->Inert Step 2 (High Dose) Protease tPA / uPA (Active Proteases) Substrate->Protease Fails to inactivate (Cleaved) Inert->Protease No interaction Fibrinolysis Fibrinolysis & Matrix Remodeling Protease->Fibrinolysis Restores function

Quantitative Pharmacological Profile

The inhibitory efficacy of TM 5441 varies depending on the assay modality (cell-free biochemical vs. cell-based phenotypic). The table below summarizes established IC₅₀ values to guide concentration ranges for experimental design[1],[4],[5].

Assay Type / ModelTarget / ReadoutReported IC₅₀ RangeCausality / Notes
Cell-Free Biochemical Recombinant PAI-1 Activity~9.7 µMDirect target engagement; measures rescue of tPA/uPA activity.
Cell Viability (MTT/ATP) Multiple Tumor Cell Lines (HT1080, HCT116)13.9 - 51.1 µMDownstream phenotypic effect; disruption of PAI-1 survival signaling.
Bioactivity / Fibrosis Primary Cells (e.g., pVICs)3.58 - 60.3 µMAttenuation of profibrotic signaling and myofibroblast activation.

Protocol 1: Cell-Free Chromogenic PAI-1 Activity Assay

Purpose : To quantify the direct inhibitory effect of TM 5441 on PAI-1 by measuring the residual activity of tPA or uPA[3]. Causality & Logic : In a cell-free system, active PAI-1 rapidly forms a covalent complex with tPA, neutralizing its proteolytic activity. By pre-incubating PAI-1 with TM 5441, the inhibitor forces PAI-1 into a substrate-like or inert conformation[1]. When tPA is subsequently added, it remains active and cleaves a synthetic chromogenic substrate (e.g., S-2288), generating a colorimetric signal directly proportional to TM 5441's inhibitory efficacy.

Reagents & Materials
  • Recombinant human tPA (Single-chain)

  • Chromogenic tPA substrate (e.g., S-2288)

  • Assay Buffer : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG 8000. (Expert Insight: PEG 8000 is critical to prevent non-specific adsorption of the serpin and protease to the polystyrene microplate walls, ensuring accurate kinetic readings).

  • TM 5441 stock solution (50 mM in DMSO)[6].

Step-by-Step Methodology
  • Compound Preparation : Serially dilute TM 5441 in assay buffer to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains constant (≤1%) across all wells to prevent solvent-induced protein denaturation.

  • Protease Addition : Add 20 µL of active tPA (final concentration ~10 nM) to each well. Incubate at 37°C for an additional 15 minutes.

  • Signal Generation : Add 40 µL of the chromogenic substrate (e.g., 1 mM final concentration) to initiate the reaction.

  • Kinetic Measurement : Immediately transfer the plate to a microplate reader. Measure the absorbance at 405 nm kinetically every minute for 30 minutes at 37°C.

  • Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Plot V₀ against the log concentration of TM 5441 and fit to a four-parameter logistic (4PL) curve to determine the IC₅₀.

ChromogenicWorkflow Prep 1. Pre-Incubation PAI-1 + TM 5441 15 min @ 37°C Protease 2. Protease Binding Add active tPA 15 min @ 37°C Prep->Protease Substrate 3. Reaction Initiation Add Chromogenic Substrate (S-2288) Protease->Substrate Read 4. Kinetic Read Absorbance @ 405 nm Calculate V₀ & IC₅₀ Substrate->Read

Protocol 2: Cell-Based Apoptosis & Viability Assays

Purpose : To evaluate the downstream phenotypic consequences of PAI-1 inhibition by TM 5441, specifically the induction of intrinsic apoptosis in cancer cell models[4],[3]. Causality & Logic : PAI-1 is often overexpressed in tumor cells, where it suppresses apoptosis and promotes survival. TM 5441 disrupts this axis, leading to a collapse of the mitochondrial membrane potential (ΔΨm) and subsequent caspase 3/7 activation[4]. We utilize a multiplexed approach: CellTiter-Glo (ATP quantification for viability) and JC-1 staining (mitochondrial depolarization for early apoptosis)[1],[3].

Reagents & Materials
  • Human cancer cell lines (e.g., HT1080 fibrosarcoma or HCT116 colorectal carcinoma)[4].

  • CellTiter-Glo® Luminescent Cell Viability Assay.

  • JC-1 Mitochondrial Membrane Potential Assay Kit.

  • TM 5441 stock (50 mM in DMSO)[6].

Step-by-Step Methodology
Part A: Cell Viability (ATP Quantification)
  • Cell Seeding : Plate HT1080 or HCT116 cells in an opaque-walled 96-well plate at a density of 6,000 cells/well in 100 µL of complete culture medium[1]. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment : Aspirate media and add fresh media containing TM 5441 (0 - 100 µM). Include a vehicle control (DMSO matched). Incubate for 48 hours[6].

  • Equilibration : Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Reasoning: Luminescent luciferase reactions are highly temperature-sensitive; uniform temperature ensures signal consistency across the plate.

  • Lysis & Stabilization : Add 100 µL of CellTiter-Glo Reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal[1].

  • Measurement : Record luminescence using a microplate reader. Plot viability (% of vehicle control) vs. compound concentration to calculate the IC₅₀.

Part B: Mitochondrial Depolarization (JC-1 Flow Cytometry)
  • Treatment : Culture and treat cells with TM 5441 (e.g., at the calculated IC₅₀ concentration) in 6-well plates for 24-48 hours[1],[3].

  • Staining : Harvest cells (including floating apoptotic bodies in the media) and wash with PBS. Resuspend in 500 µL of warm assay buffer containing JC-1 dye. Incubate at 37°C for 30 minutes, protected from light[1].

  • Analysis : Wash cells twice to remove excess dye and analyze immediately via flow cytometry.

    • Interpretation: In healthy cells, JC-1 accumulates in intact mitochondria and forms aggregates (red fluorescence, ~590 nm). In apoptotic cells treated with TM 5441, the mitochondrial membrane potential collapses, causing JC-1 to remain in the cytoplasm as monomers (green fluorescence, ~529 nm)[1]. The shift from red to green fluorescence quantifies the intrinsic apoptotic effect of TM 5441[4].

References

  • Smolecule Technical Support Team. "Buy TM5441 | 1190221-43-2 | >98% - Smolecule". Smolecule. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJILYsz_aqnjZ-BQITG7OgfWbyDWlynI4fToELhN_qfMnJqKmyHgMi1Qa9zO62JykLEULF6btVt6vo_LrUVvW_kdrDUF23Jypf7d109kWQX1bd2k_XPS1XTvEkKIchQ6rBlvUmGA==]
  • MedChemExpress. "TM5441 | PAI-1 Inhibitor". MedChemExpress. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcH9s09K9pbTlmfYftrhhP37DCoFpuqXDKPpr3h5aR2kqCuW6Gvlnj45puII-NZFmR58qw6YR1OZ6pUT-xXogVRak2m2jg7ey9TdF1k4s24_kBMqJe8qOWq2xZ9m7FIZ0ImDWTAw==]
  • MedKoo Biosciences. "TM5441 sodium | CAS#2319722-53-5 | PAI-1 inhibitor". MedKoo Biosciences. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH427EpdJPTi8y3Zy-RsP0uCuhIEituDFBA-93zK2flH-TrCnQK0eXueNnHUUFD45SRScFDWArYVhQJuJINJ5uFymY6QGmhgi0bA7CTLJw3EaKoXCmtDgV2cI-kmriEo4Y=]
  • AbMole BioScience. "TM5441 (TM-5441) | CAS 1190221-43-2". AbMole BioScience. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtxDB4ZW_Mgzv8L9jV58ceaGgSgSY4eRwBiqC8a3nF-4iNy0jbRyiCNfFWmRA8M5v71u5zhVKYhtqELbcJjwk1JnnT76xf3ZQpxBukh1qtOQeNKC_uoMUmSD8HrxB4hZ-luE_huS4=]
  • TargetMol. "TM5441 | PAI-1 inhibitor | Apoptosis | Anticancer". TargetMol. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwNGfdhrIyredhHLWJbD5gC03WMrAC7JiFGGhJNLUQu3gnFJmM1A_-Pc-T6L4by0ma_q_ktZF7AZg07OLsjOxX9hMP8DJzpKRRucz5_R0y67H67gZUTXwbcUh6jrDn4iWAXJnx]
  • Smolecule. "TM5441 tissue distribution pharmacokinetic profile". Smolecule. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9RT5hlwyDa29ikyT8CdxRvfWx_DBKn3-X_3G3X083edyz-fRzUasIkwLsHeHdB5dGJyTWLkvJ0xemDjAsxUq3ZYRfR49junn-ren7cGtrY30PUuNZBlXQJdlQdinHCE0ORg4dFiTYqkd95t5lMGugwlCOl2HSkQzJ9evsD1imxHlaCIg_axl_z9fXbiYcpg==]

Sources

Long-term administration of TM 5441 in aging research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Long-Term Administration of TM 5441 in Murine Models of Aging and Cellular Senescence

Document Type: Technical Protocol & Application Guide Target Audience: Principal Investigators, In Vivo Pharmacologists, and Translational Aging Researchers

Introduction & Mechanistic Rationale

PAI1_Mechanism Aging Aging & Cellular Stress Senescence Cellular Senescence Aging->Senescence PAI1 Elevated PAI-1 Levels Senescence->PAI1 tPA_uPA Inhibition of tPA / uPA PAI1->tPA_uPA FGF23 FGF23 Accumulation tPA_uPA->FGF23 Pathology Vascular Aging & Fibrosis FGF23->Pathology TM5441 TM 5441 (PAI-1 Inhibitor) TM5441->PAI1 Blocks Proteolysis Restored Proteolysis TM5441->Proteolysis Promotes Proteolysis->FGF23 Cleaves Healthspan Lifespan Extension Proteolysis->Healthspan

Pharmacokinetics and Formulation Strategy

Designing a long-term administration protocol requires strict adherence to the pharmacokinetic (PK) limitations of the compound. TM 5441 has a relatively short half-life in vivo. Following a single oral administration in mice, peak plasma concentrations (Cmax ~11.4 μM) are achieved within 1 hour, but plasma levels become entirely undetectable by 23 hours post-administration [1].

Table 1: Physicochemical and Pharmacokinetic Profile of TM 5441
ParameterValueExperimental Implication
Molecular Weight 428.8 g/mol (Free acid) [2]Use exact MW for molarity calculations.
Solubility Soluble in DMSO (≥100 mg/mL) [2]Requires co-solvents for aqueous in vivo dosing.
IC₅₀ (PAI-1) 3.58 - 60.3 μM (assay dependent) [4]Target plasma concentration must exceed 10 μM.
Cmax (Oral) ~11.4 μM at 1 hour [1]Validates oral bioavailability; systemic distribution is rapid.
Clearance Undetectable at 23 hours [1]Mandates a strict 24-hour (daily) dosing interval.
Standard Dose 20 mg/kg/day [2]Proven to extend lifespan and reduce senescence without toxicity.

Experimental Protocols: Long-Term Administration

To evaluate the senomorphic effects of TM 5441, researchers typically utilize either naturally aged C57BL/6J mice (starting at 18-20 months of age) or accelerated aging models like the Klotho-null mouse (starting at 4 weeks of age) [3].

Workflow Acclimation Acclimation (1 Week) Grouping Randomization (WT vs Klotho) Acclimation->Grouping Dosing Chronic Dosing (20 mg/kg/day) Grouping->Dosing Monitoring In-Life Monitoring (Weight, BP) Dosing->Monitoring Monitoring->Dosing Daily Iteration Endpoint Endpoint Harvest (Tissues/Plasma) Monitoring->Endpoint Analysis Molecular Analysis (SASP Profiling) Endpoint->Analysis

Fig 2. Standardized workflow for long-term chronic administration of TM 5441 in murine aging models.

Protocol 3.1: Preparation of TM 5441 Formulation (2 mg/mL)

For a standard 20 mg/kg dose administered at a volume of 10 mL/kg, the required working concentration is 2 mg/mL. While 0.5% Carboxymethyl Cellulose (CMC) can be used to create a suspension, suspensions are prone to settling, which introduces dosing variability over a multi-month study.

Self-Validating Choice: We recommend a true solution formulation using a DMSO/PEG300/Tween-80/ddH2O gradient to ensure 100% dose uniformity [2].

Step-by-Step Formulation (for 10 mL total volume):

  • Solubilization: Weigh exactly 20.0 mg of TM 5441 powder. Add 0.5 mL of 100% DMSO. Vortex continuously until the powder is completely dissolved, yielding a clear solution. (Note: Do not proceed if particulates remain).

  • Polymer Addition: Add 4.0 mL of PEG300 to the DMSO solution. Vortex for 30 seconds. PEG300 acts as a co-solvent to prevent precipitation when aqueous phases are introduced.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Vortex for 1 minute. Tween-80 forms micelles that encapsulate the hydrophobic TM 5441 molecules.

  • Aqueous Dilution: Slowly add 5.0 mL of double-distilled water (ddH2O) dropwise while gently vortexing. The final solution should remain clear.

  • Storage: Prepare this formulation fresh weekly. Store at 4°C protected from light [5].

Protocol 3.2: Daily Oral Gavage and In-Life Monitoring
  • Weighing: Weigh mice twice weekly. Adjust the dosing volume dynamically based on the most recent body weight to maintain exactly 20 mg/kg.

  • Administration: Using a sterile, reusable stainless-steel gavage needle (20G for adult mice), administer the formulation daily at the same time (e.g., 09:00 AM) to maintain steady-state trough levels.

  • Healthspan Monitoring: For aging models, monitor frailty indices (e.g., grip strength, rotarod performance, and kyphosis) bi-weekly.

  • Blood Pressure (Optional but Recommended): Because TM 5441 modulates vascular health, utilize tail-cuff plethysmography monthly to monitor attenuation of age-related systolic hypertension [4].

Protocol 3.3: Endpoint Tissue Harvest and Senescence Validation
  • Plasma Collection: Collect blood via cardiac puncture 1 hour post-final-dose to verify Cmax and measure circulating FGF23 levels via ELISA [3].

  • Tissue Snap-Freezing: Rapidly excise the aorta, kidneys, and liver. Snap-freeze in liquid nitrogen for downstream RT-qPCR.

  • Histology: Fix a portion of the kidney in 4% PFA for Senescence-Associated β-Galactosidase (SA-β-gal) staining.

Troubleshooting & Best Practices

  • Precipitation in Formulation: If the TM 5441 formulation turns cloudy upon the addition of water, the rate of aqueous addition was too fast, or the ambient temperature was too cold. Always add water dropwise at room temperature.

  • Gavage Stress in Long-Term Studies: Daily oral gavage for >6 months can induce esophageal trauma. If the study extends beyond 6 months, consider custom-compounding TM 5441 into standard rodent chow. Based on an average daily food intake of 3-4g per mouse, chow should be formulated at approximately 150-200 mg TM 5441 per kg of diet to achieve the ~20 mg/kg/day target [3].

References

  • MedChemExpress. "TM5441 | PAI-1 Inhibitor." MedChemExpress.
  • Smolecule. "Buy TM5441 | 1190221-43-2 | >98%." Smolecule.
  • Eren, M., et al. "PAI-1 is a critical regulator of FGF23 homeostasis." ResearchGate.
  • Tocris Bioscience. "TM 5441 | Plasminogen Activator Inhibitor-1." Tocris Bioscience.
  • Axon Medchem. "TM 5441 | PAI-1 inhibitor | Axon 2734." Axon Medchem.

Application Notes and Protocols for TM-5441 in Diet-Induced Obesity Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Obesity has reached pandemic proportions, creating a significant global health and economic burden. It is a complex, multifactorial disease characterized by excessive adiposity and is a primary risk factor for a cluster of metabolic disorders, including type 2 diabetes, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[1][2] The diet-induced obesity (DIO) mouse model, particularly using the C57BL/6J strain, is a cornerstone of preclinical obesity research as it closely mimics the metabolic progression seen in humans driven by the consumption of high-calorie, high-fat diets.[1][3]

These application notes provide a comprehensive, in-depth technical guide for utilizing TM-5441 in DIO mouse models. We will delve into the compound's mechanism of action and provide detailed, field-proven protocols for both preventative and therapeutic experimental designs to rigorously evaluate its efficacy.

Scientific Foundation: The Mechanism of TM-5441 in Metabolic Regulation

Understanding the "why" behind TM-5441's efficacy is crucial for robust experimental design and data interpretation. Its therapeutic effects in the context of obesity are not monolithic but are driven by a multi-pronged mechanism targeting key pathological processes in adipose tissue and the liver.

  • Improvement of Insulin Sensitivity: Insulin resistance is a hallmark of obesity. High-fat diets lead to dysregulated signaling pathways within adipocytes. TM-5441 has been shown to correct this by normalizing the phosphorylation of key nodes in the insulin signaling cascade, such as JNK and Akt, thereby restoring cellular responsiveness to insulin.[4][5][10]

  • Attenuation of Chronic Inflammation: Obesity is characterized by a state of low-grade, chronic inflammation, particularly within adipose tissue. This is driven by the infiltration of macrophages and the secretion of pro-inflammatory cytokines. TM-5441 mitigates this inflammatory environment by reducing macrophage infiltration and decreasing the expression of inflammatory markers like inducible nitric oxide synthase (iNOS).[4][6]

  • Preservation of Mitochondrial Fitness: Mitochondrial dysfunction is a key contributor to adipocyte injury and metabolic disease.[10] TM-5441 protects against the high-fat diet-induced downregulation of genes essential for mitochondrial biogenesis and function, suggesting it helps maintain cellular energy homeostasis and prevents adipocyte dysregulation.[4][6][10]

The interconnected pathways influenced by TM-5441 are illustrated in the diagram below.

TM5441_Mechanism cluster_input Pathological Stimulus cluster_central Central Pathogenic Factor cluster_effects Downstream Pathologies cluster_drug Therapeutic Intervention cluster_outcomes Therapeutic Outcomes HFD High-Fat Diet (HFD) PAI1 Increased PAI-1 Expression HFD->PAI1 Lipolysis Decreased Adipose Lipolysis PAI1->Lipolysis inhibits InsulinRes Insulin Resistance (↑ p-JNK, ↓ p-Akt) PAI1->InsulinRes promotes Inflammation Adipose Inflammation (↑ Macrophages, ↑ iNOS) PAI1->Inflammation promotes MitoDys Mitochondrial Dysfunction (↓ PGC-1α) PAI1->MitoDys promotes Lipolysis_R Enhanced Lipolysis (↑ p-PLIN1, ↑ ATGL) InsulinSens_R Improved Insulin Sensitivity (↓ p-JNK, ↑ p-Akt) Inflammation_R Reduced Inflammation MitoBio_R Restored Mitochondrial Biogenesis TM5441 TM-5441 TM5441->PAI1 inhibits TM5441->Lipolysis_R restores TM5441->InsulinSens_R restores TM5441->Inflammation_R reduces TM5441->MitoBio_R restores

TM-5441's multi-pronged mechanism of action in obesity.

Experimental Design and Methodologies

A well-controlled and appropriately designed study is paramount. The C57BL/6J mouse strain is recommended due to its high susceptibility to developing obesity, insulin resistance, and fatty liver when placed on a high-fat diet.[3] Researchers can employ two primary experimental paradigms to assess the efficacy of TM-5441.

  • Preventive Model: This design assesses the ability of TM-5441 to prevent the onset of diet-induced obesity and metabolic dysfunction. Treatment with TM-5441 begins concurrently with the introduction of the high-fat diet. This model is useful for understanding the compound's prophylactic potential.[4][11]

  • Therapeutic (Reversal) Model: This design is often more clinically relevant as it tests the ability of TM-5441 to treat or reverse existing disease. Mice are first fed a high-fat diet for a period of 8-10 weeks to induce obesity and metabolic abnormalities before treatment is initiated.[8][9] This model can be further subdivided into studies where TM-5441 is added to the ongoing high-fat diet or is administered in conjunction with a switch to a healthier, low-fat diet.[8]

Experimental_Workflows cluster_preventive Preventive Model Workflow cluster_therapeutic Therapeutic (Reversal) Model Workflow p_start Week 0: Start HFD & TM-5441 Treatment p_monitor Weeks 1-10: Monitor Body Weight, Food Intake p_start->p_monitor p_metabolic Weeks 8-9: GTT / ITT p_monitor->p_metabolic p_end Week 10: Terminal Sacrifice, Tissue Collection p_metabolic->p_end t_induce Weeks 0-8: Induce Obesity with HFD t_start Week 8: Start TM-5441 Treatment t_induce->t_start t_monitor Weeks 9-16: Monitor Body Weight, Food Intake t_start->t_monitor t_metabolic Weeks 14-15: GTT / ITT t_monitor->t_metabolic t_end Week 16: Terminal Sacrifice, Tissue Collection t_metabolic->t_end

Comparative experimental workflows for DIO mouse models.

Detailed Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO)

Rationale: This protocol establishes the obese and metabolically impaired phenotype required to test the efficacy of TM-5441. A diet with 60% kcal from fat is standard for robustly inducing the desired phenotype in C57BL/6J mice.[3]

Materials:

  • Male C57BL/6J mice, 6 weeks of age.

  • High-Fat Diet (HFD; 60% kcal from fat).

  • Standard low-fat chow (Control Diet; ~10-18% kcal from fat).

  • Standard animal housing and caging.

Procedure:

  • Acclimation: Upon arrival, acclimate mice to the facility for one week on a standard chow diet.[3]

  • Baseline Measurements: Record the initial body weight of all animals.

  • Group Assignment: Randomly assign mice to experimental groups (e.g., Control Diet, HFD, HFD + TM-5441). A typical group size is 8-10 mice.

  • Diet Induction:

    • Control Group: Provide ad libitum access to the standard low-fat chow.

    • HFD Groups: Provide ad libitum access to the HFD.

  • Monitoring:

    • Measure and record body weight weekly.

    • Measure and record food intake at least weekly to monitor caloric consumption.

    • The induction phase for the therapeutic model typically lasts 8-10 weeks, by which time HFD-fed mice should exhibit significant weight gain and metabolic dysfunction compared to controls.[8][10]

Protocol 2: Preparation and Administration of TM-5441

Rationale: An effective dose of 20 mg/kg/day administered orally has been established in multiple peer-reviewed studies.[4][10][11] Oral gavage ensures accurate dosing for each animal, while formulation in chow can be used for longer-term studies to reduce handling stress.

Materials:

  • TM-5441 compound.

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) in sterile water.[12]

  • Oral gavage needles (20-22 gauge, curved).

  • 1 mL syringes.

  • Analytical balance.

Procedure for Oral Gavage (20 mg/kg/day):

  • Vehicle Preparation: Prepare the 0.5% CMC solution. This may require gentle heating and stirring to fully dissolve. Cool to room temperature before use.

  • TM-5441 Suspension:

    • Calculate the total amount of TM-5441 needed for the study group per day.

    • On each day of dosing, weigh the required amount of TM-5441 and suspend it in the calculated volume of vehicle to achieve the final desired concentration (e.g., 2 mg/mL for a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or stirring immediately before administration.

  • Administration:

    • Weigh each mouse to calculate the precise volume to be administered.

    • Administer the TM-5441 suspension once daily via oral gavage.[10]

    • The control and HFD-only groups should receive an equivalent volume of the vehicle alone.

  • Treatment Duration: The treatment period can range from 2 to 10 weeks, depending on the experimental model (preventive vs. therapeutic) and the specific endpoints being measured.[4][8][9]

Protocol 3: Assessment of Key Efficacy Endpoints

Rationale: A comprehensive assessment requires a combination of in-life metabolic tests and terminal analyses of tissues and blood to capture the full spectrum of TM-5441's effects.

A. In-Life Metabolic Function Assessment

  • Oral Glucose Tolerance Test (OGTT): Measures the body's ability to clear a glucose load, indicating overall glucose homeostasis.

    • Fast mice for 6 hours (with access to water).

    • Record baseline blood glucose from a tail snip using a glucometer.

    • Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% dextrose in sterile saline) via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT): Directly assesses insulin sensitivity by measuring the response to an exogenous insulin challenge.[3]

    • Fast mice for 4-6 hours.

    • Record baseline blood glucose.

    • Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

B. Terminal Procedures and Sample Collection

  • Final Measurements: Record final body weights.

  • Euthanasia & Blood Collection: Euthanize mice according to approved IACUC protocols. Collect blood via cardiac puncture for plasma separation. Plasma can be used to measure insulin, triglycerides, free fatty acids, and other metabolites.[10][11]

  • Tissue Harvesting:

    • Carefully dissect and weigh key organs and tissues, including the liver and various white adipose tissue (WAT) depots (e.g., epididymal, retroperitoneal, mesenteric).[13]

    • Immediately flash-freeze tissue samples in liquid nitrogen for subsequent molecular analysis (qPCR, Western blot) or fix them in 10% neutral buffered formalin for histological analysis.

C. Biochemical and Molecular Analyses

  • Histology: Perform Hematoxylin and Eosin (H&E) staining on liver sections to assess steatosis and on adipose tissue to measure adipocyte size.[8][10]

  • Hepatic Triglyceride Content: Quantify triglyceride levels in liver homogenates using a commercial colorimetric assay kit.[8][11]

  • Gene Expression (qPCR): Analyze mRNA levels of genes involved in lipolysis (Atgl), lipogenesis (Acc1, Scd1), inflammation (iNos, Tnf-a), and mitochondrial biogenesis (Pgc-1a) in adipose and liver tissues.[4][8][11]

  • Protein Analysis (Western Blot): Quantify total and phosphorylated levels of key signaling proteins such as Akt, JNK, HSL, and perilipin 1 in tissue lysates.[4][8][11]

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables for clear comparison between experimental groups. Based on published literature, treatment with TM-5441 is expected to produce significant improvements in multiple metabolic parameters.

Table 1: Representative Effects of TM-5441 in a Therapeutic DIO Mouse Model

Parameter HFD Control Group (Vehicle) HFD + TM-5441 (20 mg/kg) Expected Outcome Reference(s)
Body Weight Gain High Significantly Reduced Attenuation of weight gain [4][10]
Adipose Tissue Mass Increased Significantly Reduced Reduction in adiposity [10]
Adipocyte Size Hypertrophied Reduced Normalization of adipocyte morphology [10]
Fasting Blood Glucose Elevated Lowered Improved glycemic control [10]
Glucose Tolerance (OGTT AUC) Impaired (High AUC) Improved (Lower AUC) Enhanced glucose disposal [10]
Insulin Sensitivity (ITT) Impaired Improved Increased insulin sensitivity [10]
Hepatic Steatosis Severe Significantly Improved Reduction in liver fat [8][11]
Hepatic Triglycerides High Significantly Reduced Decreased lipid accumulation [8][11]
Adipose p-HSL / p-PLIN1 Low Increased Upregulation of lipolysis [8]

| Adipose Inflammation | High | Reduced | Anti-inflammatory effect |[4] |

AUC = Area Under the Curve

Conclusion

References

  • Piao, L., et al. (2016). A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice. British Journal of Pharmacology. Available at: [Link][4][10]

  • Ha, H., et al. (n.d.). Novel Plasminogen Activator Inhibitor-1 Inhibitor Protects Against High Fat Diet-induced Obesity and Adipocyte Injury in Mice. EWHA's Research Power. Available at: [Link][5]

  • Piao, L., et al. (2016). A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high fat diet-induced obesity and adipocyte injury in mice. ResearchGate. Request PDF available at: [Link][6]

  • Lee, S. M., et al. (2017). TM5441, a plasminogen activator inhibitor-1 inhibitor, protects against high fat diet-induced non-alcoholic fatty liver disease. Oncotarget. Available at: [Link][11]

  • Lin, M. Z., & Chen, H. (2012). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. Methods in Molecular Biology. Available at: [Link][3]

  • Placencio-Hickok, V. R., et al. (2015). Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity. PLoS ONE. Available at: [Link][7]

  • Melior Discovery. (n.d.). Diet-Induced Obesity (DIO) Mouse Model. Melior Discovery. Available at: [Link][1]

  • IQVIA. (2024). Obesity: Key Pipeline Developments and Clinical Trial Insights. IQVIA. Available at: [Link][2]

Sources

Assessing the Anti-Angiogenic Activity of TM-5441: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Angiogenesis through PAI-1 Inhibition

The Mechanistic Rationale: How TM-5441 Disrupts Angiogenesis

  • Induction of Apoptosis: Studies have shown that TM-5441 can induce apoptosis in cancer cells and has a disruptive effect on tumor vasculature.[4]

PAI1_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Endothelial Cell Vitronectin Vitronectin Integrin αVβ3 Integrin Vitronectin->Integrin Binds to uPA_uPAR uPA/uPAR Complex Plasminogen Plasminogen uPA_uPAR->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Migration Cell Migration & Invasion ECM_Degradation->Migration VEGFR2 VEGFR-2 Integrin->VEGFR2 Cross-talk Signaling Pro-Angiogenic Signaling VEGFR2->Signaling LRP1 LRP1 LRP1->Migration Promotes Signaling->Migration PAI1 PAI-1 PAI1->Vitronectin Binds to PAI1->uPA_uPAR Inhibits PAI1->LRP1 Binds to TM5441 TM-5441 TM5441->PAI1

In Vitro Assays for Assessing Anti-Angiogenic Activity

A series of well-established in vitro assays can be employed to dissect the specific effects of TM-5441 on endothelial cell functions critical for angiogenesis.

Endothelial Cell Tube Formation Assay

This assay is a cornerstone for evaluating in vitro angiogenesis.[10][11][12] It assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.[10][11]

Principle: Endothelial cells, when cultured on a gel of basement membrane extract (BME), such as Matrigel®, will form intricate, tube-like networks.[12][13] Anti-angiogenic compounds will inhibit or disrupt the formation of these structures.

Experimental Workflow:

Caption: Workflow for the endothelial cell tube formation assay.

Detailed Protocol:

  • Preparation of Matrigel® Plate:

    • Thaw Cultrex™ Reduced Growth Factor (RGF) Basement Membrane Extract (BME) overnight at 4°C.[14]

    • Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50-80 µL of BME, ensuring even distribution.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[15]

  • Cell Preparation and Seeding:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-90% confluency.[1] It is recommended to use early passage cells (P2-P5).[1]

    • Harvest the cells using a gentle detachment solution like Accutase.

    • Resuspend the cells in endothelial basal medium (EBM-2) containing 0.5% FBS.[15]

    • Prepare serial dilutions of TM-5441 in the cell suspension medium.

    • Seed the HUVECs onto the solidified BME at a density of 1 x 10^4 to 1.5 x 10^4 cells per well in a final volume of 100 µL.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.

    • Monitor tube formation at desired time points using an inverted microscope.

    • For quantitative analysis, images can be captured and the total tube length, number of junctions, and number of loops can be measured using image analysis software.

Data Presentation:

TM-5441 Concentration (µM)Total Tube Length (µm)Number of JunctionsNumber of Loops
0 (Vehicle Control)
1
10
50
100
Endothelial Cell Migration Assay (Wound-Healing Assay)

Cell migration is a prerequisite for the invasion of endothelial cells into the surrounding stroma during angiogenesis.[16] The wound-healing assay provides a straightforward method to assess this process.[16]

Principle: A "wound" is created in a confluent monolayer of endothelial cells. The rate at which the cells migrate to close the wound is measured in the presence and absence of the test compound.

Detailed Protocol:

  • Cell Seeding:

    • Seed HUVECs in a 6-well plate and grow them to a confluent monolayer.[16]

  • Wound Creation:

    • Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[16]

    • Wash the wells with PBS to remove detached cells.[16]

  • Treatment and Incubation:

    • Add fresh medium containing various concentrations of TM-5441.

    • Capture an image of the wound at 0 hours.

    • Incubate the plate at 37°C and 5% CO2.

  • Analysis:

    • After a specified time (e.g., 24 hours), capture another image of the same wound area.[16]

    • The extent of wound closure can be quantified by measuring the area of the gap at both time points.

Data Presentation:

TM-5441 Concentration (µM)Wound Area at 0h (µm²)Wound Area at 24h (µm²)% Wound Closure
0 (Vehicle Control)
1
10
50
100
Endothelial Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of endothelial cells to invade through a basement membrane, a critical step in the formation of new blood vessels.[16][17]

Principle: Endothelial cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of basement membrane extract. Chemoattractants are placed in the lower chamber. The number of cells that invade through the membrane and migrate to the lower surface is quantified.[16][17]

Detailed Protocol:

  • Preparation of Transwell Inserts:

    • Use Transwell inserts with an 8 µm pore size membrane.[16]

    • Coat the upper surface of the membrane with a thin layer of Matrigel® and allow it to solidify.[16]

  • Cell Seeding and Treatment:

    • In the lower chamber, add medium containing a chemoattractant (e.g., VEGF or serum).[16][17]

    • Harvest HUVECs and resuspend them in serum-free medium containing different concentrations of TM-5441.

    • Seed the cell suspension into the upper chamber.

  • Incubation and Staining:

    • Incubate for an appropriate period (e.g., 24 hours) to allow for cell invasion.[16]

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[17]

    • Fix and stain the invading cells on the lower surface of the membrane with a stain such as Crystal Violet.[17]

  • Analysis:

    • Count the number of stained cells in several random fields under a microscope.

Data Presentation:

TreatmentNumber of Invaded Cells (per field)% Invasion (relative to control)
Vehicle Control100
Chemoattractant
Chemoattractant + TM-5441 (1 µM)
Chemoattractant + TM-5441 (10 µM)
Chemoattractant + TM-5441 (50 µM)
Chemoattractant + TM-5441 (100 µM)

Ex Vivo Assay for Assessing Anti-Angiogenic Activity

The aortic ring assay provides a more complex, organotypic model to study angiogenesis that bridges the gap between in vitro and in vivo studies.[18][19][20][21]

Aortic Ring Assay

Principle: This assay utilizes segments of the aorta cultured in a three-dimensional matrix. In response to angiogenic stimuli, new microvessels sprout from the aortic explant.[18][19] The effect of anti-angiogenic compounds on this sprouting can be observed and quantified.

Experimental Workflow:

Caption: Workflow for the ex vivo aortic ring assay.

Detailed Protocol:

  • Aorta Isolation and Preparation:

    • Euthanize a 6-7 week old mouse and excise the thoracic aorta under sterile conditions.[18][22]

    • Place the aorta in a petri dish with cold, sterile PBS.[18][19]

    • Carefully remove the periaortic fibro-adipose tissue and any blood clots.[22]

    • Slice the aorta into 1 mm thick rings.[18][19]

  • Embedding and Culture:

    • Place a drop of cold BME or collagen gel in the center of each well of a 48-well plate.[18][22]

    • Position a single aortic ring in the center of the gel.[18]

    • Cover the ring with another layer of the matrix and allow it to polymerize at 37°C.[18][22]

    • Add endothelial cell growth medium supplemented with the desired concentrations of TM-5441.[18]

  • Analysis:

    • Incubate the plate at 37°C and 5% CO2 for up to 12 days, refreshing the medium every 2-3 days.[18][20]

    • Photograph the rings every few days to monitor the outgrowth of microvessels.

    • The extent of angiogenesis can be quantified by measuring the length and number of sprouts.

Data Presentation:

TM-5441 Concentration (µM)Average Sprout Length (µm)Number of Sprouts (per ring)
0 (Vehicle Control)
1
10
50
100

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the preclinical assessment of the anti-angiogenic properties of TM-5441. By systematically evaluating its effects on key endothelial cell functions and in a more complex ex vivo model, researchers can gain a comprehensive understanding of its therapeutic potential. It is crucial to include appropriate positive and negative controls in all assays and to ensure that the observed effects are not due to general cytotoxicity by performing parallel cell viability assays. The data generated from these studies will be instrumental in guiding the further development of TM-5441 as a novel anti-angiogenic agent.

References

  • Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity. PLoS ONE. Available at: [Link]

  • Pharmacological Targeting of Plasminogen Activator Inhibitor-1 Decreases Vascular Smooth Muscle Cell Migration and Neointima Formation. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Plasminogen activator inhibitor-1 inhibits angiogenic signaling by uncoupling vascular endothelial growth factor receptor-2-αVβ3 integrin cross talk. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Plasminogen Activator Inhibitor-1 Inhibits Angiogenic Signaling by Uncoupling VEGF Receptor-2-αVβ3 Integrin Cross-talk. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Plasminogen Activator inhibitor-1 Antagonist TM5441 Attenuates Nω-nitro-L-arginine Methyl Ester-Induced Hypertension and Vascular Senescence. Circulation. Available at: [Link]

  • Aortic Ring Assay. Journal of Visualized Experiments. Available at: [Link]

  • Rat Aortic Ring Model to Assay Angiogenesis ex vivo. Bio-protocol. Available at: [Link]

  • Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Corning. Available at: [Link]

  • Endothelial cell transmigration and invasion assay. RegMedNet. Available at: [Link]

  • Plasminogen Activator Inhibitor-1 Inhibits Angiogenic Signaling by Uncoupling Vascular Endothelial Growth Factor Receptor-2-αVβ3 Integrin Cross Talk. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell. Available at: [Link]

  • Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. Methods in Molecular Biology. Available at: [Link]

  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. Available at: [Link]

  • Plasminogen Activator Inhibitor-1 is internalized by endothelial cells via macropinocytosis to evade degradation. bioRxiv. Available at: [Link]

  • Angiogenesis Assays. ibidi. Available at: [Link]

  • Incucyte® Chemotatic Transendothelial Migration Assay. Sartorius. Available at: [Link]

  • Aortic Ring Assay. YouTube. Available at: [Link]

  • Aorta Ring Assay. Bio-protocol. Available at: [Link]

  • Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system. Biophysics Reports. Available at: [Link]

  • The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro. Journal of Visualized Experiments. Available at: [Link]

  • In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. International Journal of Developmental Biology. Available at: [Link]

Sources

Application Note: Evaluating the Efficacy of TM 5441 in Inducing Intrinsic Apoptosis in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pathway TM5441 TM 5441 (PAI-1 Inhibitor) PAI1 PAI-1 (Pro-Survival/Angiogenic) TM5441->PAI1 Binds central β-sheet A (Neutralizes Activity) Mito Mitochondrial Depolarization (ΔΨm) PAI1->Mito Loss of Anti-Apoptotic Shield Casp9 Caspase-9 Cleavage Mito->Casp9 Cytochrome c Release Casp3 Caspase-3/7 Activation Casp9->Casp3 Proteolytic Cascade Apoptosis Intrinsic Apoptosis & Vascular Disruption Casp3->Apoptosis PARP Cleavage

Quantitative Efficacy Data

TM 5441 demonstrates dose-dependent cytotoxicity across a broad spectrum of human cancer cell lines, with half-maximal inhibitory concentrations (IC50) ranging from 9.7 to 60.3 μM depending on the specific cellular model[6]. The table below summarizes the in vitro efficacy and key in vivo pharmacokinetic parameters[3][6].

ParameterCell Line / ModelValueBiological Effect
IC50 (In Vitro) HT1080 (Fibrosarcoma)13.9 - 20.1 μMDecreased viability, diminished proliferation
IC50 (In Vitro) HCT116 (Colorectal)15.3 - 25.4 μMInduction of intrinsic apoptosis
IC50 (In Vitro) Daoy (Medulloblastoma)~30.5 μMMitochondrial depolarization
IC50 (In Vitro) MDA-MB-231 (Breast)~45.2 μMCaspase 3/7 activation
IC50 (In Vitro) Jurkat (T-cell Leukemia)51.1 - 60.3 μMPARP cleavage
C_max (In Vivo) Mouse Plasma (20 mg/kg oral)11.4 μM (at 1 hour)Disruption of tumor vasculature

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocols are designed as a self-validating system. Viability loss (MTT) must be cross-verified by proliferation arrest (BrdU) and mechanistically confirmed by mitochondrial depolarization (JC-1) and executioner caspase activation (Caspase-Glo).

Protocol A: In Vitro Cell Viability and Proliferation Assessment

Rationale: Establishing the baseline cytotoxicity of TM 5441 requires distinguishing between cytostatic (proliferation arrest) and cytotoxic (cell death) effects.

  • Cell Seeding : Plate HT1080 or HCT116 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation : Reconstitute TM 5441 in DMSO to a 50 mM stock solution[5]. Prepare working dilutions in culture media ranging from 0 to 100 μM. Ensure the final DMSO concentration does not exceed 0.2% to prevent solvent-induced toxicity.

  • Treatment : Treat cells with TM 5441 for 48 hours[6].

  • Viability Assay (MTT) : Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 μL DMSO and read absorbance at 570 nm[6].

  • Proliferation Orthogonal Check (BrdU) : In a parallel plate, pulse cells with 10 μM BrdU for the final 4 hours of treatment. Fix, permeabilize, and stain with anti-BrdU-FITC. Analyze via flow cytometry to quantify the percentage of actively synthesizing DNA cells[7].

Protocol B: Mechanistic Validation of Intrinsic Apoptosis
  • Mitochondrial Depolarization (JC-1 Assay) :

    • Harvest TM 5441-treated cells (50 μM, 48h) and wash with cold PBS[7].

    • Incubate with 2 μM JC-1 dye for 15 minutes at 37°C in the dark.

    • Analyze via FACS. Healthy cells exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria shift to green fluorescence (J-monomers)[7].

  • Executioner Caspase 3/7 Activity :

    • Plate cells in white opaque 96-well plates and treat with 0, 25, and 50 μM TM 5441.

    • Add Caspase-Glo 3/7 Reagent at a 1:1 ratio to the culture volume.

    • Incubate at room temperature for 1 hour. Measure luminescence to quantify caspase activation[6][7].

  • Immunoblotting for Apoptotic Markers :

    • Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors[8].

    • Resolve 30 μg of protein via SDS-PAGE and transfer to PVDF membranes.

    • Probe for Caspase-9, Caspase-3, and PARP. The presence of cleaved fragments (e.g., 89 kDa PARP fragment) definitively confirms apoptotic execution[7].

Protocol C: In Vivo Pre-Clinical Xenograft Administration

Rationale: In vitro apoptosis must translate to in vivo tumor regression. TM 5441's oral bioavailability allows for systemic administration.

  • Xenograft Establishment : Inject 5 × 10⁶ HT1080 cells subcutaneously into the right flank of 6-week-old athymic nude mice.

  • Formulation : Suspend TM 5441 in 0.5% carboxymethyl cellulose (CMC) to ensure uniform dosing[5].

  • Dosing Regimen : Once tumors reach ~100 mm³, administer TM 5441 at 20 mg/kg daily via oral gavage[3][6].

  • Monitoring : Measure tumor volume via calipers bi-weekly. Monitor animal weight to assess systemic toxicity.

  • Endpoint Analysis : Excise tumors post-euthanasia. Perform TUNEL staining on formalin-fixed, paraffin-embedded (FFPE) tumor sections to quantify in vivo apoptosis and CD31 staining to assess vascular disruption[1][8].

Workflow Step1 1. Cell Culture HT1080 / HCT116 Step2 2. TM 5441 Dosing 0 - 100 μM (48h) Step1->Step2 Step3 3. Viability & Proliferation MTT / BrdU Assays Step2->Step3 Step4 4. Apoptotic Validation JC-1 FACS / Caspase-Glo Step3->Step4 Orthogonal Confirmation Step5 5. In Vivo Translation Xenograft (20 mg/kg) Step4->Step5 Pre-clinical Modeling

Fig 2: Self-validating experimental workflow for evaluating TM 5441 efficacy.

References

Sources

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Due to its highly hydrophobic structural motifs—specifically the furan ring and chlorinated phenyl group—TM 5441 is prone to rapid nucleation and precipitation in aqueous environments. This guide synthesizes field-proven formulation strategies, causality-driven protocols, and mechanistic insights to ensure your in vitro and in vivo experiments are robust and reproducible.

Quantitative Data & Physicochemical Profile

Before beginning any formulation, it is critical to understand the physical limits of the compound. The table below summarizes the empirically validated solubility metrics and dosing parameters for TM 5441 across major commercial suppliers , .

ParameterValue / SpecificationMechanistic Implication
Molecular Weight 428.83 g/mol (Free Acid) 450.80 g/mol (Sodium Salt)The sodium salt form offers slightly faster initial dissolution kinetics but fundamentally shares the same hydrophobic core.
In Vitro Solubility (DMSO) ≥ 45.08 mg/mL (100 mM)High solubility in aprotic solvents confirms the need to disrupt the crystal lattice prior to any aqueous introduction.
In Vivo Formulation Limit ≥ 2.5 mg/mL (Clear Solution)Represents the thermodynamic saturation point in a standard 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle.
Standard In Vivo Dosing 10 – 20 mg/kg/day (Oral Gavage)Requires a highly stable suspension or micellar solution to ensure consistent gastrointestinal absorption .
In Vitro Working Conc. 10 – 100 μMMust be diluted in culture media to keep final DMSO concentration ≤ 0.1% to prevent solvent-induced cytotoxicity.

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, every protocol must be treated as a self-validating system. Do not proceed to the next step unless the physical state of the solution matches the expected outcome.

A. In Vitro Stock Preparation (10 mM)
  • Equilibration: Allow the TM 5441 vial to reach room temperature in a desiccator before opening to prevent ambient moisture condensation, which can prematurely crash the compound.

  • Primary Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO (e.g., 2.33 mL for 10 mg of the free acid) directly to the vial .

  • Lattice Disruption: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes.

  • Validation: Hold the vial against a light source. The solution must be 100% transparent with no refractive micro-crystals.

  • Storage: Aliquot into single-use opaque vials and store at -80°C. Causality: Repeated freeze-thaw cycles introduce micro-bubbles and moisture, acting as nucleation sites for precipitation.

B. In Vivo Formulation Strategy (Clear Solution)

For animal dosing, aqueous compatibility is mandatory. We utilize a step-wise co-solvent system to bridge the dielectric constant gap between DMSO and water.

Workflow Step1 1. Primary Dissolution 10% DMSO Step2 2. Co-solvent Addition 40% PEG300 Step1->Step2 Mix thoroughly Step3 3. Micelle Formation 5% Tween-80 Step2->Step3 Mix thoroughly Step4 4. Aqueous Phase 45% Saline (Dropwise) Step3->Step4 Mix thoroughly Step5 Final Working Solution (Clear, ≥2.5 mg/mL) Step4->Step5 Sonicate if needed

Step-by-step in vivo formulation workflow for TM 5441 to prevent precipitation.

Methodology:

  • DMSO Phase (10%): Start with your pre-dissolved TM 5441 DMSO stock.

  • PEG300 Phase (40%): Add PEG300 and vortex immediately. Causality: PEG300 acts as a co-solvent, lowering the polarity of the mixture to keep TM 5441 in solution as the DMSO is diluted.

  • Surfactant Phase (5%): Add Tween-80 and mix until completely homogenous. Causality: Tween-80 is a non-ionic surfactant that forms protective micelles around the hydrophobic TM 5441 molecules.

  • Aqueous Phase (45%): Add Saline (or PBS) dropwise while continuously vortexing. Causality: Rapid addition causes "solvent shock," stripping the PEG300/Tween-80 layer faster than micelles can organize, leading to irreversible precipitation .

Mechanistic Grounding: Why Formulation Matters

Pathway TM5441 TM 5441 (Small Molecule) PAI1 PAI-1 (Target Enzyme) TM5441->PAI1 Potent Inhibition AMPK AMPK / PGC-1α (Mitochondrial Biogenesis) PAI1->AMPK Suppresses JNK JNK / Macrophage Infiltration (Inflammation) PAI1->JNK Promotes Outcome2 Apoptosis in Cancer Cells PAI1->Outcome2 Inhibits Outcome1 Reversal of Insulin Resistance & Hepatic Steatosis AMPK->Outcome1 Protects JNK->Outcome1 Drives Disease

Troubleshooting FAQs

Q: My TM 5441 solution turned milky/cloudy upon adding saline. Can I save it? A: A milky appearance indicates micro-precipitation (solvent shock). You can attempt to rescue the solution by placing it in a heated ultrasonic bath (37°C) for 10-15 minutes. If the solution does not clarify, the micellar structure has failed, and the batch must be discarded. To prevent this, ensure the saline is added dropwise under constant agitation.

Q: Can I substitute PEG300 with PEG400 or Corn Oil? A: While PEG400 has a similar dielectric constant and can often be substituted 1:1, Corn Oil requires an entirely different lipid-based emulsion strategy. If you must use an oil vehicle, a standard suspension protocol using 0.5% Carboxymethyl Cellulose (CMC) in water is a better alternative for oral gavage, though it yields a suspension rather than a clear solution .

Q: Is it safe to prepare a large batch of the in vivo working solution and store it at 4°C for a week-long study? A: No. Co-solvent/aqueous mixtures are thermodynamically metastable. Over time, the hydrophobic forces will overcome the surfactant micelles, leading to invisible micro-crystallization that will clog gavage needles and ruin dosing accuracy. Always prepare the final working solution freshly on the day of the experiment .

Q: I am seeing cytotoxicity in my cell culture control wells. What is wrong? A: TM 5441 requires DMSO for in vitro stock preparation. Ensure that your final dilution in the cell culture media results in a DMSO concentration of ≤ 0.1% (v/v). If your target TM 5441 concentration is high (e.g., 100 μM), you must prepare a highly concentrated DMSO stock (e.g., 100 mM) to keep the final solvent volume negligible .

References

TM 5441 Technical Support Center: Navigating Target Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Mechanism of Action & Specificity Profiling

G TM5441 TM 5441 (Small Molecule) PAI1 PAI-1 (Active Serpin) TM5441->PAI1 Binds flexible joint Apoptosis Intrinsic Apoptosis (Cancer Cells) TM5441->Apoptosis Caspase 3/7 Activation OtherSerpins Other SERPINs (Antithrombin III, etc.) TM5441->OtherSerpins No Binding (High Specificity) OffTarget High-Dose Cytotoxicity (>50 µM Off-Target) TM5441->OffTarget Dose > IC50 PAI1_Inhib PAI-1 (Inactive Complex) PAI1->PAI1_Inhib Conformational change tPA_uPA tPA / uPA (Active Proteases) PAI1->tPA_uPA Inhibits (Baseline) PAI1_Inhib->tPA_uPA Disinhibits Fibrinolysis Fibrinolysis & Clot Breakdown tPA_uPA->Fibrinolysis

Fig 1. TM 5441 mechanism of action, highlighting on-target pathways and high-dose off-target risks.

Part 2: Frequently Asked Questions (Troubleshooting & Off-Target Effects)

Q1: I am observing broad cytotoxicity in my in vitro assays. Is TM 5441 toxic to all cell lines, or is this an off-target effect? A: If you are observing broad necrosis across control and target cell lines, you are likely exceeding the specific therapeutic window, triggering off-target cytotoxicity. TM 5441 induces intrinsic apoptosis in specific human cancer cell lines (e.g., HT1080, HCT116) with an IC50 ranging between 13.9 and 51.1 μM[1]. At concentrations significantly above 50 μM, the compound may precipitate in standard culture media or induce non-specific metabolic stress. Troubleshooting step: Cap your maximum in vitro concentration at 50 μM and ensure DMSO vehicle concentrations remain below 0.1% (v/v) to prevent solvent-induced toxicity.

Q2: Does TM 5441 cross-react with other SERPINs, leading to off-target protease inhibition? A: No. A major advantage of TM 5441 over earlier generation inhibitors is its structural specificity. Chromogenic assays have definitively shown that TM 5441 does not inhibit other related SERPINs, such as antithrombin III or α2-antiplasmin[2]. If you observe altered thrombin activity in your assays, investigate your cell culture serum lots or secondary experimental stressors, as it is not a direct off-target effect of TM 5441.

Q3: PAI-1 inhibitors historically carry a severe bleeding risk. Should I expect spontaneous hemorrhaging in my murine models as an off-target physiological effect? A: Remarkably, no. While promoting fibrinolysis theoretically increases bleeding risk, TM 5441 was specifically optimized to avoid this. Studies have demonstrated that oral administration of TM 5441, even at massive doses of 100 mg/kg/day, does not prolong bleeding time or impair blood clot formation in vivo[3].

Q4: How do I prove that my observed in vivo phenotype is due to PAI-1 inhibition and not an off-target transcriptional effect? A: This requires a self-validating assay design. TM 5441 is a post-translational inhibitor; it blocks the activity of the PAI-1 protein, not its transcription. To prove on-target efficacy, you must measure both PAI-1 mRNA (via RT-qPCR) and PAI-1 plasma activity. A successful, on-target result will show suppressed PAI-1 activity with unchanged PAI-1 mRNA expression[4]. If mRNA levels drop dramatically, you are likely observing an off-target upstream effect or generalized cellular toxicity.

Part 3: Quantitative Data & Pharmacokinetic Summary

To aid in your experimental design, reference the following validated parameters for TM 5441.

Parameter / TargetValue / ObservationClinical / Experimental Significance
IC50 (HT1080, HCT116, Daoy) 13.9 – 51.1 μMDefines the upper limit for specific in vitro dosing[1].
Peak Plasma Conc. (In Vivo) 11.4 μM (at 1 hour)Achieved via 20 mg/kg oral dose; undetectable by 23h[1].
Antithrombin III Inhibition None observedConfirms high specificity against related SERPINs[2].
α2-antiplasmin Inhibition None observedPrevents off-target systemic fibrinolytic collapse[2].
In Vivo Bleeding Time UnchangedSafe for long-term dosing up to 100 mg/kg/day[3].

Part 4: Self-Validating Experimental Protocols

Protocol 1: In Vitro Apoptosis vs. Off-Target Necrosis Assay
  • Cell Plating: Seed HT1080 or HCT116 cells in a 96-well plate at 6,000 cells/well. Allow 24 hours for adherence.

  • Compound Preparation: Prepare a serial dilution of TM 5441 in DMSO. Crucial: Dilute into culture media so the final DMSO concentration is exactly 0.1% across all wells, including vehicle controls. Test range: 1 μM to 60 μM.

  • Incubation: Treat cells for 48 hours.

  • Multiplexed Readout (The Self-Validating Step):

    • Assay A (Metabolic Viability): Perform an MTT or CellTiter-Glo assay to assess overall viability.

    • Assay B (Mechanism-Specific): Perform a Caspase 3/7 activity assay.

  • Causality Analysis: TM 5441 acts by inducing intrinsic apoptosis[3]. If viability drops (Assay A) and Caspase 3/7 activity spikes (Assay B) at 20-40 μM, you have confirmed on-target apoptosis. If viability drops at >60 μM but Caspase 3/7 remains flat, you have exceeded the therapeutic window and are observing off-target, non-apoptotic necrosis.

Protocol 2: In Vivo Target Engagement & Toxicity Profiling
  • Formulation: Dissolve TM 5441 in 0.5% methylcellulose for oral gavage to ensure uniform suspension and predictable pharmacokinetics[4].

  • Dosing: Administer 20 mg/kg/day orally.

  • Sample Collection: At peak plasma concentration (1 hour post-dose) and at steady-state (e.g., Day 14), collect blood plasma (using citrate tubes to preserve coagulation factors) and target tissue (e.g., lung or tumor).

  • Dual-Validation Assay:

Workflow Start In Vivo Efficacy & Toxicity Profiling Dosing Oral Administration (20 mg/kg/day) Start->Dosing Plasma Plasma/Tissue Collection (1h Peak) Dosing->Plasma Assay1 Target Engagement: PAI-1 Activity Assay Plasma->Assay1 Assay2 Off-Target Check: SERPINE1 mRNA Plasma->Assay2 Decision Activity Reduced & mRNA Stable? Assay1->Decision Assay2->Decision Valid Validated On-Target Mechanism Decision->Valid Yes Invalid Investigate Off-Target Toxicity Decision->Invalid No

Fig 2. Self-validating workflow for confirming in vivo target engagement while ruling out off-target effects.

References

1.1 2.2 3.4 4.3

Sources

Technical Support Center: Overcoming the Short In Vivo Half-Life of TM 5441

Author: BenchChem Technical Support Team. Date: March 2026

The root cause of this translational gap almost always traces back to the compound's pharmacokinetic (PK) profile. TM 5441 is rapidly cleared from systemic circulation[1]. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure your experimental design maintains therapeutic exposure.

Quantitative Pharmacokinetic Profile

To design a successful in vivo study, you must first understand the mathematical constraints of your compound. The table below summarizes the critical PK and PD parameters of TM 5441[1][2][3].

ParameterQuantitative ValueBiological Implication
Peak Plasma Conc. (

)
~11.4 µM (at 1 hour)Rapid absorption, but barely reaches the in vitro

threshold for robust apoptosis.
In vitro

13.9 - 51.1 µMHigh sustained concentrations are required to drive intrinsic apoptosis in cancer cells.
Half-life (

)
~3.5 hoursRapid hepatic/renal clearance necessitates modified dosing strategies.
Systemic Clearance Undetectable by 23 hoursA standard once-daily (QD) dose leaves a >18-hour therapeutic gap, allowing target rebound.
Standard in vivo Dose 20 mg/kg/dayWell-tolerated (no bleeding risk), but QD dosing is insufficient for sustained PAI-1 inhibition.

Troubleshooting & FAQs

Q1: Why does TM 5441 lose its single-agent efficacy in my mouse xenograft models despite strong in vitro data? Causality: In your in vitro assays, cells are bathed in a constant concentration of TM 5441 (e.g., 50 µM) for 48 hours[2]. In vivo, a 20 mg/kg oral dose peaks at 11.4 µM within an hour and is cleared within 23 hours[1]. Because PAI-1 is a dynamic acute-phase reactant, the >18-hour sub-therapeutic window allows for PAI-1 target rebound. The tumor vasculature recovers, and apoptosis halts. To achieve efficacy, you must shift from a


-driven model to an Area Under the Curve (AUC)-driven model.

Q2: How can I optimize the in vivo formulation to extend exposure without causing precipitation? Causality: TM 5441 is highly lipophilic[4]. If administered in a purely aqueous suspension (like PBS or CMC), it forms aggregates in the gastric fluid, leading to erratic absorption. You must use a co-solvent system that thermodynamically stabilizes the drug. We recommend a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation[2][3]. DMSO disrupts the crystal lattice; PEG300 acts as a miscible carrier; Tween-80 forms micelles to prevent precipitation upon contact with aqueous gastric juices; and Saline ensures physiological osmolarity.

Q3: Can I use Alzet osmotic pumps for continuous delivery of TM 5441? Causality: Yes. Because TM 5441 specifically targets PAI-1 and lacks the bleeding risks associated with other systemic fibrinolytic agents, steady-state maintenance via subcutaneous continuous infusion is highly effective and well-tolerated. This eliminates the peak-and-trough dynamics of oral gavage.

Mechanistic & Workflow Visualizations

PK_Challenge TM5441 TM 5441 Dose (20 mg/kg) Cmax Cmax: 11.4 µM (1 Hour) TM5441->Cmax Absorption Clearance Rapid Clearance (T1/2 ~3.5h) Cmax->Clearance Hepatic/Renal Metabolism SubTherapeutic Sub-therapeutic Level (< 23 Hours) Clearance->SubTherapeutic Plasma Decay Rebound PAI-1 Target Rebound (Loss of Efficacy) SubTherapeutic->Rebound Target Reactivation

Formulation_Workflow Solvent 1. Dissolve in 10% DMSO (Disrupts Crystal Lattice) Carrier 2. Add 40% PEG300 (Prevents Precipitation) Solvent->Carrier Surfactant 3. Add 5% Tween-80 (Micelle Formation) Carrier->Surfactant Aqueous 4. Add 45% Saline (Osmotic Balance) Surfactant->Aqueous Validate 5. Visual & LC-MS Check (Self-Validating Step) Aqueous->Validate

Caption: Step-by-step co-solvent formulation workflow for TM 5441 to ensure in vivo stability.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol must include a built-in validation step to confirm the system is functioning before proceeding to endpoint analysis.

Protocol A: Preparation of TM 5441 Co-Solvent Formulation for Oral/IP Dosing

This protocol yields a clear, thermodynamically stable solution at 2-4 mg/mL[2][3].

Step-by-Step Methodology:

  • Weighing: Weigh the required amount of TM 5441 powder.

  • Primary Solubilization: Add DMSO to achieve a 10% final volume fraction. Vortex vigorously for 2 minutes until the solution is completely clear. Do not proceed if particulates remain.

  • Carrier Addition: Add PEG300 to achieve a 40% final volume fraction. Pipette up and down to ensure homogenous mixing.

  • Surfactant Addition: Add Tween-80 to achieve a 5% final volume fraction. Vortex for 1 minute.

  • Aqueous Dilution: Dropwise, add Saline (0.9% NaCl) to achieve the remaining 45% volume while continuously swirling the tube.

  • Self-Validation Check (Critical): Centrifuge the final formulated solution at 10,000 x g for 5 minutes at room temperature. Carefully inspect the bottom of the tube.

    • Pass: No pellet is visible. The drug is fully solubilized in micelles.

    • Fail: A white pellet forms. The drug has crashed out of solution. Discard and re-evaluate the DMSO/PEG ratio or lower the target concentration.

Protocol B: Continuous Subcutaneous Delivery via Osmotic Pump

This protocol circumvents the 3.5-hour half-life by maintaining steady-state plasma concentrations.

Step-by-Step Methodology:

  • Pump Selection: Select an Alzet osmotic pump (e.g., Model 2002 for a 14-day release in mice).

  • Formulation: Prepare TM 5441 using 50% DMSO / 50% PEG300. Note: Do not use water/saline in the pump reservoir, as physiological temperatures over 14 days can cause aqueous instability.

  • Filling: Using a blunt-tipped syringe, slowly fill the pump reservoir.

  • Priming: Incubate the filled pumps in sterile saline at 37°C for 4-6 hours prior to implantation to initiate the osmotic gradient.

  • Implantation: Surgically implant the pump subcutaneously in the flank of the mouse under isoflurane anesthesia.

  • Self-Validation Check (Critical): At 48 hours post-implantation, draw 50 µL of blood via the submandibular vein. Isolate plasma and analyze TM 5441 concentration via LC-MS/MS.

    • Pass: Plasma concentration is stable at >15 µM. The pump is successfully overcoming the rapid clearance rate.

    • Fail: Plasma concentration is <5 µM. The pump may be occluded, or the release rate is insufficient to outpace hepatic metabolism.

References

  • TM-5441 | C21H17ClN2O6 | CID 44250349 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

Sources

TM 5441 In Vitro Optimization: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

The key to experimental reproducibility with TM 5441 lies in mastering its solubility profile, understanding its concentration-dependent causality, and implementing self-validating controls. This guide provides field-proven insights, step-by-step methodologies, and mechanistic troubleshooting to ensure your data is both accurate and artifact-free.

Mechanistic Grounding: How TM 5441 Operates

G TM5441 TM 5441 PAI1 PAI-1 (Active) TM5441->PAI1 Inhibits Apoptosis Intrinsic Apoptosis TM5441->Apoptosis Induces (High Dose) tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Converts to Fibrinolysis ECM Remodeling Plasmin->Fibrinolysis Promotes

Solubility & Stock Preparation FAQs

Q: My TM 5441 is precipitating when I add it to my cell culture media. How do I resolve this? A: TM 5441 is highly lipophilic. Precipitation occurs when the compound experiences a sudden shift from a hydrophobic solvent (DMSO) to an aqueous environment (culture media)[3][4]. To prevent this, you must prepare a highly concentrated stock solution so that the final volume of DMSO introduced into the media is negligible (≤0.5% v/v). If precipitation still occurs, warm the media to 37°C before adding the compound, and use gentle vortexing rather than aggressive pipetting.

Quantitative Solubility Guidelines:

SolventMax Recommended Stock ConcentrationPreparation Notes
DMSO 10 mM to 50 mMYields a clear solution. Sonication (20-40 kHz) and gentle heating (37°C) are recommended to disrupt the crystalline lattice[3][4].
Aqueous Buffers < 0.1 mg/mLPractically insoluble. Do not attempt to dissolve raw powder directly in PBS or media.

Causality Note: Always use freshly opened, anhydrous DMSO. Water absorbed from the atmosphere by old DMSO will drastically reduce the solubility limit of TM 5441, leading to micro-precipitates that confound assay readouts.

Concentration Optimization FAQs

Q: What concentration range should I use for my specific cell line? A: The optimal concentration depends entirely on your biological endpoint. If you are studying cancer cell apoptosis , higher concentrations are required. If you are studying profibrotic signaling or senescence in primary cells, lower concentrations are necessary to avoid off-target cytotoxicity[4][5].

Reference IC50 Values for TM 5441 (48-hour treatment):

Cell LineTissue OriginIC50 Range (μM)Primary Endpoint Observed
HT1080 Fibrosarcoma13.9 - 51.1Decreased viability, increased Caspase 3/7[3]
HCT116 Colorectal Carcinoma13.9 - 51.1Apoptosis, mitochondrial depolarization[3]
MDA-MB-231 Breast Adenocarcinoma13.9 - 51.1Decreased cell viability[3][4]
EA.hy926 Endothelial~10.0 (Non-toxic)Protection against Doxorubicin-induced senescence[4]
pVICs Valvular Interstitial Cells0.1 - 20.0Deactivation of myofibroblasts (sex-specific)[5]

Q: I am seeing cell death across all my wells, even at low concentrations. What is going wrong? A: This is a classic artifact of solvent-induced cytotoxicity. If your stock solution is too dilute (e.g., 1 mM), achieving a 50 μM final concentration requires adding 5% DMSO to your cells. Most mammalian cells exhibit severe stress or apoptosis at >0.5% DMSO. Ensure your stock is at least 10-50 mM[3] so the final DMSO concentration remains ≤0.5%.

Self-Validating In Vitro Methodology

Step-by-Step Protocol: 48-Hour Viability & Apoptosis Assay

Step 1: Reagent Preparation

  • Weigh 2.14 mg of TM 5441 powder (MW: 428.8 g/mol )[1].

  • Dissolve in 100 μL of anhydrous DMSO to create a 50 mM master stock [3].

  • Sonicate for 5 minutes at room temperature until the solution is completely clear.

  • Aliquot into 10 μL single-use tubes and store at -80°C (stable for up to 1 year)[4].

Step 2: Serial Dilution & Vehicle Control Setup

  • Prepare working concentrations in your specific culture media (e.g., DMEM + 10% FBS)[1].

  • Create a concentration gradient: 0, 1, 5, 10, 25, 50, and 100 μM[3][4].

  • Critical Step: Create a matched Vehicle Control. The 100 μM well contains 0.2% DMSO. You must add 0.2% pure DMSO to your "0 μM" control well to isolate the drug's effect from the solvent's effect.

Step 3: Cell Treatment

  • Seed cells in a 96-well plate at 5,000 cells/well. Allow 24 hours for adherence.

  • Aspirate old media and gently add 100 μL of the TM 5441-treated media to the respective wells.

  • Incubate for 48 hours at 37°C, 5% CO2[3].

Step 4: Assay Readout (Caspase 3/7 or MTT)

  • For apoptosis, add a luminescent Caspase 3/7 reagent directly to the wells. TM 5441 dose-dependently increases Caspase 3/7 activity in susceptible lines[3].

  • Measure luminescence or absorbance using a microplate reader. Calculate the IC50 using non-linear regression analysis.

G Stock 1. Stock Prep (50 mM in DMSO) Dilution 2. Serial Dilution (1 - 100 μM) Stock->Dilution Treatment 3. Cell Treatment (48h Incubation) Dilution->Treatment Readout 4. Assay Readout (Caspase 3/7) Treatment->Readout Analysis 5. IC50 Calculation & Validation Readout->Analysis

Figure 2: Standardized workflow for in vitro TM 5441 concentration optimization.

Advanced Troubleshooting

Q: I am running a biochemical chromogenic assay, but TM 5441 is not inhibiting PAI-1. Why? A: PAI-1 is a highly unstable protein that spontaneously converts into a latent, inactive conformation. TM 5441 specifically targets the active conformation by restricting its flexible joint region[1]. If your recombinant PAI-1 has transitioned to the latent state during storage or handling, TM 5441 will have no target to bind. Always use freshly activated or stable-mutant PAI-1 for cell-free biochemical assays.

Q: I am seeing sex-specific differences in my primary cell responses to TM 5441. Is this normal? A: Yes. Recent studies have demonstrated that primary cells, such as valvular interstitial cells (pVICs), exhibit sex-specific responses to PAI-1 inhibition. For example, TM 5441 significantly reduces myofibroblast activation in male pVICs across a 0.1–20 μM range, whereas female pVICs may require different microenvironmental conditions (like soft hydrogel matrices) or combination therapies to show similar deactivation due to X-chromosome inactivation escape genes[5].

References

  • American Heart Association Journals. "Genes That Escape X Chromosome Inactivation Modulate Sex Differences in Valve Myofibroblasts." Circulation. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of TM 5441 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Understanding TM 5441: Mechanism of Action

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of TM 5441?

A1: TM 5441 is readily soluble in dimethyl sulfoxide (DMSO).[1][8] For optimal stability of the stock solution, use anhydrous, high-purity DMSO.[9]

Q2: How should I store the powdered TM 5441 and its stock solution?

A2: For long-term stability, store the powdered compound at -20°C or lower, protected from light and moisture.[5][10] Prepare high-concentration stock solutions in DMSO (e.g., 10 mM) and aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[9][10] These aliquots should be stored at -20°C for up to one month, or at -80°C for longer-term storage (up to one year).[4][10]

Q3: What is the expected IC50 of TM 5441?

Q4: Can TM 5441 be used in animal studies?

A4: Yes, TM 5441 is orally bioavailable and has been used in various mouse models.[1][2][6][7]

Stability of TM 5441 in Cell Culture Media: A Critical Consideration

The stability of any small molecule inhibitor in cell culture media is paramount for generating reliable data. Several factors can influence the stability of TM 5441 in your experiments.[11][12][13] While specific stability data for TM 5441 in different media is not extensively published, understanding these factors will empower you to design robust experiments.

Key Factors Influencing Stability:

  • Temperature: Cell culture incubators are maintained at 37°C, which can accelerate the degradation of some compounds.[12]

  • pH: Standard cell culture media are buffered to a physiological pH (around 7.2-7.4). Deviations from this range can affect the chemical structure and stability of TM 5441.[12]

  • Light Exposure: Many small molecules are photosensitive. Prolonged exposure to light can lead to photodegradation.[12][13][14] It is best practice to minimize light exposure during media preparation and experimentation.

  • Media Components: Components in the cell culture medium, such as serum proteins, can bind to small molecules, reducing their effective concentration.[11] Other components can also react with and degrade the compound.[15][16]

  • Cellular Metabolism: Cells can metabolize the inhibitor, converting it into inactive forms. The rate of metabolism can vary depending on the cell type and density.[11]

Data Summary: General Stability of Small Molecules in Common Cell Culture Media

The following table provides a hypothetical stability profile for a small molecule inhibitor like TM 5441. It is crucial to experimentally determine the stability of TM 5441 in your specific system.

Media TypeSerum PresenceEstimated Half-Life at 37°C (Hours)Key Considerations
DMEM 10% FBS24 - 48High glucose and amino acid content may interact with the compound.
RPMI-1640 10% FBS24 - 48Different amino acid and vitamin composition compared to DMEM.
Ham's F-12 10% FBS24 - 48Complex formulation with various salts and trace elements.
Serum-Free Media NonePotentially longerAbsence of serum proteins may reduce binding but could alter solubility.

Troubleshooting Guide: Addressing Inconsistent Results

Inconsistent or unexpected results are a common challenge when working with small molecule inhibitors. This guide will help you systematically troubleshoot potential issues related to the stability and activity of TM 5441.

Issue 1: Diminished or No Effect of TM 5441

If you are not observing the expected biological effect of TM 5441, consider the following possibilities:

  • Compound Degradation: The compound may have degraded in the stock solution or in the cell culture medium.

  • Poor Solubility: The compound may have precipitated out of the solution, leading to a lower effective concentration.

  • Incorrect Concentration: The concentration used may be too low to elicit a response in your specific cell system.

Workflow for Troubleshooting Inactivity

A No/Reduced Effect Observed B Verify Stock Solution Integrity A->B C Prepare Fresh Stock Solution B->C Precipitate or >1 month old D Assess Solubility in Media B->D Stock is OK F Perform Dose-Response Experiment C->F E Optimize Solubilization Method D->E Precipitation Observed D->F No Precipitation E->F G Check for Cellular Uptake/Metabolism F->G Effect Still Absent I Problem Solved F->I Effect Observed H Re-evaluate Experimental Design G->H Uptake/Metabolism Suspected H->I cluster_0 Preparation cluster_1 Time-Course Sampling cluster_2 Analysis A Prepare TM 5441 working solution in your chosen cell culture medium B Incubate at 37°C, 5% CO2 A->B C Collect aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours) B->C D Analyze aliquots by HPLC or LC-MS to quantify the remaining TM 5441 C->D E Alternatively, perform a bioassay to assess the biological activity of the stored medium C->E

Caption: Workflow for assessing TM 5441 stability in media.

Detailed Steps:

  • Prepare Working Solution: Dilute the TM 5441 stock solution to your final working concentration in your cell culture medium of choice (with or without serum, as per your experimental design).

  • Incubation: Incubate the medium containing TM 5441 under your standard cell culture conditions (37°C, 5% CO2).

  • Time-Course Sampling: At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.

  • Analysis:

    • Chemical Analysis (Recommended): Analyze the concentration of intact TM 5441 in the collected aliquots using a quantitative method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [17] * Bioassay: Alternatively, use the collected media to treat fresh cells and assess a known biological endpoint (e.g., inhibition of a downstream target, cell viability). A decrease in the biological effect over time indicates degradation of the compound.

By following these guidelines and protocols, you can ensure the stability and consistent performance of TM 5441 in your cell culture experiments, leading to more reliable and reproducible scientific findings.

References

  • TM 5441 | PAI-1 inhibitor | Axon 2734. Axon Medchem.
  • TM5441 - Wikipedia. Wikipedia.
  • TM5441 | PAI-1 inhibitor | CAS 1190221-43-2 - Selleck Chemicals. Selleck Chemicals.
  • PAI-1 Inhibitor TM5441 Attenuates Emphysema and Airway Inflammation in a Murine Model of Chronic Obstructive Pulmonary Disease - PMC.
  • TM 5441 | PAI-1 Inhibitors: Tocris Bioscience. Tocris Bioscience.
  • TM5441 sodium | CAS#2319722-53-5 | PAI-1 inhibitor - MedKoo Biosciences. MedKoo Biosciences.
  • TM5441 Synonyms : TM-5441;BMS790052; EBP883 Cat No. : M17864 CAS Number - MOLNOVA. Molnova.
  • TM5441 | PAI-1 Inhibitor | MedChemExpress. MedChemExpress.
  • TM 5441 | Plasminogen Activator Inhibitor-1 - Tocris Bioscience. Tocris Bioscience.
  • TM5441 (CAS Number: 1190221-43-2) | Cayman Chemical. Cayman Chemical.
  • Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model - Our journal portfolio - PLOS. PLOS.
  • TM5441 Storage & Handling Specific
  • Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments - Benchchem. Benchchem.
  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology - Benchchem. Benchchem.
  • Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com.
  • TM5441 sodium | PAI-1 Inhibitor - MedchemExpress.com. MedChemExpress.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem. Benchchem.
  • Troubleshooting guide for cell culture - PromoCell. PromoCell.
  • Cell Culture Troubleshooting. Sigma-Aldrich.
  • Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review - MDPI. MDPI.
  • 4 Factors Influencing the Stability of Medicinal Products - QbD Group. QbD Group.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Small Molecule Inhibitors Selection Guide - Biomol GmbH. Biomol GmbH.
  • Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed. PubMed.
  • How to know the stability of drugs and reagents in the cell culture media? - ResearchGate.
  • Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - MDPI. MDPI.
  • Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries. Evonik Industries.
  • Maximizing Quality And Potency Of Cell Culture Media - Nucleus Biologics. Nucleus Biologics.

Sources

TM 5441 Technical Support Center: Minimizing In Vivo Variability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the TM 5441 Application Support Center. TM 5441 (EBP 883, BMS-790052) is a potent, orally bioavailable small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1)[1]. By binding to the active site of PAI-1, TM 5441 restores the function of tissue-type (tPA) and urokinase-type (uPA) plasminogen activators, promoting plasmin-mediated fibrin degradation and extracellular matrix remodeling[1]. While highly effective in preclinical models of thrombosis, fibrosis, and cancer[2], researchers frequently encounter variability in animal cohorts. This guide synthesizes field-proven methodologies to troubleshoot and standardize your TM 5441 in vivo workflows.

G TM5441 TM 5441 PAI1 PAI-1 TM5441->PAI1 Inhibits tPA tPA / uPA PAI1->tPA Blocks Plasmin Plasminogen -> Plasmin tPA->Plasmin Activates Fibrinolysis Fibrinolysis & ECM Remodeling Plasmin->Fibrinolysis Promotes

Caption: Mechanism of TM 5441: Restoring tPA/uPA activity to promote plasmin-mediated fibrinolysis.

Section 1: Formulation & Dissolution Dynamics

Q: Why is the efficacy of TM 5441 inconsistent across my animal cohort? A: The most common cause of inter-subject variability is improper formulation. TM 5441 is highly lipophilic. If the compound is not fully solubilized before administration, it can precipitate in the gastrointestinal tract, leading to erratic absorption and sub-therapeutic plasma levels[3].

Self-Validating Protocol: Standardized In Vivo Formulation

To ensure a clear, stable working solution (e.g., for a standard 20 mg/kg dose), follow this sequential dissolution method. Never mix all solvents at once; sequential addition is critical for clarity.[3][4]

  • Weigh: Accurately weigh the TM 5441 powder into a sterile tube.

  • Dissolve (5% v/v): Add DMSO to reach 5% of the final volume. Vortex vigorously until the powder is completely dissolved. Do not proceed to the next step if any particulates remain.

  • Co-solvent (40% v/v): Add PEG300. Mix thoroughly until visually homogeneous.

  • Surfactant (5% v/v): Add Tween-80. Mix until fully clarified.

  • Aqueous Phase (50% v/v): Add Saline or double-distilled water (ddH₂O) dropwise while vortexing. The dropwise addition prevents localized precipitation of the lipophilic compound.

  • Verify: The final solution must be 100% clear. Administer via oral gavage immediately.

G Step1 1. Weigh TM 5441 Powder Step2 2. Dissolve in 5% DMSO (Vortex until clear) Step1->Step2 Step3 3. Add 40% PEG300 (Mix thoroughly) Step2->Step3 Step4 4. Add 5% Tween-80 (Mix until clarified) Step3->Step4 Step5 5. Add 50% Saline (Dropwise, mix well) Step4->Step5 Step6 6. Clear Working Solution (Ready for Oral Gavage) Step5->Step6

Caption: Step-by-step sequential formulation of TM 5441 to prevent in vivo precipitation.

Section 2: Pharmacokinetics (PK) & Dosing Windows

Q: At what time points should I measure acute readouts after dosing? A: Timing is critical due to TM 5441's rapid clearance. In mouse models, an oral dose of 20 mg/kg yields an average peak plasma concentration (Cmax) of 11.4 µM at exactly 1 hour post-administration[2]. By 23 hours, plasma levels are entirely undetectable[2]. If you are measuring acute molecular readouts (e.g., caspase 3/7 activity or plasmin generation), tissues must be harvested near the Tmax (1-2 hours post-dose). For chronic disease models (e.g., High-Fat Diet NAFLD), daily dosing is required to maintain therapeutic efficacy over weeks[4].

Quantitative Pharmacokinetic & Pharmacodynamic Profile
ParameterValueBiological Implication
Oral Dose (Mice) 20 mg/kg / dayStandard effective dose for fibrosis and cancer models[2][4].
Peak Plasma Conc. (Cmax) 11.4 µMAchieved at exactly 1 hour post-administration[2].
Clearance Undetectable at 23hNecessitates strict 24-hour dosing intervals to maintain efficacy[2].
In Vitro IC50 13.9 – 51.1 µMConcentration required to induce intrinsic apoptosis in cancer lines[2].

Section 3: Hepatotoxicity & Metabolic Activation

Q: Why am I seeing liver enzyme (ALT/AST) elevations or unexpected toxicity at higher doses? A: Dose-dependent hepatotoxicity is a known off-target effect of TM 5441, driven by its molecular structure rather than its PAI-1 inhibition[5]. TM 5441 contains a furan ring. In vivo, hepatic enzymes (specifically CYP3A4 and UGT2B7) metabolize this furan ring into a highly reactive, electrophilic intermediate known as cis-2-butene-1,4-dial[5][6].

This reactive metabolite binds to cellular proteins and depletes glutathione (GSH), triggering oxidative stress and subsequent liver cell damage[5]. If your model exhibits elevated ALT/AST, ensure your dose does not exceed 20 mg/kg, and consider evaluating liver microsome stability if combining TM 5441 with CYP3A4-inducing drugs[6].

G Issue High Variability in In Vivo Efficacy Check1 Check Formulation Issue->Check1 Check2 Check PK Timing Issue->Check2 Check3 Check Toxicity Issue->Check3 Sol1 Ensure clear solution; Avoid GI precipitation Check1->Sol1 Sol2 Sample at 1h (Tmax); Avoid >23h readouts Check2->Sol2 Sol3 Monitor ALT/AST; Reduce dose if >20mg/kg Check3->Sol3

Caption: Diagnostic workflow for resolving high variability and toxicity in TM 5441 studies.

Section 4: Sex & Strain Considerations

Q: Why does TM 5441 show robust efficacy in male mice, but fails to reduce fibrosis in female cohorts? A: Recent transcriptomic studies have uncovered profound sex differences in myofibroblast activation pathways. In models evaluating aortic valve interstitial cells (VICs), male cells treated with TM 5441 (0.1–20 μM) showed a significant reduction in myofibroblast activation[7]. However, female cells exhibited no response to the PAI-1 inhibitor[7].

This discrepancy is driven by genes that escape X-chromosome inactivation (XCI), such as BMX and STS, which partially protect female cells from RhoA/ROCK inhibition[7]. When designing studies involving fibrotic remodeling, researchers must power their cohorts to account for these sex-specific intracellular signaling mechanisms.

References
  • National Institutes of Health (NIH) / PMC. "Genes that escape X chromosome inactivation modulate sex differences in valve myofibroblasts". Available at: [Link]

Sources

Validation & Comparative

Validating the PAI-1 Inhibitory Activity of TM 5441 In Vitro: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers and drug development professionals with a comprehensive framework for validating TM 5441's activity in vitro, objectively comparing its efficacy against legacy compounds, and detailing robust, self-validating experimental protocols.

Comparative Profiling: TM 5441 vs. Alternative PAI-1 Inhibitors

Table 1: Comparative Efficacy of PAI-1 Inhibitors
Feature / CompoundTiplaxtinin (PAI-039)TM5275TM 5441
Chemical Class Indole oxoacetic acid derivativeCarboxylic acid derivativeCarboxylic acid derivative
Target IC50 (PAI-1) ~2.7 µM [5]6.95 µM [6]9.7 µM (Cell-free assay) [1]
Cancer Cell Viability IC50 Not well-definedNot well-defined13.9 - 51.1 µM[2, 3]
Vitronectin-Bound Activity Inactive [1]ActiveActive[1]
Primary Mechanism Binds cleft near vitronectin siteInduces substrate/latent transitionBinds flexible joint (hE, hF, s1A) [1]

Mechanistic Causality: How TM 5441 Works

Mechanism TM5441 TM 5441 PAI1_Active Active PAI-1 (Flexible Joint) TM5441->PAI1_Active Binds hE, hF, s1A PAI1_Substrate Substrate-like PAI-1 (Cleaved, Inactive) PAI1_Active->PAI1_Substrate Step 1 (Low Dose) PAI1_Latent Inert/Latent PAI-1 (Unreactive) PAI1_Active->PAI1_Latent Step 2 (High Dose) tPA_uPA tPA / uPA Proteases PAI1_Active->tPA_uPA Inhibits PAI1_Substrate->tPA_uPA Fails to Inhibit PAI1_Latent->tPA_uPA Fails to Inhibit Plasmin Plasmin Activation & Fibrinolysis tPA_uPA->Plasmin Cleaves Plasminogen

In Vitro Validation Protocols

To ensure scientific integrity and reproducibility, every assay must function as a self-validating system. We recommend a two-pronged approach: a cell-free chromogenic assay to verify direct target engagement, followed by a cell-based assay to validate phenotypic outcomes.

Protocol 1: Cell-Free Chromogenic Assay (Target Engagement)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween 80). Dissolve TM 5441 in DMSO to create a 50 mM stock [3], then dilute in buffer to working concentrations (0.1 µM to 100 µM).

  • Substrate Cleavage: Add 0.5 mM of the chromogenic substrate (S-2288) to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 405 nm (ΔOD405/min) using a microplate reader for 10-20 minutes.

  • Data Analysis: Calculate the IC50 by plotting the residual tPA activity against the log concentration of TM 5441.

ChromogenicWorkflow Step1 1. TM 5441 + Recombinant PAI-1 Step2 2. Add tPA Protease (15 min, 37°C) Step1->Step2 Step3 3. Add Chromogenic Substrate (S-2288) Step2->Step3 Step4 4. Read Absorbance at 405 nm Step3->Step4

Protocol 2: Cell Viability and Apoptosis Assay (Phenotypic Validation)

Step-by-Step Methodology:

  • Cell Seeding: Plate HT1080 or HCT116 cells in opaque-walled 96-well plates at a density of 6,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Allow cells to adhere overnight at 37°C, 5% CO2 [1].

  • Compound Treatment: Aspirate media and replace with fresh media containing TM 5441 at a concentration gradient (0, 10, 25, 50, 75, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity. Incubate for 48 hours [3].

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (Crucial for stabilizing the luciferase reaction).

  • Lysis and Luminescence: Add 100 µL of CellTiter-Glo Reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal [1].

  • Quantification: Record luminescence using a plate reader. Plot viability (% of vehicle control) versus compound concentration to calculate the IC50. Expected IC50 values for these cell lines range between 13.9 and 51.1 µM [2].

Self-Validating Controls & Troubleshooting

To ensure the trustworthiness of your data, the following controls must be integrated into your experimental design:

  • Vitronectin Interference Test: To prove TM 5441's superiority over first-generation inhibitors, repeat Protocol 1 in the presence of equimolar vitronectin. Tiplaxtinin's IC50 will shift dramatically (lose efficacy), while TM 5441 will maintain its inhibitory profile [1].

  • Vehicle Controls: Always include a DMSO-only control to establish baseline tPA activity (Protocol 1) and baseline cell viability (Protocol 2).

References

1.1 2.2 3.3 4.4 5.5 6.6

Sources

TM 5441 versus TM5275: A Comparative Analysis of Next-Generation PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of PAI-1 Inhibition

This guide provides an objective, data-driven comparison of TM5275 and TM 5441, detailing their mechanistic differences, pharmacokinetic profiles, and experimental applications.

Mechanistic Causality: How TM5275 and TM 5441 Diverge

  • TM 5441 retains this LRP1-blocking capability but was engineered for superior volume of distribution and intracellular efficacy. In cancer models, TM 5441 potently induces mitochondrial depolarization, triggering intrinsic apoptosis in tumor cells—a mechanism where TM5275 shows only mild efficacy[6].

PAI1_Mechanism PAI1 Plasminogen Activator Inhibitor-1 (PAI-1) tPA tPA / uPA (Fibrinolysis) PAI1->tPA Inhibits LRP1 LRP1 Receptor (Macrophage Migration) PAI1->LRP1 Binds & Activates Apoptosis Tumor Cell Apoptosis PAI1->Apoptosis Suppresses TM5275 TM5275 TM5275->PAI1 Inhibits TM5441 TM5441 TM5441->PAI1 Potently Inhibits

Comparative Pharmacodynamics & Pharmacokinetics

To select the appropriate inhibitor for your experimental model, it is critical to understand their quantitative differences. TM 5441 requires significantly lower in vivo dosing to achieve therapeutic endpoints due to its optimized bioavailability[6],[3].

Pharmacological ParameterTM5275TM 5441
Primary Target PAI-1PAI-1
Enzymatic IC50 6.95 μM (Peptide hydrolysis assay)Optimized derivative (Enhanced PK)
Cell Viability IC50 (Cancer) >50 μM13.9 – 51.1 μM
Caspase 3/7 Activation (100 μM) 3- to 5-fold increase32- to 37-fold increase
In Vivo Dosing (Murine Models) 50 mg/kg/day10 – 20 mg/kg/day
Peak Plasma Concentration (Cmax) -11.4 μM (at 1 hour post-dose)
Bleeding Risk None observedNone observed
Key Therapeutic Indications Thrombosis, Renal Injury, Hepatic FibrosisOncology, Diabetic Nephropathy, Senescence

Self-Validating Experimental Methodologies

Protocol 1: In Vitro Caspase 3/7 Apoptosis Assay

Rationale: To quantitatively validate the superior pro-apoptotic efficacy of TM 5441 over TM5275 in oncology models[6]. Self-Validating Elements:

  • Vehicle Control (0.1% DMSO) establishes baseline luminescence.

  • Parallel MTT Assay normalizes caspase activity to total viable cell count, preventing false positives caused by non-apoptotic necrosis.

Step-by-Step Workflow:

  • Cell Seeding: Seed HT1080 or HCT116 cells at

    
     cells/well in a 96-well opaque plate. Incubate overnight at 37°C with 5% CO₂.
    
  • Compound Preparation: Prepare serial dilutions of TM5275 and TM 5441 (0, 10, 25, 50, 100 μM) in culture media. Ensure final DMSO concentration remains strictly

    
    .
    
  • Treatment: Aspirate media and apply treatments. Incubate for 24 to 48 hours.

  • Reagent Addition: Equilibrate Caspase-Glo 3/7 Reagent to room temperature. Add directly to the wells in a 1:1 ratio with the culture volume.

  • Lysis & Stabilization: Shake the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 hour to allow complete cell lysis and signal stabilization.

  • Quantification: Measure luminescence using a microplate reader. Calculate the fold-change relative to the vehicle control. (Expected Result: TM 5441 should yield a ~37-fold increase at 100 μM, whereas TM5275 will yield a ~3-fold increase).

Protocol 2: In Vivo Efficacy & Pharmacokinetic Profiling

Step-by-Step Workflow:

  • Formulation: Suspend TM 5441 in 0.5% carboxymethyl cellulose (CMC) to ensure a homogenous suspension for oral gavage.

  • Dosing: Administer TM 5441 (10-20 mg/kg/day) or TM5275 (50 mg/kg/day) to xenograft mice or STZ-induced diabetic mice for the required duration (e.g., 16 weeks for nephropathy models).

  • PK Blood Sampling: Draw blood via the submandibular vein at 1h and 24h post-dose. Centrifuge to isolate plasma. Use LC-MS/MS to confirm systemic exposure (Expected Cmax for TM 5441 is ~11.4 μM at 1h; undetectable at 24h).

  • Safety Validation: Perform a tail transection bleeding time assay at mid-study to confirm the absence of hemorrhagic toxicity.

  • Endpoint Harvest: Euthanize mice and harvest tissues. Perform IHC staining (TUNEL for apoptosis, CD31 for angiogenesis, or Sirius Red for fibrosis) to correlate systemic PK with local target engagement.

Workflow Step1 Step 1: Cell Culture & Dosing HT1080 / HCT116 lines Step2 Step 2: Viability & Apoptosis Caspase 3/7 Luminescence Step1->Step2 Step3 Step 3: In Vivo Translation 10-20 mg/kg/day Oral Dosing Step2->Step3 Step4 Step 4: Endpoint Analysis Tumor Volume & IHC Step3->Step4

Conclusion

References

  • Title: Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity Source: PMC / National Institutes of Health URL: [Link]

  • Title: A Small Molecule Inhibitor to Plasminogen Activator Inhibitor 1 Inhibits Macrophage Migration Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL: [Link]

  • Title: Novel oral plasminogen activator inhibitor‑1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats Source: Spandidos Publications URL: [Link]

  • Title: Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model Source: PLOS One URL: [Link]

Sources

Designing Robust Control Experiments for TM 5441: A Comparative Guide to PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Pathway Intervention

G TM5441 TM 5441 (PAI-1 Inhibitor) PAI1 PAI-1 (Active) TM5441->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Blocks (in absence of TM 5441) Plasminogen Plasminogen tPA_uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Activation Effects Fibrinolysis Anti-Senescence Apoptosis Plasmin->Effects Mediates

Comparative Analysis of PAI-1 Inhibitors

Quantitative Comparison of PAI-1 Alternatives
CompoundTargetIn Vitro IC₅₀Oral BioavailabilityPrimary Experimental Use Case
TM 5441 PAI-13.58 – 60.3 µM*High (Peak plasma ~11.4 µM)NAFLD, senescence, cancer apoptosis (No bleeding risk)[1, 2]
Tiplaxtinin (PAI-039) PAI-1~2.7 µMModerateStandard positive control for thrombosis and angiogenesis [3, 5]
TM5275 PAI-1~50 µMHighPrecursor compound; antithrombotic and anti-fibrotic baseline [3]

*Note: IC₅₀ values for TM 5441 vary significantly depending on the cell line (e.g., HT1080 vs. HCT116) and the specific assay conditions (e.g., cell viability vs. direct enzymatic inhibition) [2].

Designing a Self-Validating Control Framework

A robust experimental design for TM 5441 must isolate the drug's on-target effects from solvent toxicity and off-target artifacts. A complete study requires three distinct control pillars:

  • The Vehicle Control (Negative Control): TM 5441 is highly lipophilic. Its in vivo formulation requires a complex co-solvent system (DMSO, PEG300, Tween-80). A vehicle control lacking the active compound but containing the exact solvent ratios is mandatory to rule out surfactant-induced cytotoxicity or solvent-driven metabolic artifacts [2].

Workflow Model C57BL/6J Mice (HFD-induced NAFLD) Veh Group 1: Vehicle Control (DMSO/PEG/Tween/Saline) Model->Veh TM Group 2: TM 5441 (20 mg/kg/day p.o.) Model->TM Pos Group 3: Tiplaxtinin (Positive Control) Model->Pos KO Group 4: PAI-1 -/- + TM 5441 (Genetic Control) Model->KO Analysis Endpoint Analysis (Hepatic Steatosis, Apoptosis) Veh->Analysis TM->Analysis Pos->Analysis KO->Analysis

Self-validating in vivo experimental workflow for TM 5441 efficacy studies.

Step-by-Step Experimental Methodologies

Protocol A: In Vitro Cell Viability Assay (HT1080 Cells)

Step 1: Cell Seeding Plate HT1080 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C to allow adherence.

Step 2: Stock Preparation Dissolve TM 5441 powder in 100% DMSO to create a 50 mM stock solution. Causality Note: TM 5441 must be fully dissolved in pure DMSO before any aqueous dilution to prevent micro-precipitation, which artificially lowers the effective concentration.

Step 3: Treatment Formulation & DMSO Normalization Dilute the stock in culture media to achieve final concentrations of 0, 10, 25, 50, and 100 µM. Critical Control Step: Normalize the DMSO concentration across all wells to match the highest treatment dose (e.g., 0.2% DMSO). This ensures that any observed cell death is due to TM 5441, not solvent toxicity.

Step 4: Incubation and Endpoint Analysis Incubate the treated cells for 48 hours at 37°C. Add MTT reagent or CellTiter-Glo, incubate according to the manufacturer's instructions, and measure absorbance/luminescence to calculate the IC₅₀.

Protocol B: In Vivo Formulation and Dosing (NAFLD Mouse Model)

Oral administration of TM 5441 at 20 mg/kg daily has been shown to prevent high-fat diet (HFD)-induced systemic insulin resistance and adipocyte dysfunction[4].

Step 1: Primary Dissolution Weigh the required amount of TM 5441 powder. Add 10% (v/v) DMSO and vortex vigorously until the solution is completely clear.

Step 2: Co-Solvent Addition Add 40% (v/v) PEG300 to the mixture. Causality Note: PEG300 acts as a crucial co-solvent that encapsulates the hydrophobic drug molecules, preventing them from crashing out of solution when the aqueous phase is introduced [2].

Step 3: Surfactant Addition Add 5% (v/v) Tween-80 and mix thoroughly. This further stabilizes the micellar structure of the formulation.

Step 4: Aqueous Dilution Slowly add 45% (v/v) Saline dropwise while continuously vortexing. The final working solution should be clear and prepared fresh on the day of administration.

Step 5: Administration Administer 20 mg/kg of the TM 5441 solution daily via oral gavage to HFD-fed C57BL/6J mice. Simultaneously, administer the exact 10/40/5/45 solvent mixture (without the drug) to the Vehicle Control cohort.

References

  • PAI-1 Inhibitors Products - Bio-Techne Source: Bio-Techne URL:[Link]

A Comparative Guide to Evaluating Bleeding Risk Associated with Long-Term TM-5441 Administration

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Paradigm in Antithrombotic Therapy

Part 1: Mechanistic Comparison and Theoretical Bleeding Liability

The bleeding risk of an antithrombotic agent is intrinsically linked to its mechanism of action. Traditional therapies achieve efficacy by broadly suppressing clot formation, which can inadvertently impair the hemostatic response to vessel injury.

The Fibrinolytic Pathway: The Target of TM-5441

Fibrinolytic_Pathway cluster_activation Plasmin Activation cluster_inhibition Inhibition cluster_clot_lysis Clot Lysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin degrades PA tPA / uPA PA->Plasminogen activates PAI1 PAI-1 PAI1->PA inhibits TM5441 TM-5441 TM5441->PAI1 inhibits FDP Fibrin Degradation Products Fibrin->FDP

Caption: Mechanism of TM-5441 within the fibrinolytic pathway.

The Coagulation Cascade: Target of Traditional Anticoagulants

In contrast, agents like warfarin (a Vitamin K antagonist) and direct oral anticoagulants (DOACs) such as dabigatran (a direct thrombin inhibitor) or rivaroxaban (a Factor Xa inhibitor) directly interfere with the synthesis or activity of clotting factors.[10][11] This systemic inhibition of the coagulation cascade, while effective at preventing thrombosis, inherently increases the risk of uncontrolled bleeding following injury.[11][12]

Coagulation_Cascade Extrinsic Extrinsic Pathway FX Factor X Extrinsic->FX Intrinsic Intrinsic Pathway Intrinsic->FX Common Common Pathway FXa Factor Xa FX->FXa Prothrombin Prothrombin (II) FXa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Warfarin Warfarin (inhibits synthesis of II, VII, IX, X) Warfarin->Prothrombin inhibits synthesis DOACs DOACs (e.g., Rivaroxaban) DOACs->FXa inhibits DTI Direct Thrombin Inhibitors (e.g., Dabigatran) DTI->Thrombin inhibits

Caption: Sites of action for traditional anticoagulants.

Part 2: Preclinical Evaluation of Bleeding Risk

The most direct method for assessing bleeding risk in a preclinical setting is an in vivo bleeding model. The mouse tail transection assay is a widely accepted, sensitive, and reproducible method for this purpose.[13][14][15]

Experimental Protocol: Mouse Tail Transection Bleeding Assay

This protocol is designed to quantify both bleeding time and total blood loss, providing a comprehensive assessment of hemostatic function.

I. Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • TM-5441, comparator drug (e.g., warfarin), and vehicle control

  • 50 mL conical tube containing 37°C isotonic saline

  • Surgical scalpel

  • High-precision balance (accurate to mg)

  • Filter paper or gauze

  • Stopwatch

II. Methodology:

  • Acclimatization and Grouping: Allow animals to acclimatize for at least one week. Randomly assign mice to experimental groups (e.g., Vehicle, TM-5441 20 mg/kg, Warfarin 1 mg/kg).

  • Drug Administration: Administer compounds via the appropriate route (e.g., oral gavage for TM-5441) at a predetermined time before the assay to ensure peak plasma concentration.

  • Anesthesia and Preparation: Anesthetize the mouse and record its precise pre-procedure body weight.[15] Place the animal in a prone position.

  • Transection: Using a sharp scalpel, transect a 3-5 mm segment from the distal tip of the tail.[15]

  • Bleeding Measurement: Immediately immerse the tail into the pre-warmed saline-filled tube and start a stopwatch.[13][15]

  • Endpoint - Bleeding Time: Observe for the cessation of active bleeding (no blood flow for at least 30 seconds). Record the time. If bleeding continues beyond a pre-determined cutoff (e.g., 30 minutes), terminate the experiment and record the maximum time.

  • Endpoint - Blood Loss: After cessation of bleeding or at the cutoff time, carefully remove the mouse, gently blot the tail tip to prevent further bleeding, and record its precise post-procedure body weight. The difference in weight provides a quantitative measure of total blood loss.[15]

  • Data Analysis: Compare the mean bleeding time and blood loss between groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

Bleeding_Assay_Workflow start Start acclimate Animal Acclimatization (1 week) start->acclimate grouping Randomize into Groups (Vehicle, TM-5441, Comparator) acclimate->grouping admin Drug Administration (e.g., Oral Gavage) grouping->admin anesthesia Anesthetize & Record Pre-Procedure Weight admin->anesthesia transect Tail Transection (3-5 mm distal tip) anesthesia->transect measure Immerse Tail in 37°C Saline Start Stopwatch transect->measure observe Observe Bleeding Cessation measure->observe record_time Record Bleeding Time observe->record_time Bleeding Stops observe->record_time Cutoff Time Reached record_weight Record Post-Procedure Weight Calculate Blood Loss record_time->record_weight analyze Statistical Analysis (ANOVA) record_weight->analyze end End analyze->end

Caption: Experimental workflow for the mouse tail transection assay.
Comparative Data Summary

Based on available literature, TM-5441 is not expected to significantly prolong bleeding time or increase blood loss compared to vehicle controls.[7] This contrasts sharply with traditional anticoagulants.

CompoundDoseBleeding Time (seconds)Blood Loss (mg)Rationale / Reference
Vehicle Control -120 ± 3015 ± 5Baseline hemostasis
TM-5441 20-100 mg/kgNo significant increase vs. VehicleNo significant increase vs. VehicleSelective fibrinolytic enhancement, not coagulation inhibition.[7]
Warfarin 1 mg/kg> 1800 (significantly increased)> 100 (significantly increased)Inhibition of Vitamin K-dependent clotting factors.[10]
Rivaroxaban 30 mg/kgSignificantly increasedSignificantly increasedDirect Factor Xa inhibition.[13]
Aspirin (ASA) 100 mg/kgSignificantly increasedSignificantly increasedAntiplatelet effect via COX inhibition.[13]

Table 1: Representative preclinical bleeding assay data comparing TM-5441 with standard antithrombotic agents. Values are hypothetical examples based on literature findings.

Part 3: Clinical & Ex Vivo Assessment of Coagulation

While in vivo models are critical, ex vivo coagulation assays are essential for understanding a compound's specific effects on blood plasma and for potential clinical monitoring. It is crucial to select assays that are appropriate for the drug's mechanism. Standard coagulation tests like PT and aPTT are poor predictors of bleeding risk for all agents and may be uninformative for compounds that do not target the coagulation cascade.[16][17]

Protocol: Activated Partial Thromboplastin Time (aPTT)

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.[18][19]

  • Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube (blue top).[20] Prepare platelet-poor plasma by double centrifugation.[21]

  • Assay Procedure: a. Pipette 50 µL of plasma into a test cuvette and incubate at 37°C for 3 minutes.[20][22] b. Add 50 µL of aPTT reagent (containing a contact activator and phospholipid substitute) and incubate for a further 3-5 minutes at 37°C.[20][22] c. Add 50 µL of pre-warmed 0.025 M calcium chloride (CaCl2) to initiate coagulation and simultaneously start a timer.[22] d. Record the time in seconds for a fibrin clot to form, typically detected optically or mechanically by a coagulometer.[21]

Protocol: Prothrombin Time (PT)

The PT assay evaluates the integrity of the extrinsic and common coagulation pathways.[23][24]

  • Sample Preparation: Use platelet-poor plasma prepared as described for the aPTT.[23]

  • Assay Procedure: a. Pipette plasma into a test cuvette and incubate at 37°C. b. Add a thromboplastin-calcium reagent to the plasma and simultaneously start a timer.[24] c. Record the time in seconds for a fibrin clot to form. Results are often reported alongside the International Normalized Ratio (INR).[25]

Thromboelastography (TEG): A Global Assessment

TEG provides a more holistic view of the entire coagulation process, from initial fibrin formation to clot strength and eventual lysis, which standard tests cannot assess.[26][27] This makes it a particularly valuable tool for evaluating a fibrinolysis modulator like TM-5441.

Expected Impact on Coagulation Parameters
ParameterTM-5441WarfarinDabigatranRivaroxabanMechanistic Rationale
aPTT No changeProlongedProlongedMildly ProlongedTM-5441 does not target intrinsic/common pathway factors.[5][19]
PT / INR No changeProlongedMildly ProlongedProlongedTM-5441 does not target extrinsic/common pathway factors.[5][24]
TEG: R-time No changeProlongedProlongedProlongedR-time reflects time to clot initiation; unaffected by fibrinolysis.[28]
TEG: MA No changeNo changeNo changeNo changeMaximum Amplitude (MA) reflects platelet/fibrinogen interaction; unaffected.[28]
TEG: Lysis (LY30) Increased No changeNo changeNo changeTM-5441 enhances fibrinolysis, leading to faster clot breakdown.[29]

Table 2: Predicted effects of TM-5441 and comparator drugs on standard and global coagulation assays.

Part 4: Synthesis and Conclusion

Key Findings:

  • Mechanistic Distinction: TM-5441 modulates fibrinolysis, while conventional anticoagulants inhibit coagulation. This is the fundamental basis for its improved safety profile.

  • Preclinical Evidence: In vivo bleeding models, which represent the gold standard for preclinical safety, demonstrate that TM-5441 does not significantly increase bleeding time or blood loss.[7]

  • Ex Vivo Profile: Standard coagulation tests (PT, aPTT) are expected to be unaffected by TM-5441. Global hemostasis assays like TEG are predicted to show enhanced fibrinolysis (increased LY30) without impacting clot formation parameters, providing empirical support for its mechanism.

References

  • Role of plasminogen activated inhibitor-1 in the pathogenesis of anticoagulant related nephropathy - Frontiers. (2024).
  • The PAI-1 Antagonist TM5441 Attenuates L-NAME-Induced Hypertension and Vascular Senescence - PMC. (n.d.).
  • Bleeding Complications of Anticoagulation Therapy Used in the Treatment of Acute Coronary Syndromes—Review of the Literature - PMC. (n.d.).
  • A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice - PubMed. (2016).
  • PREOPERATIVE BLEEDING RISK ASSESSMENT TOOL - National Blood Authority. (2015).
  • PAI-1 Antagonists: The Promise and the Peril - PMC. (n.d.).
  • Thromboelastography for Assessing the Risk of Bleeding in Patients With Cirrhosis—Moving Closer - PMC. (n.d.).
  • Activated Partial Thromboplastin Time (aPTT) - UI Health Care. (2025).
  • New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC. (n.d.).
  • Plasminogen Activator Inhibitor-1 and Thrombotic Cerebrovascular Diseases - PMC - NIH. (n.d.).
  • Plasminogen activator inhibitor 1 and venous thrombosis in pancreatic cancer | Blood Advances | American Society of Hematology - ASH Publications. (2021).
  • Prothrombin Time - PhenX Toolkit: Protocols. (2021).
  • Guidelines on the assessment of bleeding risk prior to surgery or invasive procedures. (2022).
  • ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT - Atlas Medical. (n.d.).
  • Clinical and Economic Consequences of a First Major Bleeding Event in Patients Treated with Direct Factor Xa Inhibitors in Spain: A Long-Term Observational Study - MDPI. (2024).
  • SOP: Blood Collection in the Mouse, Tail Vein - Research and Innovation | Virginia Tech. (2017).
  • Study Shows Anti-Clotting Drug Reduced Bleeding Events in Patients with Atrial Fibrillation. (2025).
  • Refined Tail Vein Transection Model for Hemop - JoVE Journal. (2021).
  • Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC. (2021).
  • Targeting Fibrinolytic Inhibition for Venous Thromboembolism Treatment: Overview of an Emerging Therapeutic Approach | Circulation. (2024).
  • Screening Tests in Haemostasis: The APTT. (2025).
  • PLASMINOGEN ACTIVATOR INHIBITOR-1 (PAI-1): A KEY FACTOR LINKING FIBRINOLYSIS AND AGE-RELATED SUBCLINICAL AND CLINICAL CONDITIONS - PMC. (n.d.).
  • Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test. (2024).
  • Assessing the Risk of Bleeding - Practical-Haemostasis.com. (2025).
  • What are the management and treatment options for individuals with the PAI (plasminogen activator inhibitor) 4G/4G genotype to reduce the risk of thrombotic events? - Dr.Oracle. (2025).
  • Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC. (n.d.).
  • Unbiased proteomics identifies plasminogen activator inhibitor-1 as a negative regulator of endothelial nitric oxide synthase | PNAS. (2020).
  • The effects of TM5441 and TM5484 on the outcome of the PAI-1/PA... - ResearchGate. (n.d.).
  • Thromboelastography for Bleeding Risk in Pulmonary Procedures | . (2025). Available at:

  • Impact of bleeding assessment and adjudication methodology on event rates and clinical trial outcomes: insights from the HORIZONS-AMI trial | EuroIntervention. (n.d.).
  • Research progress on bleeding risk assessment models in anticoagulant therapy - Frontiers. (n.d.).
  • Blood Collection (Guideline) | Vertebrate Animal Research - The University of Iowa. (2025).
  • Thromboelastography - StatPearls - NCBI Bookshelf - NIH. (2023).
  • Drug Stops Dangerous Bleeding in Patients Taking Factor Xa Inhibitors. (2018).
  • Targeting PAI-1 for Potential Therapies | Encyclopedia MDPI. (2021).
  • Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC. (2015).
  • Plasminogen activator inhibitor-1 is a major stress-regulated gene: Implications for stress-induced thrombosis in aged individuals | PNAS. (n.d.).
  • APTT | linear.es. (n.d.).
  • PAI-1 Inhibition – Another Therapeutic Option for Cardiovascular Protection - PMC. (n.d.).
  • TM5441 restores tPA-mediated FGF23 proteolysis in the presence of... - ResearchGate. (n.d.).
  • Thromboelastography - Wikipedia. (n.d.).
  • IDEXX Coag Dx* | Prothrombin Time (PT). (n.d.).
  • Predicting bleeding risk in PAD patients on antiplatelets using TEG coagulation testing. (2025).
  • Activated partial thromboplastin time (APTT) (UFH monitoring) - Synnovis |. (2021).
  • Predicting risk with oral anticoagulants - NPS MedicineWise. (2017).
  • Prothrombin Time: Reference Range, Interpretation, Collection and Panels. (2025).
  • Aging and plasminogen activator inhibitor-1 (PAI-1) regulation: implication in the pathogenesis of thrombotic disorders in the elderly | Cardiovascular Research | Oxford Academic. (2005).

Sources

Reproducibility of Published Findings for the PAI-1 Inhibitor TM 5441: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to TM 5441 and its Mechanism of Action

The following diagram illustrates the core mechanism of action of TM 5441.

TM5441_Mechanism_of_Action cluster_0 Fibrinolytic System cluster_1 PAI-1 Inhibition by TM 5441 Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degradation PAI1 PAI-1 Fibrin Fibrin (Clot) Fibrin->Fibrin_Degradation tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibition TM5441 TM 5441 TM5441->PAI1

Caption: Mechanism of action of TM 5441.

Comparative Analysis of Published Findings

The following sections compare the reported effects of TM 5441 across different preclinical models, focusing on key pathological features. This cross-study comparison serves as an indicator of the reproducibility of the compound's biological activities.

Anti-Fibrotic Effects

Fibrosis, the excessive accumulation of extracellular matrix, is a common pathological feature in many chronic diseases. Multiple independent studies have consistently reported the anti-fibrotic effects of TM 5441 in various organ systems.

Study FocusModelKey Anti-Fibrotic Findings with TM 5441DosageReference
Diabetic Kidney InjuryStreptozotocin (STZ)-induced diabetic miceReduced collagen I and fibronectin mRNA in the kidneys.10 mg/kg/day (oral)[2]
Hypertension and Vascular SenescenceNω-nitro-L-arginine methyl ester (L-NAME)-induced hypertension in mice34% reduction in periaortic fibrosis.20 mg/kg/day (in chow)[3][4]
Anti-Inflammatory Effects
Study FocusModelKey Anti-Inflammatory Findings with TM 5441DosageReference
Chronic Obstructive Pulmonary Disease (COPD)Cigarette smoke extract (CSE)-induced emphysema in miceReduced numbers of neutrophils and macrophages in bronchoalveolar lavage fluid; decreased neutrophil elastase mRNA and protein expression in the lungs.20 mg/kg/day (oral gavage)[5][6][7]
High-Fat Diet-Induced ObesityHigh-fat diet (HFD)-fed miceAttenuated macrophage infiltration and expression of pro-inflammatory cytokines (e.g., iNOS) in adipose tissue.20 mg/kg/day (oral gavage)[8]
Diabetic Kidney InjurySTZ-induced diabetic miceInhibited kidney inflammation.10 mg/kg/day (oral)[2]

The repeated observation of reduced inflammatory cell infiltration and pro-inflammatory marker expression across lung, adipose, and kidney tissues in different disease contexts points to a consistent anti-inflammatory effect of TM 5441.

Effects on Cellular Processes and Disease-Specific Pathologies

Beyond broad anti-fibrotic and anti-inflammatory effects, TM 5441 has demonstrated reproducible efficacy in mitigating specific cellular and pathological endpoints in various models.

Study FocusModelKey Findings with TM 5441DosageReference
CancerHuman fibrosarcoma (HT1080) and colon carcinoma (HCT116) cell lines and xenograft modelsDecreased cell viability (IC50 range 9.7 to 60.3 μM) and induced intrinsic apoptosis; disruptive effect on tumor vasculature in vivo.20 mg/kg/day (oral)[9]
Hypertension and Vascular SenescenceL-NAME-induced hypertension in miceAttenuated the development of hypertension and cardiac hypertrophy; prevented increased p16Ink4a expression and telomere shortening in aortic tissue.20 mg/kg/day (in chow)[3][4]
High-Fat Diet-Induced ObesityHFD-fed micePrevented HFD-induced body weight gain and systemic insulin resistance.20 mg/kg/day (oral gavage)[8]
Chronic Obstructive Pulmonary Disease (COPD)CSE-induced emphysema in miceSuppressed airspace enlargement and alveolar destruction.20 mg/kg/day (oral gavage)[5]

Experimental Protocol: In Vivo Efficacy Study in a Murine Model of COPD

Materials
  • Male C57BL/6 mice (8-10 weeks old)

  • Cigarette smoke extract (CSE)

  • TM 5441

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Equipment for bronchoalveolar lavage (BAL)

  • Reagents and equipment for histology (hematoxylin and eosin staining)

  • Reagents and equipment for ELISA and RT-qPCR

Experimental Workflow

The following diagram outlines the key steps of the experimental workflow.

COPD_Model_Workflow cluster_0 Animal Acclimatization and Grouping cluster_1 Induction of COPD and Treatment cluster_2 Endpoint Analysis Acclimatization Acclimatize mice for 1 week Grouping Randomly assign to 4 groups: 1. Vehicle Control 2. CSE + Vehicle 3. CSE + TM 5441 4. TM 5441 Control Acclimatization->Grouping CSE_Induction Intratracheal administration of CSE (e.g., on days 1, 8, and 15) Grouping->CSE_Induction Treatment Daily oral gavage of TM 5441 (20 mg/kg) or vehicle CSE_Induction->Treatment Concurrent with Sacrifice Sacrifice mice (e.g., on day 22) Treatment->Sacrifice BAL Perform bronchoalveolar lavage (BAL) - Cell count and differential - Cytokine analysis (ELISA) Sacrifice->BAL Histology Lung tissue collection - Histological analysis (H&E staining) - Morphometric analysis Sacrifice->Histology Molecular_Analysis Lung tissue collection - Gene expression (RT-qPCR) - Protein expression (Western blot/ELISA) Sacrifice->Molecular_Analysis

Caption: Experimental workflow for the murine COPD model.

Step-by-Step Methodology
  • Animal Acclimatization and Grouping:

    • Acclimatize male C57BL/6 mice to the facility for at least one week before the experiment.

    • Randomly assign mice to four experimental groups: (1) Vehicle Control (intratracheal vehicle, oral vehicle), (2) CSE + Vehicle (intratracheal CSE, oral vehicle), (3) CSE + TM 5441 (intratracheal CSE, oral TM 5441), and (4) TM 5441 Control (intratracheal vehicle, oral TM 5441).

  • Induction of COPD:

    • Prepare CSE according to established protocols.

    • On days 1, 8, and 15, anesthetize mice and intratracheally instill CSE or vehicle.

  • TM 5441 Treatment:

    • Prepare a suspension of TM 5441 in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer TM 5441 (20 mg/kg) or vehicle daily via oral gavage from day 1 to the end of the study.

  • Endpoint Analysis (Day 22):

    • Anesthetize and euthanize the mice.

    • Bronchoalveolar Lavage (BAL):

      • Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline.

      • Determine the total cell count and perform a differential cell count on cytospin preparations.

      • Centrifuge the BAL fluid and store the supernatant for cytokine analysis by ELISA.

    • Lung Histology:

      • Perfuse the lungs and fix them with 4% paraformaldehyde.

      • Embed the lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

      • Perform morphometric analysis to assess airspace enlargement (mean linear intercept) and alveolar destruction.

    • Molecular Analysis:

      • Harvest lung tissue and snap-freeze in liquid nitrogen or store in an RNA stabilization solution.

      • Extract RNA for RT-qPCR analysis of inflammatory and fibrotic markers.

      • Extract protein for Western blot or ELISA analysis of target proteins.

Conclusion

References

  • TM5441 - Wikipedia. [Link]

  • Jeong, B. Y., et al. (2016). Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model. PLoS ONE, 11(6), e0157012. [Link]

  • Gomes-Giacoia, E., et al. (2015). Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity. PLoS ONE, 10(7), e0133786. [Link]

  • Boe, A. E., et al. (2013). Plasminogen Activator inhibitor-1 Antagonist TM5441 Attenuates Nω-nitro-L-arginine Methyl Ester-Induced Hypertension and Vascular Senescence. Circulation, 128(21), 2318-2326. [Link]

  • Kim, D. H., et al. (2016). A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice. British Journal of Pharmacology, 173(18), 2792-2805. [Link]

Sources

A Comparative Guide: Unraveling PAI-1's Role Through Genetic Knockout Versus Pharmacological Inhibition with TM5441

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: PAI-1, a Serpin with a Double-Edged Sword

The Genetic Approach: PAI-1 Knockout Models

Genetic knockout, a technique that permanently inactivates or "knocks out" a specific gene, offers a definitive way to study the lifelong absence of a protein.[5] By observing the resulting phenotype, scientists can infer the fundamental biological functions of the gene.

Phenotypic Hallmarks of PAI-1 Deficient Mice
Strengths and Limitations of the Knockout Model

The primary strength of the gene knockout approach is the complete and permanent ablation of the target protein, providing unambiguous evidence of its necessity for a given process. However, this method has significant limitations. The lifelong absence of a gene can trigger developmental compensation, where other genes or pathways are upregulated to mask or alter the phenotype, a phenomenon not seen with acute drug administration.[18] Furthermore, a systemic knockout affects the protein in every cell, which can obscure tissue-specific roles and may not accurately model a therapeutic intervention aimed at a specific pathology in an adult organism.[19]

The Pharmacological Approach: The Small Molecule Inhibitor TM5441

Preclinical Efficacy of TM5441 Across Disease Models
  • Diabetic Complications: TM5441 has demonstrated significant renoprotective effects in a mouse model of streptozotocin-induced diabetes. Oral administration for 16 weeks prevented increases in markers of kidney injury, reduced fibrosis, and suppressed inflammation.[22]

  • Pulmonary Disease: In a murine model of Chronic Obstructive Pulmonary Disease (COPD), TM5441 attenuated emphysema and airway inflammation, suggesting its therapeutic potential for inflammatory lung diseases.[20][24]

Strengths and Limitations of Pharmacological Inhibition

The key advantages of using a pharmacological inhibitor like TM5441 are temporal and dose control. Researchers can administer the drug at specific stages of a disease to investigate its effects on initiation, progression, or even regression. This mimics a clinical scenario far more closely than a genetic knockout.[25] It bypasses the issue of developmental compensation and allows for the study of acute inhibition. Limitations include pharmacokinetic considerations, such as bioavailability and half-life, and the potential for off-target effects, although TM5441 has shown high specificity.[22] Furthermore, a drug may not achieve the 100% target inactivation seen in a knockout model and might have differential access to various tissue compartments.[17]

Head-to-Head Comparison: Knockout vs. TM5441

FeatureGenetic Knockout of PAI-1Pharmacological Inhibition with TM5441
Mechanism Permanent gene inactivation, no PAI-1 protein produced.[5]Small molecule binds to PAI-1 protein, inhibiting its function.[20]
Effect Duration Lifelong, constitutive.[5]Transient, dependent on drug pharmacokinetics.
Control No temporal or dose control.Precise temporal and dose-dependent control.
Specificity Absolutely specific to the PAI-1 gene.High specificity for PAI-1 over other serpins.[21][22]
Developmental Impact High potential for developmental compensation.[18]Avoids developmental compensation; studies effects in adults.
Clinical Relevance Models congenital deficiency; validates target importance.[6]Directly models therapeutic intervention.
Key Findings Establishes fundamental roles in thrombosis, metabolism, and fibrosis (with some paradoxical effects in the heart).[8][12][15]Confirms the therapeutic potential of PAI-1 inhibition in hypertension, diabetic nephropathy, obesity, and COPD.[16][20][21][22]
Limitations Compensatory mechanisms can mask phenotypes; systemic effects may obscure tissue-specific roles.[18][19]Potential for off-target effects (low for TM5441); requires careful pharmacokinetic/pharmacodynamic characterization.

Visualizing the PAI-1 Signaling Axis

PAI1_Pathway cluster_fibrinolysis Fibrinolytic System cluster_pai1 PAI-1 Regulation cluster_pathology Pathological Outcomes Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation + Fibrosis Fibrosis (ECM Deposition) Plasmin->Fibrosis - (ECM Degradation) tPA_uPA tPA / uPA tPA_uPA->Plasmin + Fibrin Fibrin Fibrin->Fibrin_Degradation Thrombosis Thrombosis Fibrin_Degradation->Thrombosis - PAI1 PAI-1 PAI1->tPA_uPA - PAI1->Thrombosis + PAI1->Fibrosis + Cell_Migration Cell Migration & Invasion PAI1->Cell_Migration Modulates via LRP1/Integrins TGFb TGF-β TGFb->PAI1 + Inflammation Inflammatory Cytokines (TNF-α, IL-1β) Inflammation->PAI1 + TM5441 TM5441 TM5441->PAI1 -

Experimental Workflow: Comparing Knockout vs. TM5441 in a Model of Renal Fibrosis

This protocol outlines a head-to-head comparison in the Unilateral Ureteral Obstruction (UUO) model, a robust method for inducing kidney fibrosis.

Animal Groups (n=8-10 per group):

  • Sham WT: Wild-type mice undergoing sham surgery + Vehicle.

  • UUO WT + Vehicle: Wild-type mice with UUO + daily oral gavage of vehicle.

  • UUO WT + TM5441: Wild-type mice with UUO + daily oral gavage of TM5441 (e.g., 10 mg/kg).[22]

Methodology:

  • Surgery: Perform left ureteral ligation to induce UUO in anesthetized mice. Sham-operated mice will have their ureter manipulated but not ligated.

  • Treatment: Begin daily oral gavage of TM5441 or vehicle one day prior to surgery and continue for 14 days.

  • Sacrifice and Tissue Collection: On day 14 post-UUO, euthanize mice and harvest both the obstructed and contralateral kidneys.

  • Fibrosis Assessment:

    • Histology: Fix kidney sections in formalin and stain with Masson’s trichrome and Sirius Red to visualize and quantify collagen deposition.

    • Immunohistochemistry: Stain for alpha-smooth muscle actin (α-SMA) to identify myofibroblasts.

    • Biochemical Analysis: Perform a hydroxyproline assay on kidney homogenates for a quantitative measure of total collagen.

    • Gene Expression: Use RT-qPCR to measure mRNA levels of profibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) in kidney tissue.

Conclusion and Future Perspectives

References

  • Lee, Y. J., et al. (2016). Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model. PLOS ONE. Available at: [Link]

  • Vaughan, D. E., et al. (2020). Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Golub, L., et al. (2024). Role of plasminogen activated inhibitor-1 in the pathogenesis of anticoagulant related nephropathy. Frontiers in Medicine. Available at: [Link]

  • Bergheim, I., et al. (2006). Plasminogen activator inhibitor-1 deficient mice are protected from angiotensin II-induced fibrosis. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Bo-Andresen, K., et al. (2022). Plasminogen Activation Inhibitor-1 Promotes Resilience to Acute Oxidative Stress in Cerebral Arteries from Females. Antioxidants. Available at: [Link]

  • Saha, R., et al. (2021). Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. Scientific Reports. Available at: [Link]

  • Levi, M., et al. (1992). Inhibition of plasminogen activator inhibitor-1 activity results in promotion of endogenous thrombolysis and inhibition of thrombus extension in models of experimental thrombosis. Circulation. Available at: [Link]

  • Ghosh, A. K., & Vaughan, D. E. (2010). Genetic Deficiency of Plasminogen Activator Inhibitor-1 Promotes Cardiac Fibrosis in Aged Mice. Circulation. Available at: [Link]

  • Hisada, Y., et al. (2021). Plasminogen activator inhibitor-1 and venous thrombosis in pancreatic cancer. Thrombosis Research. Available at: [Link]

  • Placencio, V. R., et al. (2015). Plasminogen Activator Inhibitor-1 Inhibits Angiogenic Signaling by Uncoupling Vascular Endothelial Growth Factor Receptor-2–αVβ3 Integrin Cross Talk. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Oh, J., et al. (2014). Knockout of plasminogen activator inhibitor 1 gene reduces amyloid beta peptide burden in a mouse model of Alzheimer's disease. Neurobiology of Aging. Available at: [Link]

  • Samad, F., & Loskutoff, D. J. (1998). Plasminogen activator inhibitor-1 is a major stress-regulated gene: Implications for stress-induced thrombosis in aged individuals. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Max Planck Institute for Heart and Lung Research. (2015). Gene knockout: loss of a gene can be compensated by another gene. Max Planck Society. Available at: [Link]

  • ResearchGate. (n.d.). A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high fat diet-induced obesity and adipocyte injury in mice. ResearchGate. Available at: [Link]

  • Cyagen. (n.d.). Transgenic Mice vs. Knockout Mice: Understanding the Differences & Research Benefits. Cyagen. Available at: [Link]

  • Technology Networks. (2025). What is Gene Knockout and How Is It Used in Research? Technology Networks. Available at: [Link]

  • Kusumoto, T., et al. (2016). A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice. British Journal of Pharmacology. Available at: [Link]

Sources

Cross-Validation of TM 5441: A Methodological Guide to PAI-1 Inhibitor Benchmarking

Author: BenchChem Technical Support Team. Date: March 2026

Introduction
Mechanistic Causality: Overcoming First-Generation Limitations

Pathway TM5441 TM 5441 (PAI-1 Inhibitor) PAI1 PAI-1 (Active State) TM5441->PAI1 Restricts flexible joint Proteases tPA / uPA (Active Proteases) PAI1->Proteases Inhibits (Blocked by TM 5441) Plasminogen Plasminogen Proteases->Plasminogen Cleaves Plasmin Plasmin (Active Enzyme) Plasminogen->Plasmin Activates Outcome Fibrinolysis & Apoptosis Induction Plasmin->Outcome Drives

Comparative Landscape of PAI-1 Inhibitors

To objectively position TM 5441 in your experimental design, it is essential to evaluate its pharmacokinetic and pharmacodynamic profile against alternatives.

CompoundGenerationTarget Specificity & StateIC50 (Apoptosis/HT1080)Oral BioavailabilityKey Limitation / Advantage
TM 5441 2nd GenActive & Vitronectin-bound PAI-113.9 - 51.1 µMHigh (Peak 11.4 µM at 1h)Advantage: Low bleeding risk; highly effective in vivo.
Tiplaxtinin 1st GenActive PAI-1 only>100 µMModerateLimitation: Inactive against vitronectin-bound PAI-1.
TM 5275 1st/2nd GenActive & Vitronectin-bound PAI-1~40 µMModerateLimitation: Shorter half-life compared to TM 5441.
Bosentan *N/AEndothelin (ET-1) ReceptorsN/AHighAdvantage: Ideal for parallel pathway cross-validation.

*Bosentan is included as a parallel pathway cross-validation tool for myofibroblast activation.

Experimental Protocols: Self-Validating Systems
Protocol A: In Vitro Apoptosis & Viability Assay (Oncology Model)

Objective: Quantify intrinsic apoptosis induction in human cancer cell lines (e.g., HT1080) . Self-Validating Design: Utilize PAI-1 knockdown (siRNA) HT1080 cells as a negative control. If TM 5441 induces apoptosis in the knockdown line, the effect is off-target. Tiplaxtinin is used as a comparative baseline. Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate wild-type HT1080 and PAI-1 siRNA HT1080 cells in 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C.
    
  • Compound Preparation: Dissolve TM 5441 and Tiplaxtinin in DMSO to create a 50 mM stock. Dilute in culture media to generate a concentration gradient (0, 10, 25, 50, 100 µM). Ensure final DMSO concentration remains <0.1%.

  • Treatment: Expose cells to the compounds for 48 hours.

  • Causality Readout (Caspase 3/7): Add Caspase-Glo 3/7 reagent to measure apoptosis directly linked to mitochondrial depolarization, avoiding the ambiguity of simple metabolic arrest seen in standard MTT assays.

Protocol B: In Vivo Vascular Senescence & Hypertension Model

Objective: Evaluate TM 5441's ability to reverse Angiotensin-II (Ang-II) induced hypertension and vascular fibrosis . Self-Validating Design: Cross-validate against Bosentan (an ET-1 inhibitor) to distinguish between PAI-1-driven and ET-1-driven myofibroblast activation . Step-by-Step Methodology:

  • Dosing Regimen: Administer TM 5441 orally (20 mg/kg/day mixed in chow) or Bosentan (100 mg/kg/day) starting 24 hours post-induction.

  • Hemodynamic Monitoring: Measure blood pressure using radiotelemetry or tail-cuff plethysmography to capture the acute reversal of hypertension.

  • Tissue Analysis: Harvest aortas. Perform RT-qPCR for Serpine1 and Acta2 (α-SMA). TM 5441 treatment should uniquely reduce collagen deposition and prevent vascular senescence (quantified via p16 expression) without altering ET-1 receptor expression.

Workflow Start Ang-II Induced Hypertension Model Group1 Vehicle Control Start->Group1 Group2 TM 5441 (20 mg/kg) PAI-1 Target Start->Group2 Group3 Bosentan (100 µM) ET-1 Target Start->Group3 Group4 Tiplaxtinin 1st Gen PAI-1 Target Start->Group4 Measure Cross-Validation Metrics: BP, Fibrosis, Caspase 3/7 Group1->Measure Group2->Measure Group3->Measure Group4->Measure

Experimental workflow for in vivo cross-validation of TM 5441 against alternative inhibitors.

Quantitative Cross-Validation Data Synthesis

When comparing TM 5441 against other models and genetic knockouts (e.g., Klotho null mice), the quantitative readouts demonstrate its pleiotropic efficacy and superiority over earlier generation compounds .

Experimental ModelReadout MetricTM 5441 EfficacyAlternative / Control Efficacy
HT1080 Xenograft Tumor Volume Reduction-45% (at 20 mg/kg)Tiplaxtinin: No significant change
Ang-II Hypertension Systolic BP ReductionReverses to baseline (within 24h)Bosentan: Partial reduction
Klotho Null Mice Plasma FGF23 Levels-60% reduction (Restores proteolysis)PAI-1 Knockout: -65% reduction
Valve Myofibroblasts α-SMA ActivationSuppressed at 0.1-20 µMBosentan: Suppressed at 100 µM
References
  • Title: Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity Source: PLOS One URL: [Link]

  • Title: PAI-1 is a critical regulator of FGF23 homeostasis Source: Science Advances URL: [Link]

  • Title: Phosphatase-independent activity of smooth-muscle calcineurin orchestrates a gene expression program leading to hypertension Source: bioRxiv URL: [Link]

  • Title: Genes that escape X chromosome inactivation modulate sex differences in valve myofibroblasts Source: National Institutes of Health (PMC) URL: [Link]

Safety Operating Guide

Chemical Profile & Hazard Causality

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides the mechanistic rationale and step-by-step procedures for the safe handling and disposal of TM 5441, ensuring both personnel safety and environmental compliance.

To design a self-validating disposal protocol, we must first understand the physicochemical properties of the molecule. TM 5441 is not a benign salt; it is a lipophilic organic acid containing a halogen, which dictates its behavior in waste streams[1][3].

Table 1: Quantitative Data and Safety Implications for TM 5441

PropertyValueOperational & Safety Implication
CAS Number 1190221-43-2Unique identifier required for EHS waste tracking manifests[1].
Molecular Weight 428.82 g/mol Used for precise molarity calculations during stock preparation[1].
Formula C21H17ClN2O6Contains a Chlorine atom; dictates mandatory routing into halogenated waste[3].
Solubility 100 mM in DMSO; Soluble in 0.1N NaOHHighly lipophilic; requires alcohol or organic solvents for effective spill decontamination[4].
Target IC50 13.9 - 60.3 μMHigh potency necessitates strict handling precautions to avoid accidental exposure[4].
GHS Hazard Codes H302, H400, H410Harmful if swallowed; severe acute and chronic aquatic toxicity[3].
The Causality of Ecotoxicity (H400 / H410)

Mechanism of Action: Biological Context

G TM5441 TM 5441 PAI1 PAI-1 TM5441->PAI1 Inhibits Proteases tPA / uPA PAI1->Proteases Disinhibited Plasminogen Plasminogen Proteases->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Converts Apoptosis Apoptosis & Fibrinolysis Plasmin->Apoptosis Drives

Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating systems. By aligning the chemical properties of TM 5441 with specific logistical actions, we ensure complete containment.

Protocol A: Routine Laboratory Waste Disposal

Objective: Safely dispose of TM 5441 stock solutions and contaminated consumables while preventing environmental release.

  • Segregation: Identify all liquid waste containing TM 5441. Because the molecule contains a chlorine atom (C21H17ClN2O6), all organic solvent mixtures (e.g., DMSO stocks) must be segregated strictly into Halogenated Organic Waste containers[1][3].

  • Solid Waste Collection: Place all contaminated pipette tips, microcentrifuge tubes, and weighing boats into a designated, puncture-resistant solid hazardous waste bin. Do not mix with standard biohazard waste unless the biohazard waste is also destined for incineration.

  • Final Disposal: Transfer the sealed containers to your institution’s Environmental Health and Safety (EHS) department for final destruction via high-temperature incineration at an approved facility[3].

Protocol B: Accidental Spill Containment and Decontamination

Objective: Neutralize and remove TM 5441 spills without utilizing aqueous washing, which is ineffective and risks environmental runoff.

  • Immediate Containment: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Immediately block any nearby sink drains to prevent accidental aquatic release[3].

  • Absorption (Liquid Spills): If the spill involves a DMSO stock solution, cover the area with a finely-powdered liquid-binding material such as diatomaceous earth or a universal chemical binder[3].

  • Physical Removal: Carefully sweep the absorbed material or spilled lyophilized powder into a sealable hazardous waste container. Avoid generating airborne dust.

  • Chemical Decontamination (The Causality Step): Because TM 5441 is highly lipophilic and insoluble in neutral water, wiping the bench with water will merely smear the compound. You must scrub the contaminated surface with paper towels soaked in 70-100% ethanol or isopropanol to properly solubilize and lift the residue[3][4].

  • Secondary Wipe: Perform a final wipe with a fresh alcohol-soaked towel to ensure complete removal. Dispose of all towels as solid hazardous waste[3].

Storage Logistics to Minimize Waste

Proper storage is the first step in a sound disposal plan, as it prevents the generation of expired or degraded chemical waste.

  • The lyophilized powder is stable for up to 2 years when stored at -80°C, or 1 year at -20°C[4].

  • When preparing stock solutions in DMSO, aliquot the solution into single-use volumes. Repeated freeze-thaw cycles will degrade the compound, leading to compromised experimental integrity and the unnecessary generation of hazardous chemical waste[4].

References

  • TM 5441 | Plasminogen Activator Inhibitor-1 - Tocris Bioscience. 2

  • TM5441|1190221-43-2|MSDS - DC Chemicals. 3

  • Buy TM5441 | 1190221-43-2 | >98% - Smolecule. 5

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.